Product packaging for Cavutilide(Cat. No.:CAS No. 1276186-19-6)

Cavutilide

Cat. No.: B10827136
CAS No.: 1276186-19-6
M. Wt: 399.5 g/mol
InChI Key: STSQHGMNQPXBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26FN3O3 B10827136 Cavutilide CAS No. 1276186-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1276186-19-6

Molecular Formula

C22H26FN3O3

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(1-ethylpiperidin-4-yl)-1-(4-fluorophenyl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C22H26FN3O3/c1-2-25-13-11-16(12-14-25)15-21(17-3-7-19(23)8-4-17)24-22(27)18-5-9-20(10-6-18)26(28)29/h3-10,16,21H,2,11-15H2,1H3,(H,24,27)

InChI Key

STSQHGMNQPXBLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CC(C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cavutilide on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cavutilide (also known as Niferidil or RG-2) is a Class III antiarrhythmic agent demonstrating notable efficacy in the cardioversion of atrial fibrillation, including persistent forms. Its primary mechanism of action lies in the potent and selective blockade of the rapid component of the delayed rectifier potassium current (I_Kr), encoded by the hERG gene. This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, thereby suppressing the re-entrant circuits that underlie atrial fibrillation. While its principal target is I_Kr, this compound also exhibits effects on other cardiac ion channels, albeit at significantly higher concentrations. This guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac myocytes, detailing its interactions with various ion channels, summarizing quantitative data, outlining experimental protocols for its study, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: Potent I_Kr Blockade

This compound exerts its antiarrhythmic effect primarily through a concentration-dependent blockade of the delayed rectifier potassium current (I_K)[1]. Specifically, it is a highly potent inhibitor of the rapid component of this current, I_Kr[2]. The inhibition of I_Kr leads to a delay in cardiac repolarization, which manifests as a prolongation of the action potential duration (APD) and an extension of the refractory period of cardiomyocytes[1]. This electrophysiological alteration is the cornerstone of its effectiveness in terminating re-entrant arrhythmias like atrial fibrillation.

Atrial vs. Ventricular Effects

Studies in guinea pig models have demonstrated that this compound exhibits a degree of atrial selectivity. The IC50 for I_Kr inhibition in atrial myocytes was found to be significantly lower than in ventricular myocytes, suggesting a more potent effect on the atrial tissue[2]. This atrial-preferential action is a desirable characteristic for an anti-atrial fibrillation drug, as it may reduce the risk of proarrhythmic effects in the ventricles.

Quantitative Data on Ion Channel Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound (niferidil) on various cardiac ion channels, primarily from preclinical studies in animal models.

Potassium Channel Animal Model Myocyte Type IC50 Reference
I_Kr Guinea PigAtrial1.26 x 10⁻⁹ M[2]
Guinea PigVentricular3.82 x 10⁻⁸ M[2]
CHO-K1 cells (hERG)-12.8 nM
I_Ks Guinea PigAtrialLow sensitivity (46.2% block at 10⁻⁴ M)[2]
I_Kur MouseVentricular6 x 10⁻⁵ M
I_to MouseVentricular2.03 x 10⁻⁴ M
I_K1 Guinea PigAtrialAlmost insensitive[2]
MouseVentricularAlmost insensitive
I_KACh Guinea PigAtrial9.2 x 10⁻⁶ M[2]
I_KATP Guinea PigAtrial2.26 x 10⁻⁴ M[2]
Calcium & Sodium Channels Animal Model Myocyte Type IC50 / Effect Reference
I_CaL MouseVentricular~10⁻⁴ M (modest decrease)
I_Na MouseVentricularNot significantly altered

Effects on Cardiac Action Potential

The primary consequence of this compound's ion channel blockade is the prolongation of the cardiac action potential.

Parameter Animal Model/Preparation Effect Concentration Reference
APD90 Guinea Pig Atrial Multicellular Preparations15.2 ± 2.8% increase10⁻⁸ M[2]
Guinea Pig Atrial Multicellular PreparationsMax ~32.5% increase10⁻⁶ M - 10⁻⁵ M[2]
Rabbit Right Atrial Tissue26 ± 7% increase1 µM[3]
APD50 Mouse Ventricular Myocardium12.05 ± 1.8% increase10⁻⁶ M
Mouse Ventricular Myocardium32.1 ± 4.9% increase10⁻⁵ M
AERP & VERP Anesthetized DogsDose-dependent increase1-80 µg/kg[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of this compound on specific cardiac ion currents (e.g., I_Kr, I_Ks, I_CaL).

Cell Preparation:

  • Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., guinea pig atria or ventricles, mouse ventricles).

  • For heterologous expression studies, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) are transfected with the gene encoding the ion channel of interest (e.g., hERG for I_Kr).

Solutions:

  • Pipette Solution (for K+ currents): (in mM) 110 KCl, 10 HEPES, 5 K2ATP, 5 MgCl2, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Bath Solution (for I_Kr): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate I_Kr, other currents are blocked pharmacologically (e.g., with nifedipine for I_CaL and tetrodotoxin for I_Na).

  • Bath Solution (for I_Ks): Similar to the I_Kr solution, but with specific blockers for other currents to isolate I_Ks.

  • Bath Solution (for I_CaL): A modified Tyrode's solution with K+ replaced by Cs+ to block K+ currents, and containing tetrodotoxin to block I_Na.

Voltage-Clamp Protocols:

  • For I_Kr (hERG):

    • Holding potential: -80 mV.

    • Depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels.

    • Repolarizing pulse to -50 mV to observe the characteristic tail current, which is measured to quantify the current amplitude.

  • For I_Ks:

    • Holding potential: -50 mV.

    • Depolarizing pulses of varying durations and voltages (e.g., to +50 mV for 2-5 seconds) are applied to elicit the slowly activating current.

    • The tail current upon repolarization to -40 mV is measured.

  • For I_CaL:

    • Holding potential: -40 mV (to inactivate Na+ channels).

    • Depolarizing steps from -40 mV to +60 mV in 10 mV increments are applied to elicit the inward Ca2+ current. The peak inward current at each voltage is measured.

Data Analysis:

  • Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the percentage of current inhibition.

  • The IC50 value is calculated by fitting the data to the Hill equation.

Action Potential Recordings with Microelectrodes

Objective: To measure the effect of this compound on the action potential duration and other parameters in multicellular cardiac preparations.

Preparation:

  • Multicellular preparations, such as right atrial trabeculae or ventricular papillary muscles, are dissected from animal hearts (e.g., guinea pig, rabbit).

  • The preparation is placed in a perfusion chamber and superfused with oxygenated Tyrode's solution at 37°C.

Recording:

  • Sharp glass microelectrodes filled with 3 M KCl are impaled into the cardiac cells to record the transmembrane potential.

  • Action potentials are elicited by electrical stimulation at a constant frequency (e.g., 1 Hz).

Data Analysis:

  • Action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90), are measured before and after the application of this compound.

Signaling Pathways and Voltage Dependence

Currently, there is limited direct evidence in the published literature to suggest that this compound's mechanism of action involves the modulation of intracellular signaling pathways, such as those involving protein kinase A (PKA) or protein kinase C (PKC). The primary mechanism appears to be a direct blockade of the ion channel pore.

The voltage-dependence of this compound's block on various ion channels has not been extensively characterized in the available literature. While the block of hERG channels by many drugs is known to be voltage-dependent, specific data for this compound is not detailed.

Visualizations

Signaling Pathway of this compound's Primary Action

Cavutilide_Mechanism This compound This compound IKr_channel IKr (hERG) Channel (Rapid Delayed Rectifier K+ Current) This compound->IKr_channel Blockade Repolarization Cardiac Repolarization IKr_channel->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) Repolarization->ERP Determines Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of Atrial Fibrillation) APD->Antiarrhythmic_Effect Prolongation leads to ERP->Antiarrhythmic_Effect Prolongation leads to

Caption: Primary mechanism of action of this compound on cardiac myocytes.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation Enzymatic Isolation of Cardiac Myocytes Patching Whole-Cell Patch Clamp Configuration Isolation->Patching Culture Cell Culture and Transfection (for heterologous expression) Culture->Patching Voltage_Protocol Application of Specific Voltage-Clamp Protocol Patching->Voltage_Protocol Current_Measurement Measurement of Ion Current Voltage_Protocol->Current_Measurement Concentration_Response Generation of Concentration-Response Curve Current_Measurement->Concentration_Response IC50_Calculation Calculation of IC50 Value Concentration_Response->IC50_Calculation

Caption: Workflow for determining the effect of this compound on a specific ion current.

Conclusion

This compound is a potent Class III antiarrhythmic drug with a primary mechanism of action centered on the blockade of the I_Kr current in cardiac myocytes. This leads to a prolongation of the action potential duration and effective refractory period, which is particularly effective in terminating atrial fibrillation. Its apparent atrial selectivity makes it a promising therapeutic agent with a potentially favorable safety profile concerning ventricular proarrhythmias. Further research is warranted to fully elucidate the voltage-dependence of its ion channel blockade and to investigate any potential modulatory effects on intracellular signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

Cavutilide's Molecular Interactions Beyond the hERG Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as niferidil) is a potent class III antiarrhythmic agent primarily recognized for its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, the ionic basis of the rapid delayed rectifier current (IKr). This action prolongs the cardiac action potential duration, a key mechanism for treating atrial fibrillation. However, a comprehensive understanding of a drug's pharmacological profile requires thorough investigation of its interactions with other molecular targets. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the hERG channel, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Molecular Profile of this compound

While the primary therapeutic effect of this compound is attributed to its potent hERG channel blockade, preclinical studies have revealed a broader spectrum of activity. Notably, this compound interacts with other cardiac ion channels, albeit with lower affinity. These off-target interactions are critical for a complete safety and efficacy assessment of the drug.

L-type Calcium Channel (ICaL) Inhibition

This compound has been shown to inhibit the L-type calcium current (ICaL), a crucial component of the cardiac action potential. This inhibitory effect is considered modest compared to its potent hERG blockade.

Other Potassium Channel Interactions

Studies on murine ventricular myocytes have revealed that this compound (niferidil) also inhibits other potassium currents, including the ultrarapid delayed rectifier potassium current (IKur) and the sustained delayed rectifier potassium current (Iss).[1]

Sodium Channel (INa) Interaction

Investigations into the effects of this compound on the cardiac sodium current (INa) have shown that it is not significantly altered by the drug.[1]

Quantitative Data on Off-Target Interactions

The following table summarizes the available quantitative data for this compound's (niferidil's) interactions with various molecular targets.

Target Ion ChannelSpeciesIC50 ValueReference
hERG (IKr) Human (CHO-K1 cells)12.8 nM[2]
L-type Calcium Current (ICaL) Mouse (ventricular myocytes)~100 µM[1]
Ultrarapid Delayed Rectifier K+ Current (IKur) Mouse (ventricular myocytes)60 µM[1]
Sustained Delayed Rectifier K+ Current (Iss) Mouse (ventricular myocytes)28 µM[1]
Transient Outward K+ Current (Ito) Mouse (ventricular myocytes)203 µM[1]
Inward Rectifier K+ Current (IK1) Mouse (ventricular myocytes)Almost insensitive[1]
Acetylcholine-activated K+ Current (IKACh) Guinea Pig (atrial myocytes)9.2 µM[3]
ATP-sensitive K+ Current (IKATP) Guinea Pig (atrial myocytes)226 µM[3]

Experimental Protocols

The identification and characterization of this compound's molecular targets have been primarily achieved through electrophysiological studies, specifically using the whole-cell patch-clamp technique.

General Workflow for Ion Channel Inhibition Assays

The following diagram illustrates a generalized workflow for assessing the inhibitory effect of a compound like this compound on a specific ion channel using the patch-clamp technique.

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Electrophysiology cluster_data Data Acquisition & Analysis cell_culture Cell Culture (e.g., CHO-K1, primary myocytes) cell_isolation Cell Isolation/Passaging cell_culture->cell_isolation plating Plating on Coverslips cell_isolation->plating pipette Micropipette Fabrication & Filling plating->pipette seal Giga-ohm Seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell recording Current/Voltage Recording whole_cell->recording control_rec Control Recording (Baseline Current) recording->control_rec drug_app Drug Application (this compound) control_rec->drug_app drug_rec Recording with Drug drug_app->drug_rec analysis Data Analysis (IC50 determination) drug_rec->analysis

Generalized workflow for patch-clamp experiments.
Detailed Protocol for Measuring L-type Calcium Current (ICaL) Inhibition

The following is a representative protocol for measuring ICaL in isolated ventricular myocytes, which can be adapted to study the effects of this compound.

1. Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from adult mouse hearts.

  • Cells are stored in a solution at room temperature and used for experiments within 8 hours of isolation.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 CsCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Cells are held at a holding potential of -80 mV.

  • ICaL is elicited by depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.

3. Data Analysis:

  • Peak inward current is measured at each voltage step.

  • The effect of different concentrations of this compound on the peak ICaL is determined.

  • A concentration-response curve is generated to calculate the IC50 value.

Signaling Pathway Implications

The inhibition of ICaL by this compound, although modest, can have implications for cardiac signaling and cellular function. The following diagram illustrates the central role of the L-type calcium channel in excitation-contraction coupling.

G cluster_membrane Sarcolemma cluster_cytosol Sarcoplasm AP Action Potential Depolarization LTCC L-type Ca2+ Channel (Cav1.2) AP->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx This compound This compound This compound->LTCC Inhibits RyR Ryanodine Receptor (RyR2) Ca_influx->RyR Triggers Ca_release Ca2+-induced Ca2+ Release RyR->Ca_release SR Sarcoplasmic Reticulum SR->Ca_release Contraction Myofilament Contraction Ca_release->Contraction

Role of L-type calcium channel in cardiac muscle.

Conclusion

While this compound's primary mechanism of action is the potent blockade of the hERG channel, this technical guide highlights its broader pharmacological profile. The modest inhibition of the L-type calcium current and other potassium channels contributes to its overall electrophysiological effects. A thorough understanding of these off-target interactions is essential for a comprehensive assessment of this compound's clinical utility and safety profile. Further research, including comprehensive off-target screening panels, would be beneficial to fully elucidate the complete molecular target landscape of this potent antiarrhythmic agent.

References

Preclinical Electrophysiology of Niferidil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical electrophysiological properties of Niferidil, a Class III antiarrhythmic agent. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Core Electrophysiological Profile

Niferidil's primary mechanism of action is the potent and selective inhibition of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action leads to a prolongation of the cardiac action potential duration (APD), a hallmark of Class III antiarrhythmic drugs.

Effects on Cardiac Action Potential

Preclinical studies in guinea pig atrial and ventricular myocytes have demonstrated that Niferidil prolongs the APD at 90% repolarization (APD90) in a concentration-dependent manner.

ParameterAtrial Myocardium (guinea pig)
APD90 Prolongation 15.2 ± 2.8% at 10-8 M
EC50 for APD Prolongation 1.13 x 10-8 M

Table 1: Effect of Niferidil on Action Potential Duration in Guinea Pig Atrial Myocardium.[1]

Effects on Potassium Currents

Niferidil exhibits high selectivity for the IKr current over other cardiac potassium currents.

Ion ChannelIC50 (Atrial Myocardium - guinea pig)IC50 (Ventricular Myocytes - guinea pig)Notes
IKr (rapid delayed rectifier) 1.26 x 10-9 M[1]3.82 x 10-8 M[1]Extremely sensitive.
IKs (slow delayed rectifier) Low sensitivity; 10-4 M decreased peak density to 46.2 ± 5.5% of control.[1]-Low sensitivity.
IK1 (inward rectifier) Almost insensitive.[1]-Insensitive.
IKACh (acetylcholine-activated) 9.2 x 10-6 M[1]-Effectively suppressed at micromolar concentrations.
IKATP (ATP-sensitive) 2.26 x 10-4 M[1]-Much less sensitive.

Table 2: Inhibitory Effects of Niferidil on Cardiac Potassium Currents in Guinea Pigs.

Effects on Sodium and Calcium Currents

A study conducted in murine myocardium reported that Niferidil has negligible effects on calcium and sodium currents at micromolar concentrations[2]. However, specific quantitative data from dedicated preclinical studies on cardiac sodium and calcium channels are not extensively available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical electrophysiology studies of Niferidil.

Action Potential Recording in Multicellular Preparations

Objective: To measure the effect of Niferidil on the action potential duration in intact cardiac tissue.

Methodology:

  • Preparation: Isolated right atrial multicellular preparations from guinea pigs are used.

  • Mounting: The preparations are mounted in a chamber and superfused with a physiological salt solution.

  • Recording: Action potentials are recorded using sharp glass microelectrodes filled with 3 M KCl.

  • Stimulation: The preparations are stimulated at a constant frequency (e.g., 1 Hz).

  • Drug Application: Niferidil is applied to the superfusion solution at various concentrations.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application.

Whole-Cell Patch-Clamp Technique for Ionic Current Measurement

Objective: To measure the effect of Niferidil on specific cardiac ion currents (e.g., IKr, IKs) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single atrial or ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Internal Solution (for K+ currents): Contains (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.3 with KOH.

  • External Solution (for IKr): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Specific channel blockers (e.g., for IK1 and IKs) are added to isolate IKr.

  • Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the current of interest. For IKr, a typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: Niferidil is applied via the external solution.

  • Data Analysis: The peak tail current is measured before and after drug application to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Niferidil's Action

Niferidil_Signaling_Pathway cluster_effect Niferidil Niferidil IKr IKr Channel (hERG) Niferidil->IKr Inhibition Prolongation APD Prolongation K_efflux K+ Efflux IKr->K_efflux Repolarization Phase 3 Repolarization K_efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens Repolarization->Prolongation Delayed Repolarization Leads to

Caption: Niferidil's primary mechanism of action.

Experimental Workflow for Preclinical Electrophysiology Study

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_data Data Acquisition & Analysis cluster_drug Drug Application Animal_Model Animal Model (e.g., Guinea Pig) Tissue_Isolation Cardiac Tissue Isolation (Atria/Ventricles) Animal_Model->Tissue_Isolation Cell_Dispersion Enzymatic Cell Dispersion Tissue_Isolation->Cell_Dispersion Microelectrode Sharp Microelectrode Recording Tissue_Isolation->Microelectrode Patch_Clamp Whole-Cell Patch-Clamp Cell_Dispersion->Patch_Clamp Current_Recording Ionic Current Recording (pA) Patch_Clamp->Current_Recording AP_Recording Action Potential Recording (mV) Microelectrode->AP_Recording Data_Analysis Data Analysis (e.g., IC50, EC50) Current_Recording->Data_Analysis AP_Recording->Data_Analysis Niferidil_Prep Niferidil Solution Preparation Drug_Perfusion Controlled Drug Perfusion Niferidil_Prep->Drug_Perfusion Drug_Perfusion->Patch_Clamp Drug_Perfusion->Microelectrode

Caption: General workflow for preclinical electrophysiology studies.

References

Unraveling the Cellular Tapestry: A Technical Guide to Cavutilide's Effects on Atrial and Ventricular Myocardium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth exploration of the cellular electrophysiological effects of Cavutilide (also known as Niferidil or Refralon), a novel Class III antiarrhythmic agent, on atrial and ventricular tissues. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of its cellular signaling pathways.

Executive Summary

This compound has demonstrated high efficacy in the termination of persistent and paroxysmal atrial fibrillation (AF), coupled with a notably low risk of proarrhythmic events such as Torsade de Pointes (TdP).[1] This favorable safety profile is attributed to its unique state-dependent and frequency-dependent inhibition of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene. This document elucidates the nuanced cellular effects of this compound, highlighting the key differences in its interaction with atrial and ventricular myocytes, which underpin its clinical utility.

Mechanism of Action: A Tale of Two Tissues

This compound's primary molecular target is the hERG potassium channel, a crucial component in the repolarization phase of the cardiac action potential.[1] Unlike many other Class III antiarrhythmics, this compound exhibits a potent and specific, state-dependent blockade of the IKr current.

Key Mechanistic Features:

  • State-Dependent Binding: this compound demonstrates a unique binding characteristic to the hERG channel. It effectively binds to the open and inactivated states of the channel but not to the resting state.[1][2] This implies that the drug's inhibitory action is most pronounced when the channels are actively participating in repolarization.

  • Frequency-Dependent Blockade: The inhibition of IhERG by this compound is frequency-dependent, with a greater block observed at higher depolarization frequencies.[1][2] This is a critical feature that contributes to its atrial-selective action. During atrial fibrillation, where atrial rates are extremely high, this compound exerts a more potent IKr blockade compared to the slower, regular rhythm of the ventricles. This targeted action in the fibrillating atria is believed to be the cornerstone of its high antiarrhythmic efficacy and lower proarrhythmic risk in the ventricles.[1]

  • Calcium Current Inhibition: In addition to its primary effect on IKr, this compound also inhibits the L-type calcium current (ICaL).[3] This dual-channel blockade contributes to the prolongation of the action potential duration and the effective refractory period of cardiomyocytes.

The following diagram illustrates the proposed mechanism of this compound's state-dependent IKr blockade.

Cavutilide_Mechanism cluster_cavutilide_interaction This compound Interaction Resting Resting Open Open Resting->Open Depolarization This compound This compound Resting->this compound No Binding Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound->Open Binds This compound->Inactivated Binds

Mechanism of state-dependent hERG channel blockade by this compound.

Quantitative Cellular Effects: Atrial vs. Ventricular Tissue

The differential effects of this compound on atrial and ventricular myocardium are central to its clinical profile. The following tables summarize the key quantitative data available from preclinical and clinical studies.

ParameterCell Type/TissueValueReference
IhERG Inhibition (IC50) CHO-K1 cells expressing hERG12.8 nM[1][2]
IhERG Inhibition Time Constant (τ) at +60mV CHO-K1 cells expressing hERG (100 nM this compound)78.8 ms[1][2]
IhERG Inhibition Time Constant (τ) at 0mV CHO-K1 cells expressing hERG (100 nM this compound)103 ms[1][2]
IhERG Inhibition Time Constant (τ) at -30mV CHO-K1 cells expressing hERG (100 nM this compound)153 ms[1][2]

Experimental Protocols

A detailed understanding of the methodologies employed in studying this compound is crucial for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on the hERG potassium channel current (IhERG).

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the hERG channel.

Protocol:

  • Cell Culture: CHO-K1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

  • Recording Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Pipette resistance is typically 2-4 MΩ.

    • Series resistance is compensated by >80%.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit IhERG, a depolarizing pulse to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

    • This compound at various concentrations is perfused into the recording chamber.

  • Data Analysis:

    • The peak tail current amplitude at -50 mV is measured before and after drug application to determine the percentage of block.

    • Concentration-response curves are generated by fitting the data to the Hill equation to calculate the IC50 value.

    • To study the state-dependence of the block, different voltage protocols are employed to hold the channels in resting, open, or inactivated states during drug application.

The following diagram outlines the experimental workflow for the whole-cell patch-clamp studies.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture CHO-K1 Cell Culture (hERG expressing) Cell_Plating Plating on Coverslips Cell_Culture->Cell_Plating Whole_Cell_Config Establish Whole-Cell Configuration Cell_Plating->Whole_Cell_Config Patch_Pipette Pipette Formation & Internal Solution Patch_Pipette->Whole_Cell_Config Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell_Config->Voltage_Protocol Drug_Application Perfuse this compound Voltage_Protocol->Drug_Application Data_Acquisition Record I_hERG Drug_Application->Data_Acquisition Measure_Current Measure Peak Tail Current Data_Acquisition->Measure_Current Calculate_Block Calculate % Block Measure_Current->Calculate_Block Concentration_Response Generate Concentration- Response Curve Calculate_Block->Concentration_Response Calculate_IC50 Determine IC50 Concentration_Response->Calculate_IC50

Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on IhERG.

Clinical Implications and Future Directions

The distinct cellular electrophysiological profile of this compound, characterized by its potent and frequency-dependent IKr blockade, provides a solid rationale for its high efficacy in terminating atrial fibrillation with a favorable safety margin. Clinical studies have indeed demonstrated high success rates for pharmacological cardioversion of both paroxysmal and persistent AF, even in patients with heart failure.[3][4]

Future research should focus on:

  • Directly comparing the effects of this compound on ion channels in isolated primary atrial and ventricular cardiomyocytes from various species, including humans.

  • Investigating the impact of this compound on calcium handling dynamics in atrial versus ventricular cells.

  • Exploring the potential synergistic effects of this compound with other antiarrhythmic agents.

This in-depth understanding of this compound's cellular effects is paramount for its optimal clinical application and for the development of next-generation antiarrhythmic therapies with improved efficacy and safety profiles.

References

Pharmacodynamics of Cavutilide in Animal Models of Arrhythmia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent that has demonstrated notable efficacy in the management of atrial fibrillation. Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical animal models of arrhythmia, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Pharmacodynamic Properties of this compound

This compound's antiarrhythmic effects are primarily attributed to its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This action prolongs the repolarization phase of the cardiac action potential, a hallmark of Class III antiarrhythmic drugs.

Mechanism of Action at the Ion Channel Level

This compound exhibits a high affinity for the IKr/hERG channels. Unlike some other Class III agents, this compound's binding is state-dependent, showing a preference for the open and inactivated states of the channel over the resting state.[1] This characteristic may contribute to its efficacy in rapidly firing atrial tissue during fibrillation.

The primary molecular target of this compound is the hERG potassium channel, which is responsible for the rapid delayed rectifier current (IKr). By blocking this channel, this compound prolongs the repolarization phase of the cardiac action potential.

cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiological Effect This compound This compound hERG hERG K+ Channel (IKr) This compound->hERG Blocks K_ion K+ hERG->K_ion K+ Efflux (Repolarization) AP_Prolongation Action Potential Duration Prolongation hERG->AP_Prolongation Leads to ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Results in Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Mechanism of this compound Action on hERG Channels.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters of this compound's effects on various cardiac ion channels and action potential duration in different animal models.

Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels

Ion Channel CurrentAnimal Model/Cell LineIC50Reference(s)
IKr (hERG)CHO-K1 cells12.8 nM[1]
IKr (atrial)Guinea Pig1.26 nM[2]
IKr (ventricular)Guinea Pig38.2 nM[2]
ItoMouse (ventricular)203 µM[3]
IKurMouse (ventricular)60 µM[3]
IssMouse (ventricular)28 µM[3]
IKAChGuinea Pig (atrial)9.2 µM[2]
IKATPGuinea Pig (atrial)226 µM[2]
ICaLMouse (ventricular)~100 µM[3]

Table 2: Effects of this compound on Action Potential Duration (APD)

Animal ModelTissueConcentrationAPD Prolongation (% of control)Reference(s)
MouseVentricular Myocardium1 µM12.05 ± 1.8% (APD50)[3]
MouseVentricular Myocardium10 µM32.1 ± 4.9% (APD50)[3]
Guinea PigAtrial Myocardium10 nM15.2 ± 2.8% (APD90)[2]
Guinea PigAtrial Myocardium1 µM - 10 µMUp to 32.5% (APD90)[2]

EC50 for APD Prolongation:

  • In guinea pig atrial myocardium, the estimated concentration for half-maximal AP prolongation (EC50) was 11.3 nM.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections outline the key experimental protocols used in the cited studies on this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Technique

This technique is employed to measure the effects of this compound on specific ion channel currents in isolated cardiomyocytes.

cluster_protocol Whole-Cell Patch-Clamp Protocol Cell_Isolation Cardiomyocyte Isolation Cell_Culture Cell Culture & Membrane Seal Cell_Isolation->Cell_Culture Patch_Pipette Patch Pipette (intracellular solution) Patch_Pipette->Cell_Culture Voltage_Clamp Voltage Clamp Amplifier Cell_Culture->Voltage_Clamp Data_Acquisition Data Acquisition System Voltage_Clamp->Data_Acquisition Current_Measurement Ion Current Measurement Voltage_Clamp->Current_Measurement Drug_Application This compound Application Drug_Application->Cell_Culture

Experimental Workflow for Whole-Cell Patch-Clamp.
  • Cell Preparation: Cardiomyocytes are enzymatically isolated from the desired cardiac tissue (e.g., mouse ventricle, guinea pig atrium).

  • Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the cell membrane. A high-resistance "giga-seal" is formed. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the currents of interest (e.g., IKr, Ito).

  • Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its inhibitory effects on the targeted ion channels.

Ex Vivo Electrophysiology: Microelectrode Action Potential Recording

This method is used to assess the effects of this compound on the action potential characteristics of intact myocardial tissue preparations.

  • Tissue Preparation: Multicellular preparations, such as the right ventricular wall or atrial trabeculae, are dissected and placed in a tissue bath perfused with oxygenated Tyrode's solution.

  • Recording: Sharp glass microelectrodes filled with 3 M KCl are inserted into individual cardiomyocytes to record transmembrane action potentials.

  • Stimulation: The tissue is stimulated at a constant frequency using external electrodes.

  • Drug Perfusion: this compound is added to the perfusate at different concentrations, and changes in action potential parameters (e.g., APD at 50% and 90% repolarization) are measured.

Proarrhythmic Potential in Animal Models

A critical aspect of the preclinical evaluation of any antiarrhythmic drug is the assessment of its proarrhythmic risk, particularly the potential to induce Torsades de Pointes (TdP).

Rabbit Model of Phenylephrine-Induced TdP

In a study utilizing a model of phenylephrine-induced potentiation of TdP in non-anesthetized rabbits, this compound demonstrated a low propensity for inducing this life-threatening arrhythmia.

  • Experimental Setup: Non-anesthetized rabbits are instrumented for continuous ECG monitoring.

  • Arrhythmia Induction: Phenylephrine is administered to create conditions that potentiate TdP.

  • Drug Administration: this compound is administered acutely in combination with phenylephrine.

  • Observations: In this model, this compound induced pronounced ventricular extrasystoles but rarely caused episodes of ventricular tachycardia or TdP paroxysms. In contrast, the reference Class III antiarrhythmic drug, dofetilide, consistently caused prolonged episodes of monomorphic ventricular tachycardia and frequent, repetitive paroxysms of high-frequency TdP.

This suggests that this compound may have a more favorable safety profile regarding proarrhythmia compared to some other IKr blockers. The direct frequency-dependent nature of its effect on myocardial activation is thought to contribute to this lower proarrhythmic risk.

Signaling Pathways in Cardiac Arrhythmia and Class III Drug Action

The electrophysiological effects of this compound are a direct consequence of its interaction with cardiac ion channels. These channels are, in turn, regulated by complex intracellular signaling pathways. While specific signaling pathways directly modulated by this compound are still under investigation, the general pathways influencing cardiac repolarization and arrhythmogenesis provide context for its mechanism of action.

cluster_upstream Upstream Signaling cluster_ion_channels Ion Channel Modulation cluster_downstream Downstream Cellular Effects Beta_Adrenergic β-Adrenergic Stimulation G_Protein G-Protein Activation Beta_Adrenergic->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA IKs IKs Channel PKA->IKs Phosphorylation ICaL ICa,L Channel PKA->ICaL Phosphorylation APD Action Potential Duration IKs->APD Modulates ICaL->APD Modulates IKr IKr Channel (this compound Target) IKr->APD Modulates Arrhythmia Arrhythmia APD->Arrhythmia Dysregulation can lead to

General Signaling Pathways in Cardiac Repolarization.

Sympathetic stimulation, for instance, acting through β-adrenergic receptors, G-proteins, adenylyl cyclase, and protein kinase A (PKA), can phosphorylate and modulate the function of various ion channels, including IKs and ICa,L, thereby altering the APD. Dysregulation of these pathways can contribute to arrhythmogenesis. This compound, by directly targeting the IKr channel, provides a direct means of prolonging repolarization, independent of these upstream signaling events.

Conclusion

The preclinical pharmacodynamic profile of this compound in animal models demonstrates its potent and relatively selective blockade of the IKr potassium channel, leading to a concentration-dependent prolongation of the myocardial action potential. Studies in murine and guinea pig models have provided detailed quantitative data on its effects on various ion channels. Importantly, in a rabbit model of TdP, this compound exhibited a lower proarrhythmic potential compared to dofetilide, suggesting a favorable safety profile. Further investigations, particularly in larger animal models such as canines, would provide a more complete understanding of its electrophysiological effects and solidify its preclinical profile. The unique state-dependent binding of this compound to the hERG channel may underlie its clinical efficacy and safety. This comprehensive preclinical data package is essential for guiding the clinical development and rational use of this compound in the treatment of cardiac arrhythmias.

References

In-Depth Technical Guide: Ion Channel Selectivity Profile of Cavutilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent noted for its efficacy in the termination of persistent atrial fibrillation.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels to prolong the action potential duration, a hallmark of Class III antiarrhythmic drugs. A thorough understanding of its ion channel selectivity profile is critical for assessing its therapeutic potential and predicting potential proarrhythmic risks. This technical guide provides a comprehensive overview of the available data on this compound's interaction with key cardiac ion channels, details the experimental methodologies used for these assessments, and visualizes the experimental workflow and the drug's mechanism of action.

Quantitative Ion Channel Selectivity Profile

The selectivity of this compound for various ion channels is a key determinant of its clinical effects. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that while this compound is known to inhibit the L-type calcium current (ICaL), a specific IC50 value is not consistently reported in the available literature.[2]

Ion ChannelCurrentSpeciesCell LineIC50Reference
hERG (KCNH2)IKrHumanCHO-K112.8 nM[1]
Muscarinic Acetylcholine Receptor-gated K+ ChannelIKAChGuinea PigAtrial Myocytes9.2 µM[3]
L-type Calcium ChannelICaL--Data Not Available[2]
Voltage-gated Sodium ChannelINa--Data Not Available-
Other Voltage-gated Potassium Channels (e.g., Kv1.5, Kv4.3, Kir2.1)IK-various--Data Not Available-

Key Insights from the Selectivity Profile:

  • High hERG Potency: this compound is a highly potent blocker of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This action is central to its ability to prolong the cardiac action potential.[1]

  • State-Dependent hERG Blockade: The inhibition of hERG channels by this compound is state-dependent. It binds to the open and inactivated states of the channel but not to the resting state.[1][4] This characteristic may contribute to its favorable safety profile compared to other Class III agents.

  • Moderate IKACh Inhibition: this compound also inhibits the acetylcholine-activated potassium current (IKACh) at micromolar concentrations.[3] This action could potentially contribute to its antiarrhythmic effects in the atria.

  • Known ICaL Inhibition: Although a precise IC50 value is not available, the inhibitory effect of this compound on the L-type calcium current (ICaL) is documented.[2] This calcium channel blockade could modulate its overall electrophysiological effects.

Experimental Protocols

The primary experimental technique used to determine the ion channel selectivity profile of this compound is the whole-cell patch-clamp method.[1] This technique allows for the direct measurement of ionic currents through specific channels in isolated cells.

Whole-Cell Patch-Clamp Protocol for hERG (IKr) Current Measurement

This protocol is based on the methodologies described for assessing this compound's effect on hERG channels expressed in CHO-K1 cells.[1]

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution to ensure membrane integrity.

  • Electrophysiological Recording:

    • Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

    • External Solution (Extracellular): The recording chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

    • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

    • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The cell is held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 1 second is applied to open and then inactivate the channels.

    • The membrane is then repolarized to -50 mV to record the deactivating tail current, which is characteristic of IKr.

  • Drug Application:

    • A stable baseline recording of the hERG current is established.

    • This compound is then perfused into the recording chamber at various concentrations.

    • The effect of each concentration on the hERG tail current is measured until a steady-state block is achieved.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

    • An IC50 value is determined by fitting the concentration-response data to the Hill equation.

Mandatory Visualizations

Experimental Workflow for Ion Channel Selectivity Profiling

G cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_data_acq Data Acquisition & Analysis CellCulture Cell Culture (e.g., CHO, HEK293 with target channel) Dissociation Cell Dissociation CellCulture->Dissociation GigaSeal Giga-seal Formation Dissociation->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell VoltageProtocol Voltage-Clamp Protocol Application WholeCell->VoltageProtocol Baseline Baseline Current Recording VoltageProtocol->Baseline DrugApp Drug Application (this compound) Baseline->DrugApp SteadyState Steady-State Inhibition Measurement DrugApp->SteadyState DoseResponse Dose-Response Curve Generation SteadyState->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 SelectivityProfile Ion Channel Selectivity Profile IC50->SelectivityProfile

Caption: Experimental workflow for determining ion channel selectivity using whole-cell patch-clamp.

Signaling Pathway of this compound

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound hERG hERG (IKr) This compound->hERG Inhibition (High Potency) ICaL L-type Ca2+ Channel (ICaL) This compound->ICaL Inhibition IKACh Muscarinic K+ Channel (IKACh) This compound->IKACh Inhibition (Moderate Potency) APD Action Potential Duration Prolongation hERG->APD Decreased K+ Efflux ICaL->APD Decreased Ca2+ Influx Antiarrhythmic Antiarrhythmic Effect APD->Antiarrhythmic

Caption: Direct ion channel blockade mechanism of this compound leading to its antiarrhythmic effect.

References

Cavutilide's Effect on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent designed for the pharmacological conversion of atrial fibrillation (AF). Its primary mechanism of action involves the potent and concentration-dependent blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-a-go-go-Related Gene). This action leads to a prolongation of the cardiac action potential duration (APD), thereby extending the effective refractory period of cardiomyocytes. Additionally, this compound has been reported to inhibit the L-type calcium current (ICaL), contributing to its electrophysiological profile. This guide provides a detailed overview of the electrophysiological effects of this compound, with a focus on its impact on cardiac action potential duration, the methodologies used for its evaluation, and its clinical implications.

Mechanism of Action

The prolongation of the cardiac action potential by this compound is a direct consequence of its interaction with specific ion channels that govern the repolarization phase of the cardiomyocyte action potential.

Primary Target: IKr Blockade

The predominant effect of this compound is the blockade of the IKr current, which is crucial for the repolarization of the cardiac ventricles. By inhibiting this outward potassium current, this compound delays the repolarization process, leading to a significant prolongation of the action potential duration.[1][2] This effect is the hallmark of Class III antiarrhythmic drugs and is the basis for their antiarrhythmic efficacy in conditions such as atrial fibrillation. The inhibition of hERG channels by this compound has been demonstrated to be highly potent.[2]

Secondary Target: ICaL Inhibition

In addition to its primary effect on IKr, this compound also exhibits inhibitory effects on the L-type calcium current (ICaL).[1] This inward calcium current plays a key role in the plateau phase (Phase 2) of the cardiac action potential. Inhibition of ICaL can also contribute to the modulation of the action potential duration and may influence the proarrhythmic potential of the drug.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological effects of this compound.

In Vitro Potency
Target Ion ChannelParameterValueSpecies/Cell LineReference
hERG (IKr)IC5012.8 nMCHO-K1 cells[2]
ICaLIC50Not Reported--
In Vitro Inhibition Kinetics of IhERG
Membrane PotentialTime Constant (τ) of Inhibition (100 nM this compound)
+60 mV78.8 ms
0 mV103 ms
-30 mV153 ms

Data from a study on hERG channels expressed in CHO-K1 cells, demonstrating voltage-dependent inhibition kinetics.[2]

Clinical Efficacy in Atrial Fibrillation Conversion
Cumulative DoseEfficacy in Patients with Heart FailureEfficacy in Patients without Heart Failure
5 µg/kg37.9%36.9%
10 µg/kg58.6%58.0%
20 µg/kg74.0%77.0%
30 µg/kg92.8%90.1%

Data from a retrospective cohort study on pharmacological cardioversion of paroxysmal and persistent atrial fibrillation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's electrophysiological profile. Below are representative protocols for in vitro and in vivo studies of IKr blockers like this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on the IKr current in a heterologous expression system.

4.1.1 Cell Preparation

  • Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Cells are passaged upon reaching 80-90% confluency and plated onto glass coverslips for electrophysiological recording.

4.1.2 Electrophysiological Recording

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • The whole-cell patch-clamp configuration is established, and membrane currents are recorded using a patch-clamp amplifier and data acquisition system.

4.1.3 Voltage-Clamp Protocol for IhERG Measurement

  • Cells are held at a holding potential of -80 mV.

  • A depolarizing pulse to +20 mV for 1000 ms is applied to activate the hERG channels.

  • The membrane is then repolarized to -50 mV for 2000 ms to record the deactivating tail current, which is a measure of the IhERG.

  • This protocol is repeated at a steady frequency (e.g., every 15 seconds).

  • After obtaining a stable baseline recording, this compound is applied at various concentrations via the superfusion system.

  • The concentration-dependent block of the IhERG tail current is measured to determine the IC50.

In Vivo Electrophysiology: Rabbit Model of Proarrhythmia

This protocol is designed to assess the effect of this compound on cardiac repolarization and its proarrhythmic potential in a whole-animal model.

4.2.1 Animal Preparation

  • New Zealand White rabbits of either sex are anesthetized.

  • The right jugular vein is cannulated for intravenous drug administration.

  • Standard ECG leads are placed to monitor cardiac electrical activity.

4.2.2 Experimental Procedure

  • A stabilization period of 20-30 minutes is allowed after the initial setup.

  • Baseline ECG parameters, including heart rate and QT interval, are recorded.

  • This compound is administered as an intravenous infusion at escalating doses.

  • ECG is continuously monitored throughout the drug infusion and for a specified period afterward.

  • Changes in the QT interval, corrected for heart rate (QTc), are measured to assess the extent of repolarization prolongation.

  • The occurrence of any arrhythmias, particularly Torsade de Pointes, is carefully monitored and documented.

Visualizations

Signaling Pathway of this compound's Action

Cavutilide_Mechanism cluster_effects Electrophysiological Effects This compound This compound IKr IKr Channel (hERG) This compound->IKr Blocks ICaL L-type Ca2+ Channel This compound->ICaL Inhibits Repolarization Repolarization (Phase 3) IKr->Repolarization Drives Plateau Plateau Phase (Phase 2) ICaL->Plateau Maintains APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period APD->ERP Prolongs Plateau->APD Contributes to

Caption: Mechanism of action of this compound on cardiac ion channels and action potential.

Experimental Workflow for In Vitro IhERG Assay

Patch_Clamp_Workflow start Start: hERG-transfected CHO-K1 Cells plating Cell Plating on Coverslips start->plating patching Whole-Cell Patch-Clamp plating->patching baseline Baseline I_hERG Recording (Voltage-Clamp Protocol) patching->baseline drug_app Application of this compound (Concentration-Response) baseline->drug_app recording Record I_hERG Block drug_app->recording analysis Data Analysis: Calculate IC50 recording->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound on hERG channels.

Logical Relationship of this compound's Effects

Logical_Flow This compound This compound Administration IKr_Block IKr Blockade This compound->IKr_Block ICaL_Inhibition ICaL Inhibition This compound->ICaL_Inhibition APD_Prolongation APD Prolongation IKr_Block->APD_Prolongation ICaL_Inhibition->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect (AF Conversion) QT_Prolongation->Antiarrhythmic_Effect Proarrhythmic_Risk Proarrhythmic Risk (Torsade de Pointes) QT_Prolongation->Proarrhythmic_Risk

Caption: Logical flow from this compound administration to its therapeutic and adverse effects.

References

Structural Activity Relationship of Cavutilide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cavutilide is a novel Class III antiarrhythmic agent demonstrating high efficacy in the termination of persistent atrial fibrillation with a favorable safety profile. Its primary mechanism of action involves the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Understanding the structural activity relationship (SAR) of this compound and its analogs is crucial for the development of next-generation antiarrhythmics with improved potency, selectivity, and safety. This technical guide provides a comprehensive overview of the known characteristics of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited publicly available information on the SAR of a series of this compound analogs, this guide also discusses general SAR principles for other hERG channel blockers to provide a framework for future drug design and development efforts.

Introduction to this compound

This compound (also known as niferidil or Refralon) is a promising Class III antiarrhythmic drug that has shown high efficacy in converting atrial fibrillation (AF) to sinus rhythm, including in patients with persistent AF and heart failure.[1][2] Clinical studies have highlighted its potent antiarrhythmic action with a reported success rate of up to 91.6% in restoring sinus rhythm in patients with persistent AF/AFL.[1] A key characteristic of this compound is its relatively low risk of proarrhythmic effects, such as Torsade de Pointes (TdP), a significant concern with many other Class III agents.[3][4]

The primary molecular target of this compound is the hERG potassium channel, which is responsible for the IKr current that plays a critical role in the repolarization of the cardiac action potential.[3] By blocking this channel, this compound prolongs the action potential duration (APD) and the effective refractory period in cardiomyocytes, thereby suppressing the re-entrant circuits that underlie many arrhythmias.

Mechanism of Action

This compound exhibits a state-dependent blockade of the hERG channel, preferentially binding to the open and inactivated states of the channel over the resting state.[3] This characteristic is significant as it suggests that this compound's channel-blocking effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug targeting tachyarrhythmias. The inhibition of the hERG channel by this compound is potent, with a reported IC50 value of 12.8 nM in CHO-K1 cells expressing the channel.[3]

Signaling Pathway of this compound Action

Cavutilide_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects hERG hERG K+ Channel (IKr) AP Action Potential hERG->AP K+ Efflux (Repolarization) Prolonged_APD Prolonged Action Potential Duration hERG->Prolonged_APD Inhibition leads to Cavutilide_extracellular This compound (Extracellular) Cavutilide_intracellular This compound (Intracellular) Cavutilide_extracellular->Cavutilide_intracellular Crosses Membrane Cavutilide_intracellular->hERG Blocks Channel (Open/Inactivated State) AP->hERG Depolarization (Channel Opening) Increased_ERP Increased Effective Refractory Period Prolonged_APD->Increased_ERP Antiarrhythmic_Effect Antiarrhythmic Effect Increased_ERP->Antiarrhythmic_Effect Whole_Cell_Patch_Clamp_Workflow start Start cell_prep Cell Preparation (hERG-expressing cells) start->cell_prep pipette_prep Pipette Fabrication (2-5 MΩ) start->pipette_prep giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol (Depolarization & Repolarization) whole_cell->voltage_protocol control_recording Record Control hERG Current voltage_protocol->control_recording drug_application Apply Test Compound (Various Concentrations) control_recording->drug_application drug_recording Record hERG Current with Compound drug_application->drug_recording data_analysis Data Analysis (IC50 Determination) drug_recording->data_analysis end End data_analysis->end In_Vivo_Arrhythmia_Model animal_prep Animal Preparation (Anesthesia, IV line, ECG) baseline Baseline ECG Recording animal_prep->baseline treatment Treatment Group baseline->treatment control Control Group baseline->control drug_admin Administer Test Compound treatment->drug_admin vehicle_admin Administer Vehicle control->vehicle_admin arrhythmia_induction Induce Arrhythmia (e.g., Aconitine Infusion) drug_admin->arrhythmia_induction vehicle_admin->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_analysis Data Analysis (Compare Arrhythmia Onset & Duration) ecg_monitoring->data_analysis

References

Methodological & Application

Application Notes and Protocols for Testing Cavutilide Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Cavutilide, a novel class III antiarrhythmic agent. The primary mechanism of action for this compound is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) in cardiomyocytes.[1][2][3] Additionally, this compound has been shown to inhibit the L-type calcium current (ICaL).[4]

The following protocols describe two key in vitro assays to quantify the efficacy of this compound: a whole-cell patch-clamp electrophysiology assay for hERG channel inhibition and a fluorescence-based calcium imaging assay for L-type calcium channel inhibition.

Quantitative Efficacy of this compound

The inhibitory potency of this compound on the hERG channel has been determined using whole-cell patch-clamp assays. This data is crucial for understanding its therapeutic potential and safety profile.

Target Ion ChannelAssay TypeCell LineParameterValueReference
hERG (Kv11.1)Whole-cell Patch ClampCHO-K1IC5012.8 nM[1][2][3]

Signaling Pathway of this compound

This compound exerts its antiarrhythmic effects by directly interacting with and blocking key cardiac ion channels. This diagram illustrates the primary targets of this compound.

Cavutilide_Signaling_Pathway cluster_channels Cardiac Ion Channels This compound This compound hERG hERG (IKr) Channel This compound->hERG Inhibition L_type_Ca L-type Ca²⁺ (ICaL) Channel This compound->L_type_Ca Inhibition Repolarization Delayed Repolarization (Antiarrhythmic Effect) hERG->Repolarization Contributes to Ca_Influx Reduced Ca²⁺ Influx L_type_Ca->Ca_Influx Mediates

Caption: Mechanism of action of this compound on cardiac ion channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol details the "gold standard" method for assessing the inhibitory effect of this compound on the hERG potassium channel.[4][5] It involves direct measurement of IKr in a cell line stably expressing the hERG channel.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Compound Application & Data Acquisition cluster_analysis Data Analysis cell_culture 1. Culture hERG-expressing cells (e.g., HEK293, CHO) cell_plating 2. Plate cells onto glass coverslips cell_culture->cell_plating mount 3. Mount coverslip in recording chamber cell_plating->mount pipette 4. Approach cell with micropipette mount->pipette seal 5. Form Giga-ohm seal and establish whole-cell pipette->seal record_base 6. Record baseline hERG current seal->record_base perfuse 7. Perfuse with this compound (various concentrations) record_base->perfuse record_drug 8. Record hERG current in presence of drug perfuse->record_drug washout 9. Washout and record recovery record_drug->washout analyze 10. Analyze current inhibition and determine IC₅₀ washout->analyze

Caption: Workflow for the whole-cell patch-clamp assay.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

  • Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure
  • Cell Preparation:

    • Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

    • One day before the experiment, plate the cells at a low density onto glass coverslips to ensure isolated single cells for patching.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the micropipette with the internal solution and ensure it is bubble-free.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, carefully approach a single, healthy-looking cell with the micropipette.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Recording hERG Current:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a specific voltage-step protocol to elicit the hERG current (IhERG). A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic "tail" current, which is used for quantification.

    • Record stable baseline currents for several minutes.

  • This compound Application:

    • Begin perfusion of the recording chamber with the external solution containing the lowest concentration of this compound.

    • Allow the drug to equilibrate for 2-5 minutes, or until the inhibitory effect on the hERG current reaches a steady state.

    • Record the current at this concentration.

    • Repeat the process with increasing concentrations of this compound to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Calcium Imaging for L-type Calcium Channel Inhibition

This protocol describes a high-throughput compatible method to assess the inhibitory effect of this compound on L-type calcium channels using a fluorescent calcium indicator.[6][7]

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Cell & Plate Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate cells expressing L-type Ca²⁺ channels in a 96/384-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells prepare_dye 3. Prepare Fluo-4 AM dye-loading solution incubate_cells->prepare_dye load_dye 4. Add dye solution to cells and incubate (e.g., 1 hr, 37°C) prepare_dye->load_dye add_this compound 5. Add this compound at various concentrations to wells load_dye->add_this compound add_agonist 6. Add a depolarizing agent (e.g., KCl) to activate channels add_this compound->add_agonist measure_fluorescence 7. Measure fluorescence change using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence analyze_data 8. Analyze fluorescence data to determine inhibition and IC₅₀ measure_fluorescence->analyze_data

Caption: Workflow for the calcium imaging assay.

Materials and Reagents
  • Cell Line: A suitable cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293, H9c2).[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM.[9]

  • Probenecid: (Optional) To prevent the active transport of the dye out of the cells.

  • Depolarizing Agent: Potassium chloride (KCl) solution to depolarize the cell membrane and open voltage-gated calcium channels.

  • This compound Stock Solution: Prepared as described in Protocol 1.

  • Microplate: 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements, such as a FLIPR (Fluorescent Imaging Plate Reader).[6][10]

Procedure
  • Cell Plating:

    • The day before the assay, seed the cells into the wells of a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution in the assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be included if necessary.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Addition:

    • Following incubation, if a wash step is required by the specific kit, gently wash the cells with assay buffer, leaving a final volume in the wells. For no-wash kits, proceed directly.[10]

    • Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

    • Transfer the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at Ex/Em = 490/525 nm.[6]

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Use the instrument's integrated fluidics to add the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to all wells simultaneously to activate the L-type calcium channels.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the resulting increase in intracellular calcium.

  • Data Analysis:

    • The increase in fluorescence upon stimulation corresponds to the influx of calcium.

    • Calculate the response magnitude (e.g., peak fluorescence minus baseline) for each well.

    • Determine the percentage inhibition of the calcium influx by this compound at each concentration compared to the control wells (no drug).

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

References

Animal Models for Studying Cavutilide's Antiarrhythmic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a novel Class III antiarrhythmic agent demonstrating high efficacy in the termination of atrial fibrillation (AF), including persistent forms.[1] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by hERG channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.[2][3] Additionally, this compound has been shown to inhibit the L-type calcium current (ICaL).[4] These electrophysiological effects contribute to its potent antiarrhythmic properties. This document provides detailed application notes and protocols for utilizing various animal models to study the antiarrhythmic effects of this compound, focusing on atrial fibrillation and ventricular tachycardia.

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effect by modulating key ion channels involved in the cardiac action potential. Its primary target is the IKr current, which is crucial for the repolarization phase. By blocking IKr, this compound prolongs the APD and increases the ERP, making the myocardial tissue less susceptible to re-entrant arrhythmias. The inhibition of ICaL may also contribute to its antiarrhythmic and proarrhythmic profile.

Cavutilide_Mechanism cluster_membrane Cardiomyocyte Membrane IKr IKr (hERG) Potassium Channel AP Action Potential IKr->AP Repolarization ICaL ICaL (L-type Calcium Channel) ICaL->AP Plateau Phase This compound This compound This compound->IKr Inhibits This compound->ICaL Inhibits ERP Effective Refractory Period AP->ERP Determines Arrhythmia Arrhythmia Susceptibility ERP->Arrhythmia Reduces

Figure 1: Simplified signaling pathway of this compound's action on cardiomyocyte ion channels.

Animal Models for Atrial Fibrillation (AF)

Large animal models are generally preferred for studying AF due to the anatomical and electrophysiological similarities of their atria to humans. Canine and porcine models are particularly relevant.

Canine Rapid Atrial Pacing Model

This model is widely used to induce and study AF. Rapid atrial pacing leads to electrical remodeling of the atria, creating a substrate for sustained AF.

Experimental Workflow:

RAP_Workflow A Anesthetize Canine (e.g., morphine-chloralose) B Surgical Preparation: - Insert pacing/recording catheters - Monitor ECG and hemodynamics A->B C Induce AF: - Rapid atrial pacing (e.g., 40 Hz for 20 min) - Optional: Phenylephrine infusion (2 µg/kg/min) to sustain AF B->C D Confirm Sustained AF (>10 minutes) C->D E Administer this compound (Intravenous Bolus/Infusion) D->E F Monitor for: - Termination of AF - Changes in AF cycle length - Electrophysiological parameters (AERP, QT interval) E->F G Data Analysis F->G

Figure 2: Experimental workflow for the canine rapid atrial pacing model.

Detailed Protocol:

  • Animal Preparation: Anesthetize adult mongrel dogs (either sex) using an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic function.[5] Surgically expose the femoral artery and vein for catheter insertion and blood pressure monitoring. Insert multipolar electrode catheters into the right atrium for pacing and recording.

  • Arrhythmia Induction: Induce AF by rapid atrial pacing (e.g., 40 Hz for 20 minutes).[5] To create a more sustained form of AF, an infusion of phenylephrine (2 µg/kg/min) can be administered to increase systemic arterial pressure and vagal tone.[5]

  • This compound Administration: Once sustained AF is confirmed (e.g., lasting >10 minutes post-pacing), administer this compound intravenously. A dose-ranging study is recommended to determine the effective dose for AF termination.

  • Data Acquisition and Analysis: Continuously record intracardiac electrograms and surface ECG. Measure the time to AF termination, changes in AF cycle length, and alterations in atrial effective refractory period (AERP) and QT interval.

Quantitative Data Summary (Hypothetical based on Class III drug effects):

ParameterPre-CavutilidePost-Cavutilide (Effective Dose)
AF DurationSustained (>10 min)Terminated in X% of animals
Mean AF Cycle LengthY msIncreased by Z%
Atrial Effective Refractory Period (AERP)A msIncreased by B%
QT IntervalC msIncreased by D%
Porcine Model of Atrial Fibrillation

Pigs are another suitable large animal model for AF research, with cardiac anatomy and physiology closely resembling that of humans.

Protocol: Similar to the canine model, AF can be induced in pigs through rapid atrial pacing. The surgical preparation and data acquisition methods are comparable. Due to the susceptibility of pigs to ventricular fibrillation, careful monitoring is crucial.

Animal Models for Ventricular Tachycardia (VT) and Proarrhythmia Assessment

Rabbit and canine models are commonly used to assess the potential for drug-induced ventricular arrhythmias, including Torsade de Pointes (TdP).

Rabbit Model of Phenylephrine-Induced TdP

This model is designed to assess the proarrhythmic potential of drugs that prolong cardiac repolarization.

Experimental Workflow:

TdP_Workflow A Conscious Rabbit Preparation (instrumented for ECG monitoring) B Baseline ECG Recording A->B C Administer this compound (Intravenous) B->C D Administer Phenylephrine (to potentiate TdP) C->D E Continuous ECG Monitoring for Ventricular Arrhythmias (Extrasystoles, VT, TdP) D->E F Quantify Arrhythmic Events and ECG Parameter Changes E->F

Figure 3: Workflow for assessing proarrhythmic potential in a rabbit model.

Detailed Protocol:

  • Animal Preparation: Use conscious, non-anesthetized rabbits to avoid the confounding effects of anesthesia on cardiac electrophysiology. The animals should be instrumented for continuous ECG monitoring.

  • Drug Administration: Administer this compound intravenously. A recent study used an acute administration protocol in combination with phenylephrine.[2]

  • Arrhythmia Induction and Monitoring: Following this compound administration, infuse phenylephrine to create conditions that favor the development of early afterdepolarizations and TdP. Continuously monitor the ECG for the occurrence of ventricular extrasystoles, ventricular tachycardia, and TdP.

  • Data Analysis: Quantify the incidence and duration of ventricular arrhythmias. Measure changes in the QT interval and heart rate. Compare the proarrhythmic effects of this compound to a known TdP-inducing agent like dofetilide.

Quantitative Data from a Preclinical Study:

A study in non-anesthetized rabbits with phenylephrine-induced potentiation of TdP showed that this compound induced pronounced ventricular extrasystoles but rarely caused episodes of ventricular tachycardia or TdP. In contrast, the reference drug dofetilide caused prolonged and multiple episodes of monomorphic ventricular tachycardia and frequent, repetitive paroxysms of high-frequency TdP under the same conditions.[2] This suggests a lower proarrhythmic potential for this compound compared to dofetilide in this model.

DrugVentricular ExtrasystolesVentricular TachycardiaTorsade de Pointes
This compound PronouncedRareRare
Dofetilide PresentFrequent, prolongedFrequent, repetitive
Canine Chronic Atrioventricular (AV) Block Model

This model is highly sensitive for detecting drug-induced TdP. The chronic AV block leads to electrical remodeling that increases the susceptibility to proarrhythmia.

Protocol:

  • Model Creation: Surgically induce complete AV block in dogs. Allow for a period of several weeks for cardiac remodeling to occur.

  • Drug Administration: Administer this compound, typically via intravenous infusion, in conscious, unsedated animals.

  • Electrophysiological Monitoring: Continuously record ECG and monophasic action potentials (MAPs) to assess changes in repolarization and the occurrence of early afterdepolarizations (EADs) and ventricular arrhythmias.

  • Data Analysis: Quantify the incidence of TdP, changes in QT interval, and MAP duration.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different animal models, drug doses, and control groups. It is essential to correlate the observed antiarrhythmic or proarrhythmic effects with the electrophysiological changes induced by this compound.

Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound's antiarrhythmic and proarrhythmic properties. Canine and porcine models of atrial fibrillation are well-suited for efficacy studies, while rabbit and canine models with induced susceptibility to repolarization-related arrhythmias are valuable for safety assessment. The detailed protocols provided in these application notes offer a framework for conducting robust preclinical studies to further characterize the electrophysiological profile of this compound.

References

Application Notes and Protocols: Patch-Clamp Methodology for Cavutilide on hERG Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as niferidil or refralon) is a novel Class III antiarrhythmic drug demonstrating high efficacy in the termination of persistent atrial fibrillation and a low risk of proarrhythmic events like Torsade de Pointes (TdP).[1] Its primary mechanism of action is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2] Understanding the specific interaction of this compound with the hERG channel is critical for both elucidating its therapeutic advantages and for broader cardiac safety pharmacology.

These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on hERG channels using the whole-cell patch-clamp technique, the gold standard for ion channel electrophysiology.[3][4] The protocols are based on published findings and established methodologies for assessing hERG channel blockers.

Mechanism of Action of this compound on hERG Channels

Patch-clamp studies have revealed that this compound is a potent blocker of hERG channels.[1][2] Unlike some other Class III antiarrhythmics, this compound exhibits a state-dependent binding mechanism. It does not bind to hERG channels in their resting state but demonstrates high affinity for both the open and inactivated states of the channel.[1][5] This characteristic contributes to its use- and frequency-dependent effects. The inhibition of hERG channels by this compound is more pronounced at higher frequencies of depolarization, suggesting a stronger effect during tachyarrhythmias like atrial fibrillation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with hERG channels as determined by whole-cell patch-clamp experiments on CHO-K1 cells expressing hERG.[1]

Table 1: Potency of this compound on hERG Channels

ParameterValueCell Line
IC5012.8 nMCHO-K1

Table 2: Voltage-Dependence of hERG Current (IhERG) Inhibition by 100 nM this compound

Membrane PotentialTime Constant of Inhibition (τ)
+60 mV78.8 ms
0 mV103 ms
-30 mV153 ms

Table 3: Frequency-Dependence of hERG Block by this compound

Depolarization FrequencyQualitative Effect on IhERG Block
2 HzGreater Block
0.2 HzLesser Block

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch-clamp experiments to assess the effects of this compound on hERG channels. These protocols are designed for manual or automated patch-clamp systems using mammalian cell lines stably expressing hERG channels (e.g., HEK293 or CHO cells).[3][4][6]

Cell Culture and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Culture Medium: Standard culture medium appropriate for the cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and a selection antibiotic to maintain hERG expression.

  • Cell Preparation:

    • Culture cells to 70-90% confluency.

    • Dissociate cells from the culture flask using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

    • Resuspend the cells in the external bath solution (see below) at a suitable density (e.g., 1 x 106 cells/mL for automated systems).[6]

    • Allow cells to stabilize in the external solution for at least 10 minutes before recording.

Solutions and Reagents

Table 4: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution KCl50
KF60
NaCl10
EGTA20
HEPES10
pH adjusted to 7.2 with KOH
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve the desired final concentrations.

Whole-Cell Patch-Clamp Recording
  • Configuration: Whole-cell patch-clamp.

  • Temperature: Recordings should ideally be performed at a physiological temperature of 35-37°C, as the effects of some drugs on hERG channels can be temperature-sensitive.[7]

  • Seal Resistance: A high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane is essential for high-quality recordings.[8]

  • Data Acquisition: Data should be filtered at an appropriate frequency (e.g., 2 kHz) and digitized (e.g., at 5-10 kHz).[8]

Voltage-Clamp Protocols

The following voltage-clamp protocols are designed to assess the potency, voltage-dependence, and frequency-dependence of this compound's block of hERG channels.

This protocol is designed to measure the peak tail current of IhERG, which is then used to calculate the percentage of block at various concentrations of this compound.

IC50_Protocol cluster_protocol IC50 Determination Voltage Protocol start Holding Potential -80 mV depol Depolarizing Step +20 mV (e.g., 2s) start->depol Activate & Inactivate Channels repol Repolarizing Step -50 mV (Measure Peak Tail Current) depol->repol Elicit Tail Current return Return to Holding Potential repol->return

Caption: Voltage-clamp protocol for IC50 determination.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate and subsequently inactivate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the resurgent IhERG tail current.

  • Measure the peak amplitude of this tail current.

  • Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline.

  • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

This protocol investigates the rate of hERG channel block by this compound at different membrane potentials.

Voltage_Dependence Start Holding Potential -80 mV Test_Potential Constant Depolarization to Test Potential (+60 mV, 0 mV, or -30 mV) Start->Test_Potential Drug_Application Apply 100 nM this compound Test_Potential->Drug_Application Maintain Voltage Measure_Block Record I_hERG over time to determine the time constant (τ) of inhibition Drug_Application->Measure_Block

Caption: Protocol for assessing voltage-dependent block.

  • Hold the cell at -80 mV.

  • Depolarize the cell to a constant test potential (e.g., +60 mV, 0 mV, or -30 mV).

  • While maintaining this potential, apply a fixed concentration of this compound (e.g., 100 nM).

  • Record the decay of the hERG current over time.

  • Fit the current decay to a single exponential function to determine the time constant (τ) of inhibition.

  • Compare the time constants obtained at different test potentials.

This protocol examines how the degree of hERG channel block by this compound is affected by the frequency of channel activation.

Frequency_Dependence cluster_low_freq Low Frequency (0.2 Hz) cluster_high_freq High Frequency (2 Hz) L_Start Train of depolarizing pulses from -80 mV to +20 mV L_Drug Apply this compound L_Start->L_Drug L_Measure Measure steady-state block L_Drug->L_Measure H_Start Train of depolarizing pulses from -80 mV to +20 mV H_Drug Apply this compound H_Start->H_Drug H_Measure Measure steady-state block H_Drug->H_Measure

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cavutilide, a potent class III antiarrhythmic drug, in a variety of cell culture experiments. This document outlines recommended dosages, detailed experimental protocols, and insights into its mechanism of action to facilitate accurate and reproducible research.

Introduction to this compound

This compound is a novel antiarrhythmic agent that primarily functions by inhibiting the human Ether-à-go-go-Related Gene (hERG) K+ channels. This inhibition leads to a prolongation of the cardiac action potential, a key mechanism for its antiarrhythmic effects.[1] Understanding the precise dosage and cellular effects of this compound is crucial for both basic research and preclinical drug development.

Recommended Dosage for Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. Based on available data, a starting point for dosage determination can be established.

A key study utilizing Chinese Hamster Ovary (CHO-K1) cells, which are commonly used for their stable expression of specific ion channels, provides valuable dosage information. In this model, the half-maximal inhibitory concentration (IC50) for this compound's blockade of hERG channels was determined to be 12.8 nM .[1] For experimental purposes in this cell line, a concentration of 100 nM has been effectively used to study the mechanism of hERG channel inhibition.[1]

For other cell types, it is highly recommended to perform a dose-response curve (kill curve) to determine the optimal concentration for the desired effect, whether it be channel inhibition, cytotoxicity, or another cellular response.

Table 1: Recommended Starting Concentrations for this compound in Cell Culture

Cell LineParameterRecommended ConcentrationReference
CHO-K1IC50 (hERG Inhibition)12.8 nM[1]
CHO-K1Experimental Concentration100 nM[1]
Other Cell LinesInitial Dose-Response Range1 nM - 1 µMGeneral Guidance

Experimental Protocols

Determination of Optimal this compound Concentration using a Kill Curve Assay

This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line by assessing its cytotoxic effects over a range of concentrations.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Trypan blue solution or a cell viability assay kit (e.g., MTT, XTT)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell line's doubling time and the expected onset of the drug's effect.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a method such as the MTT assay or by counting viable cells with trypan blue exclusion.

  • Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Workflow for Determining Optimal this compound Concentration

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis A Seed cells in 96-well plate C Treat cells with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Plot dose-response curve and determine IC50 E->F

Workflow for determining the optimal concentration of this compound.
Cytotoxicity Assessment using MTT Assay

This protocol provides a detailed method for quantifying the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound as described in the kill curve protocol.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V Staining

This protocol describes how to detect apoptosis in cells treated with this compound using an Annexin V-FITC apoptosis detection kit. hERG channel inhibitors have been shown to induce apoptosis in certain cancer cell lines.[2][3]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Downstream Signaling Pathways

Inhibition of hERG channels can potentially impact downstream signaling pathways. One such pathway that has been linked to hERG channel function is the PI3K/SGK1 pathway. This protocol provides a general framework for investigating the effect of this compound on the phosphorylation status of key proteins in this pathway.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SGK1, anti-total-SGK1, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Potential Signaling Pathway for Investigation

G This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition PI3K PI3K hERG->PI3K Modulation? SGK1 SGK1 PI3K->SGK1 Activation Apoptosis Apoptosis SGK1->Apoptosis Regulation

Hypothesized signaling pathway involving this compound and hERG channels.

Conclusion

These application notes provide a foundational guide for the use of this compound in cell culture experiments. The provided protocols for determining optimal dosage, assessing cytotoxicity and apoptosis, and investigating downstream signaling pathways offer a robust framework for researchers. It is essential to adapt these protocols to specific cell lines and experimental conditions to ensure accurate and meaningful results. Further research into the effects of this compound on a broader range of cell types and its detailed molecular mechanisms will continue to advance our understanding of this important antiarrhythmic drug.

References

Application Notes and Protocols: Preparation and Storage of Cavutilide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Cavutilide is a Class III antiarrhythmic agent that effectively terminates persistent atrial fibrillation.[1] Its primary mechanism of action involves the selective inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are critical for cardiac repolarization.[1][2] By blocking the rapid component of the delayed rectifier potassium current (IKr), this compound prolongs the action potential duration in cardiomyocytes.[1] Accurate and reproducible experimental results in pharmacology and drug development hinge on the proper preparation and storage of stock solutions. This document provides detailed protocols and best practices for preparing and storing this compound stock solutions to ensure their stability and integrity for research use.

2. Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Formula C₂₂H₂₆FN₃O₃[2][3][4]
Molecular Weight 399.46 g/mol [2][4]
Solubility Soluble in DMSO.[2][5]
Appearance Typically a solid powder.[2]

3. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for this class of compounds due to its high solubilizing capacity.[2][5]

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Syringe filter (0.22 µm, PTFE for organic solvents)

3.2. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 399.46 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

  • Example for 1 mL of 10 mM solution:

    • Mass (mg) = 10 mM x 1 mL x 399.46 g/mol = 3.9946 mg

    • Therefore, weigh approximately 4.0 mg of this compound to prepare 1 mL of a 10 mM stock solution.

3.3. Experimental Protocol

  • Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 4.0 mg) and transfer it into a sterile microcentrifuge tube or vial. Due to the small quantity, ensure the powder is fully transferred from the weigh boat to the vial; if necessary, centrifuge the vial briefly to collect all the powder at the bottom.[2]

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for 4.0 mg of powder) to the vial using a calibrated micropipette.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved. A clear solution should be obtained.

  • Sterilization (Optional): If required for cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile vial. This step should be performed in a sterile environment (e.g., a laminar flow hood).

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2]

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

3.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at ≤ -20°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

4. Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound stock solutions. While specific degradation pathway data for this compound is not available in the cited literature, the following recommendations are based on general best practices for DMSO-based stock solutions of small molecules.

Storage ConditionRecommendationRationale
Long-Term Storage ≤ -20°C, preferably -80°C.[2]Minimizes solvent evaporation and chemical degradation.
Short-Term Storage 4°C for up to one week.[2]Convenient for immediate use, but not recommended for longer periods.
Freeze-Thaw Cycles Avoid repeated cycles.[2]Aliquoting into single-use volumes prevents degradation from temperature fluctuations.
Light Exposure Store in the dark (amber vials or wrapped in foil).[6]Protects against potential photodegradation.

Stability Assessment:

  • Visually inspect solutions for any signs of precipitation or color change before use. A change in color may indicate degradation.[7]

  • If the solution appears cloudy or contains precipitate after thawing, gently warm it to 37°C and vortex to redissolve.

  • For long-term studies, it is advisable to periodically perform quality control checks (e.g., via HPLC) to confirm the concentration and purity of the stock solution.

5. Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effect by blocking the hERG K+ channels in cardiomyocytes. These channels are responsible for the IKr current, a key outward potassium current that facilitates the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this current, this compound delays repolarization, thereby prolonging the action potential duration and the effective refractory period of the cardiac muscle. This mechanism is characteristic of Class III antiarrhythmic agents.[1]

G cluster_cell Cardiomyocyte cluster_membrane Cell Membrane AP Cardiac Action Potential herg hERG K+ Channel herg->AP Delays Repolarization (Prolongs AP Duration) K_out K+ (out) herg->K_out K_in K+ (in) K_in->herg IKr Current This compound This compound This compound->herg Inhibition

References

Application Notes and Protocols for the Use of Cavutilide in Persistent Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent that has demonstrated high efficacy in the pharmacological cardioversion of persistent atrial fibrillation (AF).[1][2][3] Its primary mechanism of action is the potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2] This action leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in atrial cardiomyocytes, thereby creating an anti-fibrillatory effect.[1] Additionally, this compound has been shown to inhibit the L-type calcium current (ICaL).[1]

These application notes provide a comprehensive overview of this compound for research purposes, including its electrophysiological properties, suggested experimental protocols for in vitro and in vivo studies, and relevant safety considerations.

Data Presentation

Electrophysiological and Clinical Efficacy of this compound
ParameterValueSpecies/ModelCommentsReference
IKr (hERG) Blockade (IC50) 12.8 nMCHO-K1 cells expressing hERGPotent and selective blockade of the rapid delayed rectifier potassium current.[2]
State-Dependent Binding Binds to open and inactivated hERG channels; does not bind to resting channels.CHO-K1 cells expressing hERGThis contributes to its efficacy and potentially its safety profile.[2]
Clinical Efficacy in Persistent AF (SR Restoration) 89% (cumulative dose up to 30 µg/kg)Human patients with persistent AFHigh success rate in converting persistent atrial fibrillation to sinus rhythm.[1][3]
Time to Sinus Rhythm Restoration Median of 22-23 minutesHuman patientsRapid onset of action following intravenous administration.[1]
Proarrhythmic Risk (Torsade de Pointes) 1.7%Human patientsConsidered to have a moderate risk of proarrhythmic effects.[2]
Clinical Dosing and Efficacy in Persistent Atrial Fibrillation
Cumulative DoseEfficacy (Sinus Rhythm Restoration) in Patients with Heart FailureEfficacy (Sinus Rhythm Restoration) in Patients without Heart Failure
5 µg/kg37.9%36.9%
10 µg/kg58.6%58.0%
20 µg/kg74.0%77.0%
30 µg/kg92.8%90.1%

Data from a retrospective cohort study.[1][3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the blockade of the IKr current, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this current, this compound prolongs the action potential duration, particularly in atrial myocytes. This prolongation of the refractory period is the key antiarrhythmic action that helps to terminate the re-entrant circuits that sustain atrial fibrillation. The inhibition of the L-type calcium current may also contribute to its electrophysiological effects.

Cavutilide_Mechanism This compound This compound IKr IKr (hERG) Channel This compound->IKr Blocks ICaL L-type Ca2+ Channel This compound->ICaL Inhibits AP Atrial Action Potential IKr->AP Repolarization ICaL->AP Plateau Phase APD Action Potential Duration AP->APD ERP Effective Refractory Period APD->ERP AF Atrial Fibrillation ERP->AF Terminates Re-entry Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate Isolate Atrial Myocytes Patch Establish Whole-Cell Patch-Clamp Isolate->Patch AP_Record Record Action Potentials (Current-Clamp) Patch->AP_Record Ion_Record Record Ion Currents (Voltage-Clamp) Patch->Ion_Record ERP_Measure Measure Effective Refractory Period Patch->ERP_Measure Analyze_AP Analyze APD50/APD90 AP_Record->Analyze_AP Analyze_Ion Determine IC50 Ion_Record->Analyze_Ion Analyze_ERP Analyze ERP Changes ERP_Measure->Analyze_ERP In_Vivo_Workflow cluster_model Model Preparation cluster_study Electrophysiology Study cluster_analysis Data Analysis Induce_AF Induce Persistent AF in Animal Model Catheter Catheter Placement Induce_AF->Catheter Baseline Baseline Recordings (ECG, AERP) Catheter->Baseline Administer Administer this compound Baseline->Administer Analyze_QT Change in QT Interval Baseline->Analyze_QT Monitor Monitor for Conversion Administer->Monitor Post_Drug Post-Conversion Recordings Monitor->Post_Drug Analyze_Conversion Conversion Rate & Time Monitor->Analyze_Conversion Analyze_AERP Change in AERP Post_Drug->Analyze_AERP Post_Drug->Analyze_QT

References

Application Notes and Protocols for the Use of Cavutilide in Long QT Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cavutilide, a potent IKr/hERG channel blocker, in the preclinical investigation of Long QT Syndrome (LQTS). The following sections detail the mechanism of action, key electrophysiological effects, and detailed protocols for in vitro and ex vivo studies.

Introduction to this compound and Long QT Syndrome

Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).[1] Congenital LQTS arises from mutations in genes encoding cardiac ion channels, with mutations in the KCNH2 gene (encoding the α-subunit of the hERG potassium channel) being a common cause of LQT2. Acquired LQTS can be induced by various drugs that block the hERG channel, mimicking the phenotype of congenital LQTS.

This compound (also known as niferidil or Refralon) is a class III antiarrhythmic agent that potently blocks the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel.[2] This action prolongs the cardiac action potential duration (APD) and, consequently, the QT interval. Its high affinity and specific mechanism of action make it a valuable tool for studying the pathophysiology of LQTS and for evaluating potential therapeutic interventions.

Mechanism of Action

This compound exerts its primary effect by blocking the hERG potassium channel. Key features of its mechanism include:

  • Potent Inhibition: this compound is a high-affinity blocker of the hERG channel, with a reported IC50 of 12.8 nM in CHO-K1 cells expressing the channel.[2]

  • State-Dependent Binding: Unlike some other hERG blockers, this compound binds to the channel in both the open and inactivated states, but not in the resting state.[2] This state-dependent binding is crucial for its activity and can be investigated using specific voltage-clamp protocols.

  • IKr and ICaL Blockade: While its primary target is the IKr current, this compound has also been shown to inhibit the L-type calcium current (ICaL), which can also influence the action potential duration.

Data Presentation

The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound on hERG Channels

ParameterValueCell LineReference
IC50 for hERG Inhibition 12.8 nMCHO-K1[2]
Binding State Open and InactivatedCHO-K1[2]
Time Constant of Inhibition (τ) at +60 mV (100 nM) 78.8 msCHO-K1[2]
Time Constant of Inhibition (τ) at 0 mV (100 nM) 103 msCHO-K1[2]
Time Constant of Inhibition (τ) at -30 mV (100 nM) 153 msCHO-K1[2]

Table 2: In Vivo Electrophysiological Effects of this compound (Clinical Data from Atrial Fibrillation Studies)

ParameterValuePopulationReference
Intravenous Bolus Dose Range 5 - 30 µg/kgHuman (Atrial Fibrillation)
QTc Prolongation >500ms Observed in some patientsHuman (Atrial Fibrillation)
Incidence of Torsades de Pointes Low (1.7% in one study)Human (Atrial Fibrillation)[2]

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound Effects on Wild-Type and LQT2-Mutant hERG Channels using Patch-Clamp Electrophysiology

Objective: To characterize the concentration-dependent effects of this compound on the electrophysiological properties of wild-type and LQT2-mutant hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO).

Materials:

  • HEK293 or CHO cells stably expressing wild-type or LQT2-mutant hERG channels.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Drug Preparation: Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Switch the amplifier to voltage-clamp mode.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.

  • Drug Application:

    • Once a stable baseline is achieved, perfuse the cells with the lowest concentration of this compound.

    • Continue recording using the same voltage-clamp protocol until a new steady-state block is reached.

    • Wash out the drug with the external solution to assess reversibility.

    • Repeat the drug application and washout steps for each concentration of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV in the absence and presence of each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

    • Analyze the voltage-dependence of the block by applying a range of test potentials.

Protocol 2: Ex Vivo Evaluation of this compound's Effects on Action Potential Duration and Arrhythmogenesis in a Rabbit Model of LQT2

Objective: To investigate the effects of this compound on action potential duration (APD) and the incidence of early afterdepolarizations (EADs) and triggered activity in an ex vivo Langendorff-perfused heart from a rabbit model of LQT2. Transgenic rabbits expressing dominant-negative pore mutants of the human HERG gene (LQT2 rabbits) are a suitable model.[3][4][5]

Materials:

  • LQT2 transgenic rabbit and wild-type littermate control.

  • Langendorff perfusion system.

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Microelectrodes for recording monophasic action potentials (MAPs) or intracellular action potentials.

  • ECG recording system.

  • Pacing electrodes.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rabbit and heparinize.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution at a constant pressure.

  • Electrophysiological Recordings:

    • Place ECG electrodes on the surface of the heart to record a pseudo-ECG.

    • Position a MAP catheter or a sharp microelectrode on the ventricular epicardium to record action potentials.

    • Place pacing electrodes on the right atrium or ventricle.

  • Baseline Measurements:

    • Allow the heart to stabilize for at least 30 minutes.

    • Record baseline ECG and action potentials at a steady pacing cycle length (e.g., 1000 ms).

    • Measure baseline QT interval and APD at 90% repolarization (APD90).

  • Drug Perfusion:

    • Introduce this compound into the perfusate at a low concentration (e.g., 10 nM).

    • Allow the preparation to equilibrate for 15-20 minutes.

    • Record ECG and action potentials.

    • Increase the concentration of this compound in a stepwise manner (e.g., 30 nM, 100 nM), allowing for equilibration at each concentration.

  • Arrhythmia Induction Protocol:

    • At baseline and in the presence of this compound, attempt to induce arrhythmias using programmed electrical stimulation (e.g., burst pacing, premature stimuli).

    • Monitor for the occurrence of EADs, TdP, or other ventricular arrhythmias.

  • Data Analysis:

    • Measure the QT interval and APD90 at each this compound concentration and pacing frequency.

    • Quantify the incidence and duration of arrhythmias.

    • Compare the effects of this compound in LQT2 and wild-type hearts.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane This compound This compound hERG hERG (IKr) Channel (Open/Inactivated State) This compound->hERG Blocks IKr IKr Current (Repolarizing K+ Efflux) hERG->IKr Conducts APD Action Potential Duration (APD) IKr->APD Shortens QT QT Interval APD->QT Determines Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT->Arrhythmia Prolongation Increases

This compound's mechanism of action on cardiomyocyte repolarization.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing mammalian cells C Establish whole-cell patch-clamp A->C B Prepare this compound solutions E Apply this compound (increasing concentrations) B->E D Record baseline hERG current C->D D->E F Record hERG current in presence of drug E->F G Measure current inhibition F->G H Generate concentration- response curve G->H I Calculate IC50 H->I

Workflow for in vitro patch-clamp analysis of this compound.

Logical_Relationship_LQTS cluster_lqts Long QT Syndrome Pathophysiology cluster_this compound This compound as a Research Tool LQT2 LQT2 Mutation (KCNH2 gene) hERG_dysfunction hERG Channel Dysfunction (Reduced IKr) LQT2->hERG_dysfunction APD_prolongation Action Potential Duration Prolongation hERG_dysfunction->APD_prolongation EADs Early Afterdepolarizations (EADs) APD_prolongation->EADs Arrhythmia Ventricular Arrhythmias (TdP) EADs->Arrhythmia This compound This compound Application hERG_block Pharmacological hERG Blockade This compound->hERG_block Model Model of Acquired LQTS / LQT2 Phenocopy hERG_block->Model Model->APD_prolongation Induces

Logical relationship between LQT2 and this compound as a study tool.

References

Application Notes and Protocols for High-Throughput Screening of Cavutilide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Cavutilide derivatives to identify novel compounds with desired cardiac ion channel activity. The protocols herein describe detailed methodologies for conducting primary and secondary screens to assess the potency and selectivity of these derivatives.

Introduction

This compound is a Class III antiarrhythmic agent known for its efficacy in the cardioversion of atrial fibrillation.[1][2][3] Its primary mechanism of action involves the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel, and to a lesser extent, the inhibition of the L-type calcium current (ICaL).[1][2] The development of this compound derivatives aims to optimize its therapeutic window by enhancing its antiarrhythmic properties while minimizing proarrhythmic risks, such as Torsade de Pointes (TdP), which is often associated with hERG channel inhibition.[2][4][5]

High-throughput screening assays are essential for efficiently evaluating large libraries of this compound derivatives to identify lead compounds with improved potency, selectivity, and safety profiles.[6][7][8][9] This document outlines two key HTS methodologies: a fluorescence-based primary assay for initial mass screening and an automated patch clamp secondary assay for more detailed electrophysiological characterization.[4][10][11]

Signaling Pathway of this compound

This compound's primary effect is on cardiac myocyte repolarization. It binds to the open and inactivated states of the hERG potassium channel, inhibiting the IKr current.[2][12] This leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period, which are key mechanisms for terminating re-entrant arrhythmias like atrial fibrillation. The blockade of ICaL also contributes to its antiarrhythmic effect.[1]

Cavutilide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Derivatives hERG hERG (IKr) Potassium Channel This compound->hERG Binds to open/ inactivated states ICaL L-type (ICaL) Calcium Channel This compound->ICaL Inhibits IKr_Block IKr Inhibition hERG->IKr_Block Leads to ICaL_Block ICaL Inhibition ICaL->ICaL_Block Leads to APD_Prolongation Action Potential Duration Prolongation IKr_Block->APD_Prolongation ICaL_Block->APD_Prolongation ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Prolongation->Antiarrhythmic_Effect

Caption: Simplified signaling pathway of this compound derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives, providing a clear comparison of their potency and selectivity.

Table 1: Primary Screen - Fluorescence-Based hERG Assay Data

Compound IDConcentration (µM)% hERG InhibitionHit Flag
This compound0.0155Yes
Cavi-D-0010.0162Yes
Cavi-D-0020.0115No
Cavi-D-0030.0188Yes
Cavi-D-0040.0145No
Cavi-D-0050.0175Yes

Table 2: Secondary Screen - Automated Patch Clamp IC50 Data

Compound IDhERG (IKr) IC50 (nM)ICaL IC50 (µM)IKur IC50 (µM)Selectivity Ratio (ICaL/hERG)Selectivity Ratio (IKur/hERG)
This compound12.8>10>10>781>781
Cavi-D-0018.515>201765>2353
Cavi-D-0032.151223815714
Cavi-D-00525.2>20>20>794>794

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Primary High-Throughput Screen: Fluorescence-Based hERG Potassium Channel Assay

This assay is designed for the rapid screening of a large number of this compound derivatives to identify compounds that inhibit the hERG potassium channel. It utilizes a thallium-sensitive fluorescent dye to measure ion flux through the channel.[13][14][15]

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing hERG channels Cell_Plating 2. Plate cells in 384-well plates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with thallium- sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition 4. Add this compound derivatives (test compounds) Dye_Loading->Compound_Addition Stimulation 5. Add thallium-containing stimulus buffer Compound_Addition->Stimulation Fluorescence_Reading 6. Measure fluorescence intensity (e.g., using FLIPR) Stimulation->Fluorescence_Reading Data_Normalization 7. Normalize data to controls (positive and negative) Fluorescence_Reading->Data_Normalization Hit_Identification 8. Identify 'hits' based on pre-defined inhibition threshold Data_Normalization->Hit_Identification

Caption: Workflow for the primary fluorescence-based hERG assay.

Methodology:

  • Cell Culture:

    • Maintain a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) in appropriate culture medium supplemented with a selection antibiotic.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • Harvest cells and seed them into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

    • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates at room temperature in the dark for 60-90 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives in an appropriate assay buffer.

    • Add the compound solutions to the wells of the cell plate. Include vehicle controls (e.g., DMSO) and a known hERG blocker as a positive control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Use a fluorescence microplate reader (e.g., FLIPR Tetra) to measure the baseline fluorescence.

    • Add a stimulus buffer containing thallium to all wells to induce ion flux through the hERG channels.

    • Immediately begin kinetic fluorescence readings to measure the influx of thallium.

  • Data Analysis:

    • Calculate the percentage of hERG channel inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the signals from the vehicle and positive controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% at a single concentration).

Secondary High-Throughput Screen: Automated Patch Clamp Electrophysiology

This assay provides a more detailed characterization of the inhibitory effects of "hit" compounds from the primary screen on various cardiac ion channels. Automated patch clamp systems allow for higher throughput than traditional manual patch clamping.[4][10][11][16][17]

Workflow Diagram:

APC_Workflow cluster_prep Assay Preparation cluster_screening Automated Patch Clamp cluster_analysis Data Analysis Cell_Prep 1. Prepare single-cell suspensions of HEK293 or CHO cells expressing the target ion channel (hERG, ICaL, IKur) Solution_Prep 2. Prepare intracellular and extracellular solutions Cell_Sealing 3. Load cells and solutions into the automated patch clamp system. Achieve giga-ohm seals. Solution_Prep->Cell_Sealing Whole_Cell 4. Establish whole-cell configuration Cell_Sealing->Whole_Cell Baseline_Recording 5. Record baseline ion channel currents using a specific voltage protocol Whole_Cell->Baseline_Recording Compound_Application 6. Apply increasing concentrations of the this compound derivative Baseline_Recording->Compound_Application Current_Recording 7. Record ion channel currents in the presence of the compound Compound_Application->Current_Recording Concentration_Response 8. Plot concentration-response curves Current_Recording->Concentration_Response IC50_Calculation 9. Calculate IC50 values to determine compound potency Concentration_Response->IC50_Calculation

Caption: Workflow for the secondary automated patch clamp assay.

Methodology:

  • Cell Preparation:

    • Use stable cell lines expressing the ion channels of interest (e.g., hERG, Cav1.2 for ICaL, and Kv1.5 for IKur).

    • Harvest the cells and prepare a single-cell suspension at the optimal concentration for the specific automated patch clamp platform.

  • Solutions:

    • Prepare appropriate intracellular and extracellular solutions to isolate the specific ionic current being measured. These solutions will contain specific ions and channel blockers to eliminate confounding currents.

  • Automated Patch Clamp Procedure:

    • Load the cell suspension, intracellular and extracellular solutions, and compound plates into the automated patch clamp system (e.g., Patchliner, QPatch).

    • The system will automatically perform cell capture, sealing, and whole-cell formation.

    • Apply a specific voltage protocol to elicit the ion channel currents.

    • Record baseline currents in the absence of any compound.

    • Apply a range of concentrations of the this compound derivative to each cell.

    • Record the currents at each concentration after a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of compound concentration to generate concentration-response curves.

    • Fit the curves with a suitable equation (e.g., Hill equation) to determine the IC50 value for each compound on each ion channel.

    • Calculate selectivity ratios to assess the compound's specificity for the hERG channel over other cardiac ion channels.

Conclusion

The described high-throughput screening assays provide a robust and efficient strategy for the initial identification and subsequent characterization of novel this compound derivatives. The fluorescence-based primary screen allows for the rapid evaluation of large compound libraries, while the automated patch clamp secondary screen offers detailed insights into the potency and selectivity of the most promising candidates. This tiered approach facilitates the selection of lead compounds with an optimized pharmacological profile for further preclinical development as potentially safer and more effective antiarrhythmic agents.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Cavutilide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cavutilide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Class III antiarrhythmic agent. Its primary mechanism involves the blockade of the delayed rectifier potassium current (IK), specifically the rapid component (IKr) mediated by hERG channels.[1][2] This action prolongs the repolarization phase of the cardiac action potential, thereby extending the effective refractory period.[1] Additionally, this compound has been shown to inhibit the L-type calcium current (ICaL).[1][3]

Q2: I am not observing the expected prolongation of the action potential duration (APD). What are the possible reasons?

Several factors could contribute to a lack of effect. Please consider the following:

  • Drug Concentration: Ensure you are using an appropriate concentration range. The IC50 for hERG channel inhibition by this compound is approximately 12.8 nM.[2] For cellular electrophysiology studies, concentrations ranging from nanomolar to low micromolar are typically effective.

  • Solution Stability: this compound's cyclic structure enhances its stability.[4] However, prolonged storage of diluted solutions at room temperature may lead to degradation. It is recommended to use freshly prepared solutions or aliquots stored at -80°C.

  • Cell Health: The health and viability of your cardiomyocytes are crucial. A depolarized resting membrane potential can inactivate sodium and calcium channels, altering the action potential morphology and drug response.[4]

  • State-Dependent Block: this compound's blockade of hERG channels is state-dependent, meaning it binds more effectively to open or inactivated channels.[2] The stimulation frequency and voltage protocol used in your experiment can significantly influence the observed effect.[2]

Q3: My calcium imaging experiment does not show a clear inhibition of L-type calcium channels. What should I check?

  • This compound Concentration: Inhibition of ICaL may require higher concentrations of this compound compared to IKr blockade. Consider performing a dose-response curve to determine the optimal concentration for your experimental setup.

  • Calcium Indicator: Ensure your chosen calcium indicator has an appropriate affinity and dynamic range to detect changes in intracellular calcium concentration.

  • Depolarization Stimulus: The method and strength of depolarization to activate L-type calcium channels are critical. Inconsistent stimulation will lead to variable results.

  • Cellular Calcium Homeostasis: Other calcium handling mechanisms within the cell, such as the sarcoplasmic reticulum calcium release and reuptake, can influence the overall intracellular calcium transient.

Q4: I am observing proarrhythmic events, such as early afterdepolarizations (EADs), in my experiments. Is this expected?

Yes, excessive prolongation of the action potential duration by Class III antiarrhythmics can lead to proarrhythmic events like EADs and, in some cases, Torsade de Pointes (TdP).[5] This is a known risk associated with this class of drugs. If you are observing a high incidence of proarrhythmia, consider reducing the concentration of this compound.

Troubleshooting Guides

Patch-Clamp Electrophysiology
Problem Possible Cause Suggested Solution
No or weak drug effect Inadequate drug concentration.Verify calculations and perform a dose-response experiment.
Poor cell health (depolarized resting potential).Use freshly isolated or cultured cells with a resting membrane potential more negative than -70 mV.
Inappropriate voltage protocol.Utilize a protocol that promotes the open and inactivated states of the hERG channel to enhance drug binding.[2]
High variability between cells Inconsistent seal resistance.Aim for a gigaohm seal (>1 GΩ) for all recordings.
Differences in cell size and capacitance.Normalize current to cell capacitance (pA/pF).
Run-down of ion channel currents over time.Monitor control recordings for stability before drug application.
Difficulty achieving a stable recording Poor quality electrodes.Use freshly pulled, fire-polished electrodes with appropriate resistance.
Mechanical instability of the setup.Ensure the anti-vibration table is effective and there are no sources of mechanical drift.
Intracellular Calcium Imaging
Problem Possible Cause Suggested Solution
Low signal-to-noise ratio Insufficient dye loading.Optimize dye concentration and incubation time.
Photobleaching.Reduce laser power and/or exposure time.
High background fluorescence.Ensure complete removal of extracellular dye after loading.
Inconsistent calcium transients Irregular cell pacing or stimulation.Use a reliable field stimulator with consistent parameters.
Cell movement during recording.Use appropriate cell adhesion coatings on coverslips.
No drug-induced change in calcium transient This compound concentration is too low to affect ICaL.Increase this compound concentration or use a positive control L-type calcium channel blocker (e.g., nifedipine, verapamil) to validate the assay.[6][7]
Dominant contribution of other calcium sources.Consider experiments that isolate the contribution of L-type calcium channels.

Quantitative Data Summary

Parameter This compound Dofetilide (Reference Class III Drug) Verapamil (Reference ICaL Blocker)
hERG (IKr) IC50 12.8 nM[2]4-15 nM (varies with protocol)>1 µM
Action Potential Duration (APD) Prolongation Concentration-dependentConcentration-dependentShortens APD
Effect on APD90 (atrial pacing 800 ms) Data not available+45 ms (16%) with high doseData not available
Effect on APD90 (atrial pacing 500 ms) Data not available+40 ms (18%) with high doseData not available
L-type Calcium Current (ICaL) Inhibition Yes[1][3]MinimalYes (potent blocker)

Experimental Protocols

Cardiac Action Potential Recording using Patch-Clamp

Objective: To measure the effect of this compound on the action potential duration of isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microelectrode puller and fire-polisher

Methodology:

  • Prepare fresh extracellular and intracellular solutions and filter-sterilize.

  • Pull and fire-polish borosilicate glass electrodes to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Plate isolated ventricular myocytes in a recording chamber on an inverted microscope.

  • Perfuse the chamber with extracellular solution at a constant rate.

  • Obtain a whole-cell patch-clamp configuration on a healthy myocyte (stable resting membrane potential < -70 mV).

  • Switch to current-clamp mode and elicit action potentials using brief suprathreshold current injections (e.g., 1-2 ms at 1 Hz).

  • Record baseline action potentials for at least 5 minutes to ensure stability.

  • Perfuse the chamber with extracellular solution containing the desired concentration of this compound.

  • Record action potentials for 5-10 minutes at each concentration to allow for steady-state block.

  • Analyze the action potential duration at 50% and 90% repolarization (APD50 and APD90).

Intracellular Calcium Imaging for L-type Calcium Channel Inhibition

Objective: To assess the inhibitory effect of this compound on L-type calcium channel-mediated calcium influx in cardiomyocytes.

Materials:

  • Cultured cardiomyocytes on glass-bottom dishes

  • Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • Confocal or wide-field fluorescence microscope with a high-speed camera

  • Field stimulation electrodes

Methodology:

  • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

  • Incubate cardiomyocytes with the loading solution at 37°C for 30 minutes.

  • Wash the cells with fresh Tyrode's solution to remove extracellular dye.

  • Mount the dish on the microscope stage and connect the field stimulation electrodes.

  • Pace the cells at a steady frequency (e.g., 1 Hz) and record baseline calcium transients.

  • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

  • Continue pacing and record calcium transients for 5-10 minutes at each concentration.

  • Analyze the amplitude and kinetics of the calcium transients.

Visualizations

Cavutilide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_AP Cardiac Action Potential This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks ICaL L-type Ca2+ Channel (ICaL) This compound->ICaL Inhibits K_ion K+ Efflux Ca_ion Ca2+ Influx AP_Prolongation Action Potential Prolongation K_ion->AP_Prolongation Reduced Ca_ion->AP_Prolongation Reduced Refractory_Period Increased Effective Refractory Period AP_Prolongation->Refractory_Period

Caption: Signaling pathway of this compound in cardiomyocytes.

Patch_Clamp_Workflow start Start prep_cells Prepare Isolated Cardiomyocytes start->prep_cells pull_pipette Pull and Fire-Polish Microelectrode prep_cells->pull_pipette obtain_seal Obtain Gigaohm Seal (Whole-cell configuration) pull_pipette->obtain_seal record_baseline Record Baseline Action Potentials (Current Clamp) obtain_seal->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug_effect Record Action Potentials with this compound apply_this compound->record_drug_effect analysis Analyze APD50 and APD90 record_drug_effect->analysis end End analysis->end Calcium_Imaging_Workflow start Start culture_cells Culture Cardiomyocytes on Glass-bottom Dish start->culture_cells load_dye Load with Fluo-4 AM Calcium Indicator culture_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells record_baseline Record Baseline Calcium Transients (Pacing) wash_cells->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug_effect Record Calcium Transients with this compound apply_this compound->record_drug_effect analysis Analyze Transient Amplitude and Kinetics record_drug_effect->analysis end End analysis->end

References

Technical Support Center: Optimizing Cavutilide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cavutilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in various in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] This blockade leads to a prolongation of the cardiac action potential. This compound exhibits a high sensitivity for hERG channels, with a reported IC50 of 12.8 nM in Chinese Hamster Ovary (CHO-K1) cells expressing the channel.[1] The binding of this compound to the hERG channel is state-dependent; it binds to the open and inactivated states of the channel but not to the resting state.[1] The inhibitory effect is more pronounced with cell depolarization.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] For long-term storage, this stock solution should be stored at -80°C and aliquoted to prevent repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.[2]

Q3: What is the recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.[2] If a higher concentration is necessary, it is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent on your experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. This compound has limited aqueous solubility. The addition of a DMSO stock solution to an aqueous environment can cause the compound to precipitate out of solution.1. Optimize Dilution Method: Instead of adding the aqueous solution to the DMSO stock, add the small volume of the DMSO stock to a larger volume of vigorously vortexing or stirring aqueous buffer or media. 2. Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO to reduce the final DMSO concentration upon dilution. 3. Use a Surfactant: For certain applications, a biocompatible surfactant like Tween 80 may be used in the final solution to improve solubility, but its compatibility with your specific assay must be validated.
Inconsistent or variable experimental results. 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may have precipitated upon dilution. 2. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution.1. Visually inspect for precipitates: Before each use, visually inspect the stock and final solutions for any signs of precipitation. Centrifuge the stock solution before taking an aliquot. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Use Calibrated Pipettes: Ensure that the pipettes used for preparing dilutions are properly calibrated. For very small volumes, consider serial dilutions.
Observed cytotoxicity or unexpected changes in cell morphology. 1. High Concentration of this compound: The concentration of this compound used may be cytotoxic to the specific cell line. 2. High Concentration of DMSO: The final concentration of DMSO in the culture medium may be toxic to the cells. 3. Off-target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.1. Perform a Dose-Response Curve: Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay (e.g., MTT, XTT). Start with a wide range of concentrations, including those well below and above the hERG IC50. 2. Include a Vehicle Control: Always include a control with the same final concentration of DMSO to differentiate between the effects of the compound and the solvent. 3. Consult Literature for Off-Target Information: While specific off-target data for this compound is limited, be aware of potential off-target effects common to hERG blockers and consider their implications in your experimental system.
No observable effect at expected concentrations. 1. State-Dependence of hERG Blockade: The inhibitory effect of this compound is dependent on the hERG channel being in the open or inactivated state. 2. Low Expression of Target Channel: The cell line used may not express hERG channels or express them at very low levels. 3. Incorrect Experimental Conditions: The experimental conditions (e.g., membrane potential, stimulation frequency) may not be optimal for observing the effect of this compound.1. Use Depolarizing Stimuli: In electrophysiology experiments, ensure that the voltage protocols used are sufficient to open and inactivate the hERG channels. 2. Confirm Target Expression: Verify the expression of hERG channels in your cell line using techniques like Western blotting or qPCR. Consider using a cell line that overexpresses hERG channels for initial characterization. 3. Optimize Assay Parameters: Review the literature for optimal conditions for studying hERG channel blockers in your specific assay.

Quantitative Data Summary

ParameterValueCell LineMethodReference
IC50 (hERG K+ channel inhibition) 12.8 nMCHO-K1 cells expressing hERGWhole-cell patch-clamp[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or at 4°C for up to one week.

Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the CC50 value.

Visualizations

Cavutilide_Signaling_Pathway cluster_0 Cellular Effects This compound This compound hERG hERG K+ Channel This compound->hERG Inhibits IKr_Block IKr Current Blockade Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->hERG Activates AP_Prolongation Action Potential Prolongation IKr_Block->AP_Prolongation Integrin_Signaling Integrin Signaling AP_Prolongation->Integrin_Signaling Modulates MAPK_ERK MAPK/ERK Pathway Integrin_Signaling->MAPK_ERK Activates Cell_Proliferation Cell Proliferation (Potential Effect) MAPK_ERK->Cell_Proliferation Regulates Caveolin Caveolin Caveolin->Integrin_Signaling Regulates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Cell_Culture Culture Cells of Interest Start->Cell_Culture Dose_Response Perform Dose-Response (e.g., MTT Assay) Stock_Prep->Dose_Response Functional_Assay Perform Functional Assay (e.g., Patch-Clamp) Stock_Prep->Functional_Assay Cell_Culture->Dose_Response Cell_Culture->Functional_Assay Determine_Concentration Determine Optimal Non-toxic Concentration Dose_Response->Determine_Concentration Determine_Concentration->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic Problem Inconsistent Results? Precipitation Precipitation Observed? Problem->Precipitation Yes Check_Storage Check Stock Solution Storage Problem->Check_Storage No Solution1 Optimize Dilution Method Precipitation->Solution1 Cytotoxicity Cytotoxicity Observed? No_Effect No Effect Observed? Cytotoxicity->No_Effect No Solution2 Perform Dose- Response Cytotoxicity->Solution2 Yes Solution3 Verify Target Expression No_Effect->Solution3 Yes Check_Storage->Cytotoxicity

References

Best practices for long-term storage of Niferidil to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of Niferidil powder?

A1: As a general precaution for new or uncharacterized compounds, it is recommended to store Niferidil as a solid powder in a tightly sealed container, protected from light, at a low temperature. Many chemically synthesized small molecules are susceptible to degradation from light, moisture, and heat.

Q2: How should I protect Niferidil from light?

A2: Many pharmaceutical compounds are sensitive to light and can undergo photodegradation.[1][2][3][4] It is crucial to store Niferidil in a light-protecting container, such as an amber-colored vial. For additional protection, the vial can be wrapped in aluminum foil and stored in a dark location.[2] All handling of the compound, including weighing and solution preparation, should be performed under low-light conditions or with light sources that have wavelengths above 500 nm, such as brown-colored light, to minimize exposure.[1][3]

Q3: What is the recommended storage temperature for Niferidil?

A3: In the absence of specific data, a conservative approach is recommended. For long-term storage of the solid compound, consider refrigeration (2-8°C) or freezing (-20°C or -80°C).[5][6] If the manufacturer provides a certificate of analysis or any storage guidance, those instructions should be followed. For short-term storage of solutions, refrigeration at 4°C is often suitable for a few days, but stability should be verified.[7]

Q4: How does humidity affect Niferidil stability?

A4: Moisture can lead to the degradation of susceptible compounds through hydrolysis.[8] It is important to store Niferidil in a desiccated environment. This can be achieved by storing the tightly sealed container in a desiccator with a desiccant such as silica gel.

Q5: How should I prepare and store Niferidil stock solutions?

A5: When preparing stock solutions, use a high-purity, anhydrous solvent in which Niferidil is readily soluble. To maintain the integrity of the solution, it is advisable to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storing solutions, divide them into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

  • Store aliquots in tightly sealed vials at -20°C or -80°C.

  • Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Summary of General Storage Conditions

ParameterRecommendation for Solid NiferidilRecommendation for Niferidil in Solution
Temperature Long-term: -20°C to -80°C. Short-term: 2-8°C.Long-term: -80°C (in aliquots). Short-term: 4°C (for a few days, stability permitting).
Light Store in an amber vial, wrapped in foil, in a dark location.Prepare and store in amber vials, protected from light.
Humidity Store in a desiccated environment (e.g., in a desiccator).Use anhydrous solvents and seal vials tightly.
Container Tightly sealed, inert material (e.g., glass vial).Tightly sealed, inert material, preferably with a screw cap and septum for repeated use with a syringe.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results with the same batch of Niferidil. Degradation of the compound due to improper storage or handling.1. Review storage conditions (temperature, light, humidity). 2. Prepare fresh stock solutions from the solid compound. 3. Perform a potency check of the solid material if possible (e.g., by HPLC).
Precipitate observed in a previously clear Niferidil solution upon thawing. The compound may have low solubility at low temperatures, or the solvent may have partially evaporated.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, the solution may be supersaturated or degraded. Consider preparing a fresh, less concentrated solution.
Color change observed in the solid Niferidil or its solution. This is often an indicator of chemical degradation.Discard the material and use a fresh, uncompromised batch.
Difficulty dissolving the Niferidil powder. The solvent may not be appropriate, or the compound may have degraded to a less soluble form.1. Try a different recommended solvent. 2. Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation.

Experimental Protocols

Protocol for Establishing a Basic Niferidil Stability Profile

This protocol outlines a general method for assessing the stability of Niferidil under various storage conditions. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

1. Materials:

  • Niferidil powder

  • High-purity solvent (e.g., DMSO, Ethanol, depending on solubility)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

  • Amber glass vials

  • Controlled environment chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Light-proof storage box

2. Procedure:

  • Preparation of Stock Solution:

    • Under low-light conditions, accurately weigh a sufficient amount of Niferidil powder.

    • Dissolve the powder in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Ensure the solution is homogenous. This is your "Time 0" sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber vials for each storage condition to be tested.

    • Example storage conditions:

      • -20°C in the dark

      • 4°C in the dark

      • 25°C in the dark

      • 25°C with light exposure (as a stress condition)

  • Time-Point Analysis:

    • Immediately analyze an aliquot of the "Time 0" sample by HPLC to determine the initial peak area or concentration.

    • At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and reach room temperature before analysis.

    • Analyze each sample by HPLC under the same conditions as the "Time 0" sample.

  • Data Analysis:

    • Compare the peak area of the Niferidil peak at each time point to the "Time 0" peak area. A decrease in the peak area suggests degradation.

    • Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of Niferidil remaining at each time point for each storage condition.

Visualizations

G General Workflow for Niferidil Storage cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Long-Term Storage of Solution cluster_3 Experimental Use Receive Receive Niferidil Shipment Inspect Inspect for damage Receive->Inspect StoreSolid Store solid in a cool, dark, dry place (-20°C recommended) Inspect->StoreSolid Weigh Weigh solid under low light StoreSolid->Weigh Dissolve Dissolve in anhydrous solvent Weigh->Dissolve Aliquot Aliquot into single-use amber vials Dissolve->Aliquot StoreSolution Store aliquots at -80°C Aliquot->StoreSolution Thaw Thaw aliquot to room temperature StoreSolution->Thaw Use Use in experiment Thaw->Use

Caption: General workflow for handling and storing Niferidil.

G Troubleshooting Niferidil Solution Stability Start Inconsistent experimental results? CheckStorage Were storage guidelines followed? Start->CheckStorage Precipitate Is there a precipitate in the solution? CheckStorage->Precipitate Yes Action_ReviewProtocols Review storage protocols with the team CheckStorage->Action_ReviewProtocols No ColorChange Has the solution changed color? Precipitate->ColorChange No Action_Discard Discard and use new material Precipitate->Action_Discard Yes Action_WarmVortex Gently warm and vortex ColorChange->Action_WarmVortex No ColorChange->Action_Discard Yes Action_FreshSolution Prepare fresh stock solution Result_OK Problem likely resolved Action_FreshSolution->Result_OK Action_WarmVortex->Result_OK Dissolved Result_Persists Precipitate persists Action_WarmVortex->Result_Persists Action_ReviewProtocols->Action_FreshSolution Result_Persists->Action_Discard

References

Cavutilide Studies: A Technical Support Center for Interpreting In-vitro and In-vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially conflicting or nuanced data from studies involving Cavutilide.

Frequently Asked Questions (FAQs)

Q1: We are observing variable QT prolongation in our pre-clinical models with this compound. Is this consistent with published data?

A1: Yes, variability in the degree of QT prolongation is an expected finding with this compound and other Class III antiarrhythmic drugs. Published studies report QT prolongation >500 ms in 15.5% to 19% of human subjects.[1][2][3] The risk of Torsade de Pointes (TdP), a serious ventricular arrhythmia associated with QT prolongation, is generally reported as low with this compound (0.4% - 1.7%).[1][2][3][4]

A key factor influencing this variability is this compound's frequency-dependent mechanism of action on the hERG channel.[4][5] The drug exhibits a stronger blocking effect at higher heart rates, which may lead to more pronounced effects in atrial tissue during fibrillation compared to ventricular tissue in sinus rhythm.

Troubleshooting Guide for Inconsistent QT Prolongation:

  • Heart Rate Dependence: Analyze QT prolongation in relation to the heart rate of your experimental model. Ensure that heart rate is stable and comparable across different experimental groups.

  • Model System: Be aware that the expression and kinetics of cardiac ion channels can differ between species and in vitro systems. Results from animal models or cell lines may not be directly transferable to human physiology.

  • Electrolyte Concentrations: Verify that electrolyte concentrations, particularly potassium, are stable and within the physiological range in your experimental setup. Hypokalemia can potentiate the QT-prolonging effects of hERG channel blockers.

Q2: Our in-vitro hERG assays show potent blockade, but in-vivo studies in animal models show a lower proarrhythmic risk compared to other Class III agents. How can this be explained?

A2: This apparent discrepancy is a key characteristic of this compound and is attributed to its unique interaction with the hERG channel and its frequency-dependent effects.

  • Channel State-Dependent Binding: this compound preferentially binds to the open and inactivated states of the hERG channel, with little to no binding to the resting state.[4] This means the drug has a greater effect on channels that are actively participating in cardiac repolarization.

  • Frequency-Dependent Block: The inhibitory effect of this compound on the rapid delayed rectifier potassium current (IKr) is more pronounced at higher frequencies of myocardial activation.[4][5] During atrial fibrillation, the atria are contracting at a much higher rate than the ventricles. This leads to a more significant IKr inhibition in the fibrillating atria, contributing to its antiarrhythmic efficacy, while having a lesser effect on the slower-beating ventricles, which is hypothesized to reduce the risk of TdP.[4][5]

A study in a rabbit model demonstrated that while this compound did cause some ventricular extrasystoles, it resulted in significantly fewer episodes of ventricular tachycardia or TdP compared to dofetilide, another Class III antiarrhythmic drug.[5]

Quantitative Data Summary

Table 1: Efficacy of this compound in Atrial Fibrillation Conversion

Study PopulationNCumulative Efficacy (Sinus Rhythm Restoration)Citation
Patients with Heart Failure5892.8% (after 4 boluses)[1][2][3]
Patients without Heart Failure27490.1% (after 4 boluses)[1][2][3]
Patients with Recurrent AF/AFL post-ablation5698.2%[6]

Table 2: Safety Profile of this compound in Human Studies

Adverse EventIncidenceCitation
QT Prolongation >500 ms15.5% - 19%[1][2][3]
Torsade de Pointes0.4% - 1.7%[1][2][3][4]
Bradyarrhythmias10.7% (not requiring intervention)[6]

Experimental Protocols

Protocol 1: Intravenous this compound Administration for Pharmacological Cardioversion of Atrial Fibrillation (Human Clinical Study)

This protocol is a summary of the methodology described in the study by Shlevkov et al.[1][2]

  • Patient Population: Patients with paroxysmal or persistent atrial fibrillation, with or without stable heart failure.

  • Drug Administration: Intravenous administration of this compound in a 4-stage protocol:

    • Bolus 1: 5 µg/kg

    • Bolus 2 (if SR not restored after 15 min): 5 µg/kg

    • Bolus 3 (if SR not restored after 15 min): 10 µg/kg

    • Bolus 4 (if SR not restored after 15 min): 10 µg/kg

  • Monitoring: Continuous Holter electrocardiogram (ECG) monitoring was initiated before the first bolus and continued for 24 hours.

  • Efficacy Endpoint: Restoration of sinus rhythm within 24 hours of the initial bolus.

  • Safety Endpoints: Observation for bradycardia, QT prolongation >500 ms, and evidence of proarrhythmia.

Protocol 2: Whole-Cell Patch-Clamp Analysis of hERG Channel Inhibition

This protocol is based on the methodology for characterizing hERG channel inhibition by this compound.[4]

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the hERG channel.

  • Electrophysiological Recording: Whole-cell patch-clamp technique is used to record hERG currents (IhERG).

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing pulses are applied to various potentials (e.g., +20 mV) to activate the hERG channels.

    • Repolarizing pulses (e.g., to -50 mV) are then applied to measure the tail current, which is characteristic of IhERG.

  • Drug Application: this compound is applied at various concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Frequency-Dependence Protocol: To assess frequency-dependent block, IhERG is measured at different stimulation frequencies (e.g., 0.2 Hz vs. 2 Hz).

Visualizations

Cavutilide_Signaling_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks ICaL L-type Ca2+ Channel (ICaL) This compound->ICaL Inhibits AP Cardiac Action Potential hERG->AP Repolarization ICaL->AP Plateau Phase ERP Effective Refractory Period AP->ERP Prolongs QT QT Interval AP->QT Prolongs AF Atrial Fibrillation ERP->AF Terminates TdP Torsade de Pointes (TdP) (Low Incidence) QT->TdP Potential for SR Sinus Rhythm AF->SR Conversion

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_preclinical Pre-Clinical Studies cluster_clinical Clinical Trials patch_clamp Whole-Cell Patch-Clamp (hERG-expressing cells) ic50 Determine IC50 patch_clamp->ic50 frequency_dep Assess Frequency- Dependent Block patch_clamp->frequency_dep animal_model Animal Model (e.g., Rabbit) patch_clamp->animal_model Informs ecg_monitoring ECG Monitoring animal_model->ecg_monitoring patient_recruitment Patient Recruitment (Paroxysmal/Persistent AF) animal_model->patient_recruitment Informs proarrhythmia_assessment Assess Proarrhythmic Risk (vs. other Class III drugs) ecg_monitoring->proarrhythmia_assessment drug_admin Dose Escalation Protocol patient_recruitment->drug_admin holter_monitoring 24h Holter Monitoring drug_admin->holter_monitoring efficacy_safety Efficacy (SR Conversion) & Safety (QT, TdP) Analysis holter_monitoring->efficacy_safety

Caption: Experimental workflow for this compound research.

Logical_Relationship high_efficacy High Efficacy in AF Conversion low_tdp Lower than expected TdP Risk apparent_conflict Apparent Conflict: Potent hERG blocker with low proarrhythmic risk low_tdp->apparent_conflict herg_block Potent hERG Blockade herg_block->apparent_conflict freq_dep Frequency-Dependent Mechanism atrial_selective Greater effect in fibrillating atria freq_dep->atrial_selective ventricular_sparing Lesser effect in non-fibrillating ventricles freq_dep->ventricular_sparing atrial_selective->high_efficacy Leads to ventricular_sparing->low_tdp Contributes to apparent_conflict->freq_dep Resolved by

Caption: Reconciling this compound's efficacy and safety.

References

How to control for Cavutilide's frequency-dependent effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cavutilide, focusing on controlling for its frequency-dependent effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as niferidil or refralon) is a class III antiarrhythmic drug. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-a-go-go-Related Gene) potassium channels.[1][2] This blockade prolongs the cardiac action potential duration, a key effect for treating arrhythmias like atrial fibrillation.

Q2: What are the frequency-dependent effects of this compound?

This compound's blockade of hERG channels is use-dependent or frequency-dependent, meaning its inhibitory effect is more pronounced at higher stimulation frequencies.[1][2] For instance, the block of the IhERG current is greater when the cell is depolarized at a frequency of 2 Hz compared to 0.2 Hz.[1][2] This property is crucial as it allows for targeted effects on rapidly firing cells, such as those in fibrillating atria, while having less impact on cells with a normal heart rate.

Q3: How does this compound's binding to the hERG channel contribute to its frequency-dependent effects?

This compound selectively binds to the open and inactivated states of the hERG channel, but not to the resting (closed) state.[1][2] At higher frequencies, the channel spends more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect. This state-dependent binding is a key determinant of its use-dependent properties.

Q4: What is the reported IC50 for this compound's block of hERG channels?

The half-maximal inhibitory concentration (IC50) for this compound's block of hERG channels expressed in CHO-K1 cells has been reported to be approximately 12.8 nM.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable frequency-dependent block of IKr Incorrect voltage protocol: The voltage protocol may not be adequately activating and inactivating the hERG channels to allow for state-dependent binding.Ensure your voltage protocol includes depolarizing steps sufficient to open and inactivate the channels. Refer to the detailed experimental protocol below and FDA guidelines for appropriate voltage-clamp protocols for hERG channel assessment.[3][4]
Low stimulation frequency range: The difference in block may not be apparent if the tested frequencies are too close together or too low.Use a wider range of stimulation frequencies. A significant difference in block has been observed between 0.2 Hz and 2 Hz.[1][2] Consider testing a range such as 0.1 Hz, 0.5 Hz, 1 Hz, and 2 Hz.
Inadequate drug concentration: The concentration of this compound may be too low to elicit a measurable block.Confirm that the drug concentration is appropriate, ideally around the known IC50 (12.8 nM).[1][2]
Poor cell health or seal quality: Unhealthy cells or a poor seal in patch-clamp experiments can lead to noisy and unreliable data.Monitor cell health and ensure a high-resistance seal (>1 GΩ) is achieved before recording. Discard cells with high leak currents.
High variability in IKr block at a given frequency Inconsistent stimulation protocol: Variations in the duration or amplitude of the voltage steps between experiments can lead to variability.Standardize the voltage-clamp protocol across all experiments. Ensure precise timing and voltage control.
Temperature fluctuations: Ion channel kinetics are sensitive to temperature.Maintain a constant and physiological temperature (around 37°C) throughout the experiment using a temperature-controlled perfusion system.[3]
Drug solution instability: The drug may degrade over time, leading to inconsistent effects.Prepare fresh drug solutions daily and protect them from light if necessary.
"Reverse" frequency-dependence observed (greater block at lower frequencies) Presence of other channel blockers: The experimental preparation may be contaminated with other compounds that exhibit reverse use-dependence.Ensure the purity of your this compound solution and the cleanliness of your perfusion system.
Misinterpretation of rundown: Channel rundown (a gradual decrease in current over time) can be mistaken for a drug effect.Monitor for rundown before drug application and, if present, use a stable recording window for analysis.

Quantitative Data Summary

The following table summarizes the frequency-dependent block of hERG channels by this compound based on available data.

Stimulation FrequencyReported IhERG BlockReference
0.2 HzLess pronounced block[1][2]
2 HzGreater block compared to 0.2 Hz[1][2]

Note: Specific percentage of block at each frequency is not detailed in the provided search results, but the qualitative difference is consistently reported.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound's Frequency-Dependent hERG Block

This protocol is designed to assess the frequency-dependent block of hERG channels by this compound in a heterologous expression system (e.g., CHO-K1 or HEK293 cells).

1. Cell Preparation:

  • Culture cells stably expressing the hERG channel.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.

  • Compensate for pipette and cell capacitance.

4. Voltage-Clamp Protocol for Frequency-Dependence:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps to +20 mV for 500 ms to activate and inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 1 s to elicit the hERG tail current.

  • Repeat this protocol at different frequencies (e.g., 0.2 Hz and 2 Hz) to establish a baseline.

  • Perfuse the cell with the this compound-containing external solution and repeat the frequency protocols.

  • To assess recovery from block, a train of pulses at a high frequency can be followed by a test pulse after a variable rest interval.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each frequency, both before and after drug application.

  • Calculate the percentage of block at each frequency using the formula: % Block = (1 - (Idrug / Icontrol)) * 100.

  • Compare the percentage of block at different frequencies to determine the frequency-dependence.

Visualizations

Signaling Pathway of this compound Action

Cavutilide_Mechanism cluster_channel_states hERG Channel States Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Open Binds This compound->Inactivated Binds

Caption: this compound binds to the open and inactivated states of the hERG channel.

Experimental Workflow for Assessing Frequency-Dependence

Experimental_Workflow A Prepare hERG-expressing cells B Establish whole-cell patch-clamp configuration A->B C Apply voltage-clamp protocol at low frequency (e.g., 0.2 Hz) B->C E Apply voltage-clamp protocol at high frequency (e.g., 2 Hz) B->E D Record baseline IKr C->D G Perfuse with this compound D->G F Record baseline IKr E->F F->G H Apply voltage-clamp protocol at low frequency G->H J Apply voltage-clamp protocol at high frequency G->J I Record IKr with this compound H->I L Analyze data: Compare % block at different frequencies I->L K Record IKr with this compound J->K K->L

Caption: Workflow for assessing this compound's frequency-dependent effects.

Logical Relationship of Frequency-Dependent Block

Frequency_Dependence_Logic A Increased Stimulation Frequency B Increased Time in Open & Inactivated States A->B C Increased Opportunity for This compound Binding B->C D Increased IKr Block C->D

Caption: The logical basis for this compound's frequency-dependent block.

References

Avoiding common pitfalls in Cavutilide patch-clamp experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting patch-clamp experiments with the IKr/hERG channel blocker, Cavutilide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on hERG channels?

This compound is a high-potency class III antiarrhythmic drug that specifically blocks the rapid delayed rectifier potassium current (IKr), which is conducted by hERG channels.[1][2] Its binding is state-dependent; it binds to the open and inactivated states of the hERG channel but does not bind to the resting (closed) state.[1][2] This means that the channels must be activated by depolarization for the drug to exert its inhibitory effect.

Cavutilide_Mechanism cluster_binding Resting hERG Resting State (Closed) Open hERG Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated hERG Inactivated State Open->Inactivated Sustained Depolarization Blocked_Open Blocked Open State Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State This compound This compound This compound->Open Binds This compound->Inactivated Binds

Figure 1. State-dependent binding of this compound to hERG channels.

Q2: I am not seeing a significant block with this compound. What could be the reason?

Since this compound requires the hERG channel to be in an open or inactivated state to bind, your voltage protocol must include sufficiently long or frequent depolarizing steps.[2] If the cell is held at a negative resting potential for too long without depolarizing pulses, the majority of channels will be in the resting state, preventing this compound from binding.[1] Ensure your voltage protocol is designed to elicit robust channel activation and inactivation.

Q3: My hERG currents are running down over the course of the experiment. How can I minimize this?

Current rundown is a common issue in hERG patch-clamp studies.[3] Here are a few strategies to mitigate it:

  • Internal Solution Components: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) and GTP (0.3-0.4 mM) to support channel function.[4][5]

  • Perforated Patch: Consider using the perforated patch-clamp technique with agents like amphotericin or escin. This method maintains the integrity of the intracellular environment, which can significantly reduce rundown compared to conventional whole-cell.[5]

  • Temperature: Perform experiments at a stable, physiological temperature (e.g., 35-37°C), as temperature fluctuations can affect channel stability and kinetics.[4]

  • Experiment Duration: Keep the duration of your experiments as short as feasible while allowing for drug equilibration.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unstable Seal (Low Giga-ohm Resistance) 1. Unhealthy cells. 2. Debris at the pipette tip or on the cell membrane. 3. Incorrect pipette resistance. 4. Mechanical drift of the pipette or stage.1. Use cells from a healthy, low-passage culture. Ensure proper osmolarity of solutions. 2. Apply positive pressure while approaching the cell. Ensure solutions are filtered (0.2 µm). 3. Use pipettes with a resistance of 4-8 MΩ. 4. Check for stability of the micromanipulator and perfusion system.
High and Noisy Baseline Current 1. Poor seal quality. 2. Electrical noise from the setup. 3. Issues with grounding.1. Abort the experiment and attempt a new seal. 2. Ensure the Faraday cage is properly closed and all equipment is correctly grounded. 3. Check and clean all grounding points.
Inconsistent Drug Effect / Variable IC50 1. Incomplete drug washout between applications. 2. Rundown of the hERG current, affecting the baseline for block calculation. 3. Adsorption of the compound to the perfusion tubing. 4. State-dependent nature of this compound block requires consistent voltage protocols.1. Ensure a sufficient washout period with control solution. 2. Monitor current amplitude in vehicle control over time. If rundown is significant (>10-15%), normalize the drug effect to the pre-application current level. 3. Use low-adsorption tubing and allow the system to equilibrate with the drug solution. 4. Use a consistent, repetitive voltage protocol to ensure channels are in a similar state distribution for each drug application.
Difficulty Rupturing the Membrane (Going Whole-Cell) 1. Pipette tip is too small or polished. 2. Insufficient or improperly applied suction. 3. Cell membrane is too stiff.1. Use a pipette with a slightly larger tip opening (lower resistance). 2. Apply brief, sharp pulses of suction. A "zap" function on the amplifier can also be used. 3. Ensure the health and viability of the cell culture.

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol for this compound on hERG-CHO Cells

This protocol is designed to assess the inhibitory effect of this compound on hERG channels expressed in Chinese Hamster Ovary (CHO) cells.

1. Solutions and Reagents

Solution Type Component Concentration (mM)
External Solution NaCl137
KCl4
CaCl₂1.8
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal Solution K-Gluconate120
KCl20
MgCl₂1
EGTA5
HEPES10
Mg-ATP5
Tris-GTP0.4
Adjust pH to 7.2 with KOH

Note: Solution compositions can be adapted. Some protocols may use different main salts in the internal solution (e.g., KCl or K-Aspartate).[3][4]

2. Cell Preparation

  • Culture CHO cells stably expressing the hERG channel using standard cell culture techniques.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Data Acquisition

  • Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • After achieving a stable seal, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the voltage protocol.

  • Apply the voltage protocol and record baseline currents.

  • Perfuse the chamber with the desired concentration of this compound diluted in the external solution. Allow 3-5 minutes for the drug effect to reach a steady state before recording the blocked current.

  • To generate a dose-response curve, perform sequential applications of increasing concentrations of this compound, with washout periods in between if necessary.

Recommended Voltage Protocol

To account for the state-dependent block of this compound, a protocol that allows for channel activation and inactivation is crucial. This protocol is designed to measure the hERG tail current, which is a robust indicator of channel activity.

Voltage_Protocol cluster_protocol hERG Voltage-Step Protocol time_axis Time (ms) V_axis Voltage (mV) origin p1 -80 p2 p1->p2 p3 +20 p2->p3 p4 p3->p4 p5 -50 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 holding Holding Potential depol Depolarizing Step (Activation/Inactivation) repol Repolarizing Step (Tail Current Measurement)

Figure 2. A typical voltage-step protocol to elicit hERG currents.

Protocol Parameters:

Step Parameter Value Purpose
1Holding Potential-80 mVMaintains channels in a resting state.
2Depolarizing Pulse+20 mV to +40 mVActivates and then inactivates the hERG channels.
Duration2000 msAllows channels to reach steady-state inactivation.
3Repolarizing Pulse-50 mVRelieves inactivation, allowing open channels to deactivate, which generates a large tail current.
Duration2000 - 3000 msAllows for the measurement of the peak tail current and its decay.
4Inter-pulse Interval10 - 15 sEnsures full recovery of channels to the resting state before the next sweep.

This protocol should be repeated at a steady frequency (e.g., every 15 seconds) to establish a stable baseline before and during drug application.

Quantitative Data Summary

Parameter Value Cell Type Reference
This compound IC₅₀ 12.8 nMCHO-K1[1][2]
Typical hERG Current Density 12.8 ± 1.6 pA/pF to 47.0 ± 8.4 pA/pFCHO[6][7]
Time Constant (τ) of Inhibition (100 nM this compound) 78.8 ms (at +60 mV)CHO-K1[1][2]
103 ms (at 0 mV)CHO-K1[1][2]
153 ms (at -30 mV)CHO-K1[1][2]

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: No/Low this compound Block Check_Seal Is Seal > 1 GΩ and stable? Start->Check_Seal Check_Current Is baseline hERG current stable and of sufficient amplitude? Check_Seal->Check_Current Yes New_Cell Action: Attempt new cell. Check cell health & solutions. Check_Seal->New_Cell No Check_Protocol Does voltage protocol include a strong depolarizing step (e.g., >0 mV for >1s)? Check_Current->Check_Protocol Yes Improve_Internal Action: Optimize internal solution (ATP/GTP) or use perforated patch. Check_Current->Improve_Internal No (Rundown/Low Amplitude) Check_Drug Is drug concentration and application time adequate? Check_Protocol->Check_Drug Yes Modify_Protocol Action: Increase duration or amplitude of depolarizing step. Check_Protocol->Modify_Protocol No Verify_Drug Action: Verify drug stock. Increase perfusion time. Check_Drug->Verify_Drug No Success Problem Solved Check_Drug->Success Yes New_Cell->Start Improve_Internal->Start Modify_Protocol->Start Verify_Drug->Start

Figure 3. Troubleshooting workflow for ineffective this compound block.

References

Technical Support Center: Cell Line Selection for Reproducible Cavutilide hERG Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing reproducible hERG (human Ether-à-go-go-Related Gene) assays with Cavutilide. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: Which cell line, CHO-hERG or HEK-hERG, is better for this compound hERG assays?

A1: Both Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells are widely used and suitable for hERG assays.[1][2] The choice depends on your laboratory's specific needs and instrumentation.

  • CHO-hERG cells are known for their robustness, high seal resistance in automated patch-clamp systems, and stable hERG expression over multiple passages.[3][4][5] They are often preferred for high-throughput screening (HTS) due to these characteristics.[6]

  • HEK293-hERG cells are of human origin, which can be advantageous for studying human-specific drug effects. They are known for high transfection efficiency and can produce high levels of functional hERG channels.[7][8]

Q2: What is the optimal cell passage number for hERG assays?

A2: It is crucial to use cells within a validated passage number range to ensure reproducibility. High passage numbers can lead to alterations in cell morphology, growth rates, and protein expression, affecting experimental results.[9][10][11] It is recommended to establish a master and working cell bank and consistently use cells within a low passage range (e.g., below passage 30) for your experiments.[7][11] Always refer to the cell line vendor's recommendations and perform internal validation.

Q3: What are the recommended cell culture conditions for CHO-hERG and HEK-hERG cells?

A3: Adhering to optimal cell culture conditions is critical for maintaining cell health and ensuring consistent hERG channel expression. Below are general guidelines:

ParameterCHO-hERGHEK293-hERG
Basal Medium Ham's F12 Medium[1]DMEM/F12 Medium[7]
Serum 10% Fetal Bovine Serum (FBS)[1]9-10% Fetal Bovine Serum (FBS)[1][7]
Supplements Penicillin/Streptomycin[1]Penicillin/Streptomycin, GlutaMAX[7]
Selection Agent Geneticin (G418)[4]Geneticin (G418)[7]
Culture Temp. 37°C[3]37°C[7]
CO₂ Level 5%[1]5%[7]
Subculture Ratio 1:3 to 1:5 at 70-80% confluency[4]1:3 to 1:5 at 70-80% confluency[7]

Q4: Why is temperature control important in hERG assays?

A4: hERG channel kinetics are highly temperature-dependent.[2] Performing assays at physiological temperatures (35-37°C) is recommended to obtain more physiologically relevant data, as some compounds exhibit different potencies at room temperature versus physiological temperature.[2] Maintaining a stable temperature throughout the experiment is crucial for reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound hERG assays.

Problem 1: Low Seal Resistance or Unstable Recordings

Symptoms:

  • Inability to form a giga-ohm seal (>1 GΩ).

  • Seal resistance deteriorates over time.

  • Noisy recordings.

Possible Causes and Solutions:

CauseSolution
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Do not use cells that are over-confluent or have been in culture for too many passages.[12]
Suboptimal Recording Solutions Prepare fresh intracellular and extracellular solutions for each experiment. Ensure correct osmolarity and pH. The use of "seal enhancers" like fluoride in the internal solution can improve seal formation in automated systems, but be aware of potential effects on channel biophysics.[13]
Dirty Pipette or Chip Use fresh, clean pipettes for manual patch clamp. For automated systems, ensure the chip is clean and free of debris.
Mechanical Instability Minimize vibrations in the setup. Ensure the perfusion system is running smoothly without introducing noise.
Problem 2: hERG Current Rundown

Symptoms:

  • The amplitude of the hERG current progressively decreases over the course of the experiment, even in the absence of a blocker.

Possible Causes and Solutions:

CauseSolution
Washout of Intracellular Components For whole-cell recordings, the dialysis of the cell interior with the pipette solution can lead to the loss of essential components. Including Mg-ATP and GTP in the intracellular solution can help mitigate rundown.[14]
Perforated Patch Configuration Consider using the perforated patch-clamp technique (e.g., with Amphotericin B or Escin) to maintain the integrity of the intracellular environment.[1]
Time-Dependent Current Decay hERG currents can naturally exhibit some rundown.[14] It is important to establish a stable baseline recording before applying the test compound. Monitor the current in a vehicle control over the same time course as the compound application to quantify the rundown and correct for it in your analysis.
Problem 3: High Variability Between Experiments

Symptoms:

  • Inconsistent IC₅₀ values for this compound across different experimental days.

  • Large standard deviations in your data.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Culture Practices Strictly adhere to standardized cell culture protocols, including seeding density, passage number, and time before recording.[9][10]
Serum Batch Variability Different batches of FBS can have varying compositions, impacting cell growth and channel expression. It is advisable to test a new batch of serum before use and purchase a large quantity of a single lot to ensure consistency over a series of experiments.
Inaccurate Compound Concentrations Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration of your solutions. For lipophilic compounds, the addition of a surfactant like Pluronic F-68 to the external solution can improve assay sensitivity in automated systems.[15]
Temperature Fluctuations Ensure your temperature control system is calibrated and maintains a stable temperature throughout the experiment.[2]

Experimental Protocols

Cell Culture Protocol for CHO-hERG Cells
  • Thawing: Quickly thaw a cryovial of CHO-hERG cells in a 37°C water bath.

  • Seeding: Transfer the cells to a T-75 flask containing pre-warmed Ham's F12 medium supplemented with 10% FBS, Penicillin/Streptomycin, and the appropriate concentration of G418.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:5 ratio in fresh medium. For automated patch clamp experiments, a brief incubation at a reduced temperature (e.g., 30°C) for 1-5 days prior to the experiment can increase current amplitude and extend the usable period of the cells.

Manual Patch-Clamp Protocol for hERG Current Recording
  • Cell Plating: Plate CHO-hERG or HEK-hERG cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution at the desired temperature (e.g., 37°C).

    • Approach a single, healthy-looking cell with a borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution.

    • Form a giga-ohm seal and establish a whole-cell configuration.

    • Record hERG currents using a suitable voltage protocol (see below).

  • Data Acquisition: Acquire and analyze the data using appropriate software.

Visualizations

Experimental Workflow for this compound hERG Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (CHO-hERG or HEK-hERG) patch_clamp Patch-Clamp Setup (Manual or Automated) cell_culture->patch_clamp solution_prep Solution Preparation (Internal, External, this compound) solution_prep->patch_clamp seal_formation Giga-ohm Seal Formation patch_clamp->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline Record Baseline hERG Current whole_cell->baseline compound_app Apply this compound (Cumulative Concentrations) baseline->compound_app washout Washout compound_app->washout data_acq Data Acquisition compound_app->data_acq current_analysis hERG Current Analysis (% Inhibition) data_acq->current_analysis ic50 IC50 Determination current_analysis->ic50 results Results Interpretation ic50->results

Caption: Workflow for a typical this compound hERG electrophysiology experiment.

Troubleshooting Logic for Low Seal Resistance

G start Low Seal Resistance check_cells Are cells healthy and at optimal confluency? start->check_cells check_solutions Are recording solutions fresh and correct? check_cells->check_solutions Yes culture_issue Improve cell culture practices check_cells->culture_issue No check_pipette Is the pipette/chip clean and undamaged? check_solutions->check_pipette Yes solution_issue Prepare fresh solutions, check osmolarity/pH check_solutions->solution_issue No check_mechanics Is there mechanical vibration or drift? check_pipette->check_mechanics Yes pipette_issue Use a new pipette/chip check_pipette->pipette_issue No mechanics_issue Isolate from vibrations, stabilize setup check_mechanics->mechanics_issue Yes success Successful Seal check_mechanics->success No culture_issue->start solution_issue->start pipette_issue->start mechanics_issue->start

Caption: A logical approach to troubleshooting low seal resistance in patch-clamp experiments.

hERG Channel Gating and this compound Blockade

G Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation Blocked_Open This compound Blocked (Open) Open->Blocked_Open This compound Binding Inactivated->Open Recovery Blocked_Inactivated This compound Blocked (Inactivated) Inactivated->Blocked_Inactivated This compound Binding

Caption: Simplified state diagram of hERG channel gating and the mechanism of this compound blockade.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Cavutilide vs. Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiarrhythmic drugs: cavutilide, a newer class III agent, and amiodarone, a long-standing multi-class antiarrhythmic. The information presented is supported by experimental data to aid in research and drug development efforts.

Core Mechanisms of Action: A Tale of Two Antiarrhythmics

This compound and amiodarone both exert their antiarrhythmic effects primarily by modulating cardiac ion channels to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP). However, the specificity and breadth of their targets differ significantly, leading to distinct electrophysiological profiles and clinical implications.

This compound: A Selective IKr Blocker

This compound is a potent and highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This selective action places it firmly within the Class III category of the Vaughan Williams classification. By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, thereby prolonging the APD and increasing the ERP. This makes the cardiac tissue less susceptible to premature stimuli and helps to terminate and prevent re-entrant arrhythmias.

A key characteristic of this compound's interaction with the hERG channel is its state-dependent binding. It preferentially binds to the open and inactivated states of the channel, but not the resting state.[1][2] This property, coupled with its frequency-dependent action, suggests that this compound may be more effective in rapidly firing atrial tissue during fibrillation, while having a lesser effect on the more slowly firing ventricular tissue, potentially contributing to a lower risk of proarrhythmia.[1]

Amiodarone: The Multi-Channel Blocker

Amiodarone is a complex antiarrhythmic agent with a broad spectrum of activity that extends beyond a single ion channel. While it is classified as a Class III agent due to its prominent effect on potassium channels, it also exhibits properties of Class I, II, and IV antiarrhythmics.[4]

The primary Class III action of amiodarone involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[5][6] This leads to a significant prolongation of the APD and ERP. In addition to its potassium channel blocking activity, amiodarone also:

  • Blocks Sodium Channels (Class I effect): It inhibits both the peak and late components of the sodium current (INa), preferentially binding to the inactivated state of the channel.[6][7] This action slows the upstroke of the action potential and conduction velocity.

  • Blocks Calcium Channels (Class IV effect): Amiodarone exerts a blocking effect on L-type calcium channels (ICa-L), which can contribute to its negative chronotropic and dromotropic effects.

  • Exhibits Non-Competitive Beta-Adrenergic Blockade (Class II effect): Unlike traditional beta-blockers, amiodarone's anti-adrenergic effect is primarily due to the downregulation of beta-adrenergic receptors rather than direct competitive binding.[8][9] This contributes to its heart rate-lowering effects.

This multi-channel blockade contributes to amiodarone's high efficacy in a wide range of supraventricular and ventricular arrhythmias, but also to its complex pharmacokinetic profile and potential for adverse effects.

Quantitative Comparison of Ion Channel Blockade

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and amiodarone for various cardiac ion channels, providing a quantitative comparison of their potency.

Ion Channel CurrentGeneThis compound IC50Amiodarone IC50
Potassium Currents
Rapid Delayed Rectifier (IKr)hERG (KCNH2)12.8 nM[1][2][3]0.8 µM - 9.8 µM[6][10]
Slow Delayed Rectifier (IKs)KCNQ1/KCNE1Not reportedMinimal acute effect, chronic use reduces current[5]
Sodium Currents
Peak Sodium Current (INa-peak)SCN5ANot reported178.1 µM[6]
Late Sodium Current (INa-late)SCN5ANot reported3.0 µM - 6.7 µM[6]
Calcium Current
L-type Calcium Current (ICa-L)CACNA1CInhibits ICaL[5]Reported to block ICa-L
Other
Na+/Ca2+ Exchanger (INCX)Not reported3.3 µM[11]
ATP-sensitive K+ Channel (IK-ATP)Not reported2.3 µM[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and amiodarone, as well as a typical experimental workflow for evaluating these drugs.

This compound This compound hERG hERG (IKr) Channel (Open/Inactivated State) This compound->hERG Blocks K_efflux Decreased K+ Efflux hERG->K_efflux Leads to Repolarization Delayed Repolarization K_efflux->Repolarization Causes APD_ERP Prolonged APD & ERP Repolarization->APD_ERP Results in Antiarrhythmic_Effect_Cav Antiarrhythmic Effect APD_ERP->Antiarrhythmic_Effect_Cav Produces

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Amiodarone Amiodarone IKr IKr (hERG) Amiodarone->IKr Blocks IKs IKs Amiodarone->IKs Blocks INa INa (Peak & Late) Amiodarone->INa Blocks ICaL ICa-L Amiodarone->ICaL Blocks Beta_Receptor Beta-Adrenergic Receptor Downregulation Amiodarone->Beta_Receptor Induces APD_ERP_Am Prolonged APD & ERP IKr->APD_ERP_Am IKs->APD_ERP_Am Conduction_Slowing Slowed Conduction INa->Conduction_Slowing HR_Contractility Decreased Heart Rate & Contractility ICaL->HR_Contractility Beta_Receptor->HR_Contractility Antiarrhythmic_Effect_Am Broad Spectrum Antiarrhythmic Effect APD_ERP_Am->Antiarrhythmic_Effect_Am Conduction_Slowing->Antiarrhythmic_Effect_Am HR_Contractility->Antiarrhythmic_Effect_Am

Figure 2. Overview of Amiodarone's multi-channel blocking mechanism.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., HEK293, CHO with hERG) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Animal_Model Animal Model (e.g., Canine Atrial Fibrillation) Arrhythmia_Induction Arrhythmia Induction (e.g., Rapid Atrial Pacing) Animal_Model->Arrhythmia_Induction Drug_Administration Drug Administration (this compound or Amiodarone) Arrhythmia_Induction->Drug_Administration ECG_Monitoring ECG & Electrophysiological Monitoring Drug_Administration->ECG_Monitoring Efficacy_Safety_Analysis Efficacy & Safety Analysis ECG_Monitoring->Efficacy_Safety_Analysis

Figure 3. General experimental workflow for antiarrhythmic drug evaluation.

Experimental Protocols

1. In Vitro Ion Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to determine the inhibitory effects of this compound and amiodarone on specific cardiac ion channels.

  • Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the target ion channel (e.g., KCNH2 for hERG) are cultured under standard conditions.[8][13] Prior to recording, cells are dissociated and plated onto glass coverslips.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • Voltage-clamp protocols are applied to elicit the specific ion current of interest. For IKr (hERG), a typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.

    • The drug (this compound or amiodarone) is applied to the bath solution at increasing concentrations.

    • The reduction in current amplitude at each concentration is measured to construct a concentration-response curve and calculate the IC50 value.

2. In Vivo Assessment of Antiarrhythmic Efficacy (Canine Model of Atrial Fibrillation)

This protocol is used to evaluate the ability of this compound and amiodarone to terminate and prevent atrial fibrillation (AF).

  • Animal Preparation: Adult mongrel dogs are anesthetized, and their chests are opened via a median sternotomy. Multielectrode catheters are placed on the atria for pacing and recording.

  • Induction of Atrial Fibrillation:

    • Sustained AF is induced by rapid atrial pacing (e.g., 600 beats/min) for a specified duration (e.g., 6 weeks to induce atrial remodeling).[14]

    • In some acute models, AF can be induced by a combination of rapid atrial pacing (e.g., 40 Hz for 20 minutes) and an infusion of phenylephrine to increase vagal tone.[3][9][13][15]

  • Drug Administration:

    • This compound: Administered intravenously as a bolus or a series of escalating boluses (e.g., 5-30 µg/kg).[5]

    • Amiodarone: Administered intravenously as a loading dose followed by a continuous infusion.

  • Data Acquisition and Analysis:

    • Continuous surface ECG and intracardiac electrograms are recorded throughout the experiment.

    • The primary endpoints are the conversion of AF to sinus rhythm and the time to conversion.

    • Other parameters measured include changes in atrial effective refractory period (AERP), AF cycle length, and hemodynamic variables.

    • The incidence of any proarrhythmic events is also monitored.

Conclusion

This compound and amiodarone represent two distinct approaches to Class III antiarrhythmic therapy. This compound's high selectivity for the IKr channel offers a targeted mechanism of action with the potential for a favorable safety profile, particularly concerning ventricular proarrhythmia. In contrast, amiodarone's multi-channel blockade provides broad-spectrum efficacy against a variety of arrhythmias, though this is accompanied by a more complex pharmacological profile and a wider range of potential side effects. The choice between these agents in a clinical or research setting will depend on the specific arrhythmia being targeted, the underlying cardiac condition, and the desired balance between efficacy and safety. The experimental data and protocols provided in this guide offer a foundation for further investigation and comparison of these and other antiarrhythmic compounds.

References

A Comparative Guide to hERG Blockade by Cavutilide and Dofetilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two potent hERG channel blockers: Cavutilide and Dofetilide. The information presented is supported by experimental data to assist researchers in differentiating the mechanisms and kinetics of hERG blockade by these compounds.

Executive Summary

This compound (also known as niferidil or refralon) is a newer Class III antiarrhythmic agent, while Dofetilide is a well-established drug in the same class. Both exhibit high affinity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. However, key differences in their interaction with the hERG channel, particularly concerning state- and frequency-dependence, may underlie their distinct clinical profiles, including this compound's reported lower proarrhythmic risk.

Quantitative Comparison of hERG Blockade

The following table summarizes the key quantitative parameters of hERG channel inhibition by this compound and Dofetilide based on whole-cell patch-clamp experiments.

ParameterThis compoundDofetilideReference
IC50 / EC50 12.8 nM12 ± 2 nM[1][2]
State Dependence Binds to open and inactivated states. Does not bind to the resting state.Preferentially binds to the open (or activated) state.[1][2]
Frequency Dependence Block is greater at higher depolarization frequencies (e.g., 2 Hz vs 0.2 Hz).Exhibits use-dependence but is considered frequency-independent under steady-state conditions due to very slow unblocking.[1][3]
Kinetics of Block Onset τ = 78.8 ms at +60 mVτ = 103 ms at 0 mVτ = 153 ms at -30 mVSlow onset, τ = 5.2 ± 0.6 s (at 300 nM and +10 mV)[1][2]

Differentiating Mechanisms of Action

The primary distinction in the mechanism of hERG blockade between this compound and Dofetilide lies in their differential binding to various conformational states of the channel and their kinetic properties.

This compound exhibits a more dynamic interaction with the hERG channel. Its ability to bind to both open and inactivated states, coupled with a more pronounced frequency dependence, suggests that its blocking effect is enhanced during periods of high cardiac activity, such as during atrial fibrillation. The faster onset of block at more positive membrane potentials further supports its activity during the depolarized phases of the cardiac action potential.[1]

Dofetilide , in contrast, demonstrates a high-affinity block of the open state of the hERG channel.[2] Its block is characterized by a slow onset and very slow offset, leading to a steady-state block that is largely independent of the frequency of channel opening.[2][3] This "trapped" nature of the Dofetilide block contributes to its potent effect on action potential duration.

The binding site for Dofetilide has been identified within the pore region of the hERG channel, involving key amino acid residues.[4] While the precise binding site of this compound has not been as extensively characterized in the available literature, its classification as a Class III agent suggests a similar interaction within the channel pore.

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique , a gold-standard method for studying ion channel electrophysiology.

Cell Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human hERG cDNA are commonly used.[1][2]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK293, F-12 for CHO-K1) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the hERG channel.

Electrophysiological Recording
  • Configuration: Whole-cell patch-clamp configuration is established.[5]

  • Solutions:

    • External Solution (in mM): Typically contains NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): Typically contains KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2 with KOH.

  • Temperature: Experiments are often conducted at room temperature (~22-25°C) or physiological temperature (~37°C).[6]

Voltage-Clamp Protocols

To assess the state- and frequency-dependence of drug block, various voltage protocols are employed:

  • To Determine IC50: Cells are held at a negative holding potential (e.g., -80 mV). A depolarizing pulse to a positive potential (e.g., +20 mV) is applied to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current. The peak tail current amplitude is measured before and after the application of different drug concentrations.

  • To Assess Frequency Dependence: The above protocol is repeated at different frequencies (e.g., 0.2 Hz and 2 Hz) to measure the degree of block at each frequency.[1]

  • To Study State Dependence: Specific voltage protocols are designed to hold the channels predominantly in the resting, open, or inactivated state to assess the drug's affinity for each state. For example, to assess block of the inactivated state, long depolarizing pulses are used.

Visualizing the Mechanisms of hERG Blockade

The following diagrams, generated using the DOT language, illustrate the key mechanistic differences between this compound and Dofetilide.

Cavutilide_hERG_Block Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked_Open This compound-Blocked (Open) Open->Blocked_Open This compound Binding Inactivated->Resting Repolarization Blocked_Inactivated This compound-Blocked (Inactivated) Inactivated->Blocked_Inactivated This compound Binding Blocked_Open->Open Dissociation Blocked_Inactivated->Inactivated Dissociation

Caption: this compound binds to both open and inactivated hERG channels.

Dofetilide_hERG_Block Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked_Open Dofetilide-Blocked (Open) Open->Blocked_Open Dofetilide Binding Inactivated->Resting Repolarization Blocked_Open->Open Slow Dissociation

Caption: Dofetilide preferentially binds to the open state of the hERG channel.

Experimental Workflow for hERG Blockade Assessment

The following diagram illustrates a typical workflow for assessing the hERG blocking potential of a compound using the whole-cell patch-clamp technique.

hERG_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture hERG-expressing cells (e.g., HEK293) Harvest Harvest and prepare cell suspension Culture->Harvest Patch Establish whole-cell patch-clamp configuration Harvest->Patch Baseline Record baseline hERG currents Patch->Baseline DrugApp Apply test compound (e.g., this compound or Dofetilide) Baseline->DrugApp Washout Washout of compound DrugApp->Washout Measure Measure peak tail current amplitude Washout->Measure CalcBlock Calculate percentage of current block Measure->CalcBlock FitCurve Fit concentration-response curve to determine IC50 CalcBlock->FitCurve Kinetics Analyze kinetics of block and recovery CalcBlock->Kinetics

Caption: Workflow for assessing hERG channel blockade.

Conclusion

The differentiation of hERG blockade by this compound and Dofetilide is rooted in their distinct interactions with the channel's conformational states and their kinetic properties. This compound's dynamic, frequency-dependent block of both open and inactivated channels contrasts with Dofetilide's more persistent, open-state preferential block. These differences, quantifiable through detailed electrophysiological studies, are critical for understanding their respective antiarrhythmic and proarrhythmic potentials and for guiding the development of safer cardiac medications.

References

Comparative efficacy of Cavutilide and other class III antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

As the landscape of antiarrhythmic drug development continues to evolve, a thorough understanding of the comparative efficacy and safety of existing therapies is paramount for researchers, scientists, and drug development professionals. While the query for "Cavutilide" did not yield specific results, suggesting it may be a compound in early development or a hypothetical agent, this guide provides a comprehensive comparison of established class III antiarrhythmic drugs. This analysis is based on available clinical trial data for amiodarone, sotalol, dofetilide, and ibutilide, focusing on their utility in the management of atrial fibrillation (AF).

Comparative Efficacy of Class III Antiarrhythmics

Class III antiarrhythmic agents exert their effect primarily by blocking potassium channels, which prolongs the cardiac action potential duration and the effective refractory period. This mechanism is particularly effective in the management of atrial fibrillation, both for converting the arrhythmia to sinus rhythm (pharmacological cardioversion) and for maintaining normal sinus rhythm.

Pharmacological Cardioversion of Atrial Fibrillation

The success of pharmacological cardioversion varies among the different class III agents and is influenced by factors such as the duration of atrial fibrillation and the presence of underlying structural heart disease. The following table summarizes the efficacy of amiodarone, sotalol, dofetilide, and ibutilide in converting atrial fibrillation to sinus rhythm based on data from various clinical trials.

DrugEfficacy in Pharmacological Cardioversion of Atrial FibrillationTime to ConversionKey Clinical Trials
Amiodarone Spontaneous conversion rates of 27.1% have been reported.[1][2]Slower onset of action.SAFE-T[1][2][3][4]
Sotalol Spontaneous conversion rates of 24.2% have been observed.[1][2] In a retrospective study, sotalol showed a significantly higher cardioversion rate than amiodarone.[5]Variable.SAFE-T[1][2][3][4]
Dofetilide Conversion rates range from 29% to 30.3% in patients with atrial fibrillation.[4][6][7] It is notably more effective for atrial flutter, with conversion rates as high as 64-75%.[6][8][9]Most conversions occur within 24 to 36 hours of initiating therapy.[7]DIAMOND[10], SAFIRE-D[7]
Ibutilide Successful cardioversion reported in 75% to 77% of patients.[11][12]Rapid onset, with a mean conversion time of approximately 7.9 to 107.24 minutes.[11][13]-
Maintenance of Sinus Rhythm

Once sinus rhythm is restored, the long-term maintenance is a crucial aspect of patient management. The effectiveness of class III antiarrhythmics in preventing the recurrence of atrial fibrillation is a key determinant of their clinical utility.

DrugEfficacy in Maintaining Sinus RhythmKey Clinical Trials
Amiodarone Superior to sotalol and placebo in maintaining sinus rhythm. The median time to recurrence of AF was 487 days.[1][2][3][4] In the AFFIRM substudy, 60% of patients on amiodarone maintained sinus rhythm at one year.[4]SAFE-T[1][2][3][4], CTAF[4]
Sotalol Superior to placebo but less effective than amiodarone. The median time to recurrence of AF was 74 days.[1][2][3][4] In the AFFIRM substudy, 38% of patients on sotalol maintained sinus rhythm at one year.[4]SAFE-T[1][2][3][4]
Dofetilide The probability of maintaining sinus rhythm for one year was 58% with the 500 mcg dose, compared to 25% with placebo.[7] In patients with left ventricular dysfunction, the probability of maintaining sinus rhythm for one year was 79% with dofetilide versus 42% with placebo.[10]SAFIRE-D[7], DIAMOND[10]
Ibutilide Primarily used for acute cardioversion and not for long-term maintenance.-

Safety Profile and Adverse Events

A critical aspect of the clinical use of class III antiarrhythmics is their potential for proarrhythmia, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to sudden cardiac death.

DrugIncidence of Torsades de Pointes (TdP)Other Significant Adverse Events
Amiodarone Low incidence, estimated to be around 1.5% with intravenous administration.[14]Pulmonary toxicity, thyroid dysfunction, hepatic toxicity, and neurological side effects.
Sotalol Higher risk compared to amiodarone.[15]Bradycardia, fatigue, and bronchospasm due to its beta-blocking activity.
Dofetilide Incidence is dose-dependent and reported to be between 0.8% and 3.3%.[6][15] In some studies, the rate was as high as 8% with a specific intravenous dosing regimen.[8]Headache, chest pain, and dizziness.
Ibutilide Incidence reported to be between 1.8% and 8.3%.[11][16]Nausea, headache, and hypotension.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for key trials cited in this guide.

SAFE-T (Sotalol Amiodarone Atrial Fibrillation Efficacy Trial)
  • Objective: To compare the efficacy of amiodarone, sotalol, and placebo in maintaining sinus rhythm in patients with persistent atrial fibrillation.[1][4]

  • Study Design: A double-blind, placebo-controlled trial.[1]

  • Patient Population: 665 patients with persistent atrial fibrillation who were receiving anticoagulants.[1]

  • Interventions: Patients were randomly assigned to receive amiodarone (267 patients), sotalol (261 patients), or placebo (137 patients).[1] The amiodarone dosage was 800 mg/day for 14 days, then 600 mg/day for 14 days, 300 mg/day for the first year, and 200 mg/day thereafter. The sotalol dosage was 80 mg twice daily for the first week and 160 mg twice daily thereafter.[3]

  • Primary Endpoint: The time to recurrence of atrial fibrillation, determined by weekly transtelephonic monitoring.[1]

SAFIRE-D (Symptomatic Atrial Fibrillation Investigative Research on Dofetilide)
  • Objective: To evaluate the efficacy and safety of oral dofetilide in converting to and maintaining sinus rhythm in patients with chronic atrial fibrillation or atrial flutter.[7]

  • Study Design: A multicenter, double-blind, placebo-controlled, dose-response study.

  • Patient Population: Patients with chronic atrial fibrillation or atrial flutter.

  • Interventions: Patients were randomized to receive one of three doses of dofetilide (125, 250, or 500 μg twice daily) or placebo.[7]

  • Primary Endpoints: Pharmacological conversion to sinus rhythm and maintenance of sinus rhythm at one year.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of class III antiarrhythmics and a typical workflow for a clinical trial evaluating these agents.

class_iii_moa cluster_membrane Cardiomyocyte Membrane K_channel Potassium Channel (IKr, IKs) Prolongation Prolongation of Action Potential Duration K_channel->Prolongation Leads to Class_III_Drug Class III Antiarrhythmic (e.g., Amiodarone, Sotalol, Dofetilide, Ibutilide) Class_III_Drug->K_channel Binds to and blocks Block Blocks ERP Increased Effective Refractory Period Prolongation->ERP Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of Re-entry) ERP->Antiarrhythmic_Effect

Mechanism of Action of Class III Antiarrhythmics

clinical_trial_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (e.g., Amiodarone) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Sotalol) Randomization->Treatment_B Control_Group Control Group (Placebo) Randomization->Control_Group Follow_Up Follow-Up (e.g., ECG, Holter monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_Up->Data_Analysis Results Results and Conclusions Data_Analysis->Results

Generalized Clinical Trial Workflow for Antiarrhythmics

References

Head-to-Head Comparison of the Safety Profiles of Cavutilide and Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two prominent antiarrhythmic drugs: Cavutilide and sotalol. The information presented is based on available experimental and clinical data to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action at a Glance

Both this compound and sotalol are classified as Class III antiarrhythmic agents, primarily exerting their effects by prolonging the cardiac action potential and, consequently, the QT interval on an electrocardiogram (ECG). However, their specific receptor interactions and additional properties differ, influencing their overall safety profiles. Sotalol is a non-selective beta-blocker that also inhibits the rapidly activating component of the delayed rectifier potassium current (IKr)[1]. This compound is a more selective IKr blocker[2].

Quantitative Safety Data

The following table summarizes the incidence of key adverse events reported in clinical studies for this compound and sotalol. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under the same clinical trial conditions.

Adverse EventThis compound (Niferidil/Refralon)Sotalol
Proarrhythmia
Torsades de Pointes (TdP)0.4% - 0.7%[2][3][4]1% (doses <320mg) to 5% (doses >320mg)[1]
In a study of 134 patients with persistent atrial fibrillation (AF), nonsustained TdP occurred in 1 patient (0.7%)[3][4].A meta-analysis of 40 trials (4063 patients on sotalol) showed a higher rate of life-threatening tachycardias and mortality in patients with AF treated with sotalol compared to other antiarrhythmics or placebo[5].
Another study reported short runs of TdP in 1 out of 274 patients (0.4%) without heart failure[2].In a retrospective study of 140 patients, 23.57% experienced TdP[6].
Ventricular Tachycardia (VT)/Fibrillation (VF)Nonsustained monomorphic VT reported in 3.7% of patients in one study[3][4].In a composite population of 3,257 patients, sustained VT or VF was reported in 0.8%[7].
QT Prolongation
QT Prolongation >500 ms15.5% - 19% of patients in one study experienced QT prolongation >500 ms after injection[2].A study showed that 22% of patients on sotalol had a QTc >500 ms for more than 20% of the time over a 24-hour period after cardioversion[8].
Bradycardia Not reported as a significant issue in the reviewed studies[2][9].Bradycardia is a common, dose-dependent side effect due to its beta-blocking activity, reported in up to 16% of patients[10].
Non-Cardiac Adverse Events
FatigueNot highlighted as a frequent event in the reviewed this compound studies.Common, reported as a reason for discontinuation in some patients[11].
DizzinessNot highlighted as a frequent event in the reviewed this compound studies.Common, reported as a reason for discontinuation in some patients[11].
DyspneaNot highlighted as a frequent event in the reviewed this compound studies.Common cardiovascular effect[11].
Heart FailureNo drug-related complications or adverse effects were demonstrated in a group of patients with NYHA class I–III heart failure[2].Can worsen existing heart failure or cause fluid buildup[11][12]. Reported in 3.3% of patients in a large composite population[7].

Experimental Protocols

This compound (Niferidil/Refralon) Administration and Monitoring

The typical experimental protocol for intravenous this compound administration in clinical studies for the cardioversion of atrial fibrillation involves a multi-step infusion process with continuous ECG monitoring.

  • Patient Population: Patients with paroxysmal or persistent atrial fibrillation.

  • Dosage and Administration: this compound is administered intravenously in sequential boluses. A common regimen involves an initial bolus of 5 µg/kg, followed by subsequent boluses if sinus rhythm is not restored. The cumulative dose can go up to 30 µg/kg, with intervals of approximately 15 minutes between boluses[13].

  • Monitoring: Continuous Holter ECG monitoring is initiated before the infusion and continues for at least 24 hours to assess for efficacy and adverse events, particularly QT prolongation and proarrhythmias[4][13]. Subsequent boluses are withheld if significant QT prolongation (>500 ms), bradycardia, or proarrhythmia is observed[13].

Sotalol Administration and Monitoring

The initiation of sotalol therapy, particularly for atrial fibrillation, requires careful monitoring due to its proarrhythmic potential.

  • Patient Population: Patients with ventricular arrhythmias or for the maintenance of sinus rhythm in atrial fibrillation/flutter.

  • Dosage and Administration: Oral sotalol is typically initiated in a hospital setting to allow for continuous ECG monitoring. The starting dose is often 80 mg twice daily, which can be titrated upwards based on clinical response and QTc interval, with a usual therapeutic range of 160 to 320 mg/day in divided doses[14]. Dose adjustments are crucial in patients with renal impairment[15].

  • Monitoring: Continuous ECG monitoring is recommended for the first 3 days of therapy to detect significant QT prolongation and proarrhythmias[10][12]. The QTc interval should be monitored closely, and the dose should be reduced or the drug discontinued if the QTc exceeds 500 ms[10]. Electrolytes, particularly potassium and magnesium, should be within the normal range.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the logical flow of a typical clinical assessment for these antiarrhythmic drugs, the following diagrams are provided.

ExperimentalWorkflow cluster_screening Patient Screening cluster_treatment Treatment Initiation cluster_monitoring Continuous Monitoring cluster_endpoint Endpoint Assessment Screening Inclusion/Exclusion Criteria Met (e.g., AF diagnosis, baseline QTc) This compound This compound IV Bolus (e.g., 5-10 µg/kg) Screening->this compound Randomization Sotalol Sotalol Oral Dose (e.g., 80 mg BID) Screening->Sotalol Randomization ECG_Monitor 24-48h Holter/Telemetry (QTc, Arrhythmias) This compound->ECG_Monitor Sotalol->ECG_Monitor Safety Adverse Events (TdP, Bradycardia, etc.) ECG_Monitor->Safety Efficacy Rhythm Conversion/ Maintenance ECG_Monitor->Efficacy Electrolytes Electrolyte Monitoring (K+, Mg++) Electrolytes->Safety

A generalized workflow for a clinical trial comparing this compound and sotalol.

SignalingPathways cluster_this compound This compound cluster_sotalol Sotalol C_IKr IKr Channel C_AP Action Potential Prolongation C_IKr->C_AP Inhibition C_QT QT Interval Prolongation C_AP->C_QT S_IKr IKr Channel S_AP Action Potential Prolongation S_IKr->S_AP Inhibition S_Beta Beta-Adrenergic Receptors S_HR Heart Rate Reduction S_Beta->S_HR Blockade S_QT QT Interval Prolongation S_AP->S_QT

Simplified signaling pathways of this compound and sotalol.

References

Cavutilide: A Comparative Guide to its Antiarrhythmic Effects in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cavutilide (also known as Refralon or Niferidil), a novel Class III antiarrhythmic agent, with other established antiarrhythmic drugs. The information is based on available clinical trial data and preclinical studies, offering an objective overview of its efficacy, safety, and mechanism of action.

Comparative Efficacy of this compound in Atrial Fibrillation (AF)

This compound has demonstrated high efficacy in the pharmacological conversion of both paroxysmal and persistent atrial fibrillation to sinus rhythm (SR). The following tables summarize the quantitative data from clinical trials, comparing its performance with other antiarrhythmic agents.

Table 1: Efficacy of Intravenous this compound in Conversion of Atrial Fibrillation (Cumulative Dose)

Cumulative DoseConversion to Sinus Rhythm (Patients with Heart Failure)Conversion to Sinus Rhythm (Patients without Heart Failure)
5 µg/kg37.9%[1][2]36.9%[1][2]
10 µg/kg58.6%[1][2]58.0%[1]
20 µg/kg74.0%[1][2]77.0%[1]
30 µg/kg92.8%[1][2]90.1%[1]

Table 2: Comparative Efficacy of this compound and Other Antiarrhythmic Drugs in Atrial Fibrillation

DrugEfficacy in Paroxysmal AFEfficacy in Persistent AFKey Findings
This compound 92% conversion rate[1][2]89% conversion rate (median duration 70.5 days)[1][2]High efficacy in both paroxysmal and long-standing persistent AF.[1][2]
Ibutilide Not specified48% sinus rhythm restoration for AF/AFL duration of 30 days[1]Considered one of the most effective agents for persistent AF, but with lower efficacy than this compound.[1]
Vernakalant 47-52% for AF duration ≤ 7 days[1]8% for AF duration 8-45 days[1]Efficacy significantly decreases with longer AF duration.[1] Ineffective in atrial flutter.[1]
Dofetilide Not specifiedNot specifiedA preclinical study showed that dofetilide caused more prolonged and multiple episodes of ventricular tachycardia and Torsade de Pointes (TdP) compared to this compound under the same conditions.[3]
Amiodarone Not specifiedNot specifiedWhile effective, amiodarone is associated with significant extracardiac multi-organ toxicity with long-term use.[4]

Safety Profile

The primary safety concern with Class III antiarrhythmic drugs is the potential for proarrhythmic effects, particularly Torsade de Pointes (TdP), due to QT interval prolongation.

Table 3: Safety Profile of this compound

Adverse EventIncidenceNotes
QT Prolongation > 500 ms15.5% (with HF) - 19% (without HF)[1]A moderate and expected effect of a Class III agent.[1]
Torsade de Pointes (TdP)0.4% - 1.7%[1][5]The risk is considered moderate.[1] One reported case was successfully treated with MgSO4.[1]
Symptomatic/Severe BradycardiaNot observed[1]This compound does not significantly affect sinus node automaticity.[1]

Experimental Protocols

Clinical Trial Protocol for Intravenous this compound Administration

This protocol was utilized in a retrospective cohort study to evaluate the efficacy and safety of this compound for pharmacological cardioversion of AF.[2]

  • Patient Population: Patients with paroxysmal and persistent atrial fibrillation, with and without heart failure.[2]

  • Drug Administration: A 4-stage intravenous bolus administration protocol was followed:[2][6]

    • Bolus 1: 5 µg/kg

    • Bolus 2 (if SR not restored): 5 µg/kg (cumulative dose = 10 µg/kg) administered after 15 minutes.

    • Bolus 3 (if SR not restored): 10 µg/kg (cumulative dose = 20 µg/kg) administered after 15 minutes.

    • Bolus 4 (if SR not restored): 10 µg/kg (cumulative dose = 30 µg/kg) administered after 15 minutes.

  • Monitoring: Continuous Holter electrocardiogram (ECG) monitoring was initiated before the first infusion and continued for 24 hours.[2]

  • Exclusion Criteria for Subsequent Boluses: Administration of subsequent boluses was halted if the patient's sinus rhythm was restored, or if bradycardia, QT prolongation > 500 ms, or evidence of proarrhythmia was observed.[2]

  • Primary Endpoint: Restoration of sinus rhythm within 24 hours of the initial bolus.[2]

Preclinical Protocol: Whole-Cell Patch-Clamp Study

This in vitro study characterized the inhibition of hERG K+ channels by this compound.[5]

  • Cell Line: CHO-K1 cells expressing hERG channels.[5]

  • Technique: Whole-cell patch-clamp technique.[5]

  • Objective: To determine the IC50 of this compound for hERG channel inhibition and to study the state-dependent binding of the drug to the channel.[5]

  • Key Findings:

    • This compound demonstrated high-affinity inhibition of the rapid delayed rectifier potassium current (IKr) carried by hERG channels, with an IC50 of 12.8 nM.[5]

    • This compound binds to open and inactivated hERG channels but not to resting channels, indicating a depolarization-dependent action.[5]

    • The inhibition of IKr by this compound is frequency-dependent, with a stronger effect at higher stimulation frequencies.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effect primarily by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade prolongs the cardiac action potential duration and the effective refractory period of cardiomyocytes, thereby terminating re-entrant arrhythmias like atrial fibrillation. Additionally, this compound inhibits the L-type calcium current (ICaL).[1]

Cavutilide_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Blockade_IKr Blockade This compound->Blockade_IKr Inhibition_ICaL Inhibition This compound->Inhibition_ICaL IKr IKr Channel (hERG) APD Action Potential Duration Prolongation ICaL ICaL Channel (L-type) Blockade_IKr->IKr Blockade_IKr->APD Inhibition_ICaL->ICaL Inhibition_ICaL->APD ERP Effective Refractory Period Prolongation APD->ERP Termination Termination of Re-entrant Arrhythmias (e.g., Atrial Fibrillation) ERP->Termination

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow: Clinical Trial of Intravenous this compound

The following diagram illustrates the workflow of the clinical trial protocol for administering intravenous this compound.

Cavutilide_Clinical_Trial_Workflow Start Patient with AF Bolus1 Administer Bolus 1 (5 µg/kg) Start->Bolus1 Check1 Sinus Rhythm Restored? Bolus1->Check1 Bolus2 Administer Bolus 2 (5 µg/kg) Check1->Bolus2 No, 15 min wait Success Successful Cardioversion (Continue Monitoring) Check1->Success Yes Check2 Sinus Rhythm Restored? Bolus2->Check2 Bolus3 Administer Bolus 3 (10 µg/kg) Check2->Bolus3 No, 15 min wait Check2->Success Yes Check3 Sinus Rhythm Restored? Bolus3->Check3 Bolus4 Administer Bolus 4 (10 µg/kg) Check3->Bolus4 No, 15 min wait Check3->Success Yes Check4 Sinus Rhythm Restored? Bolus4->Check4 Check4->Success Yes Failure Cardioversion Failure Check4->Failure No

Caption: Dosing and evaluation workflow for this compound administration.

References

A Cross-Study Analysis of Cavutilide in Atrial Fibrillation Conversion

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the clinical trial results of Cavutilide versus other pharmacological agents for the conversion of atrial fibrillation.

This guide provides a detailed comparison of this compound with other antiarrhythmic drugs for the pharmacological cardioversion of atrial fibrillation (AF). The analysis is based on a review of available clinical trial data, focusing on efficacy, safety, and experimental protocols to support further research and development in this therapeutic area.

Efficacy in Atrial Fibrillation Conversion

This compound has demonstrated high efficacy in converting both paroxysmal and persistent atrial fibrillation to sinus rhythm (SR). The cumulative success rate of intravenous this compound increases with escalating doses.[1][2] In a retrospective cohort study, the overall efficacy of a cumulative dose of 30 µg/kg of this compound was 92.8% in patients with heart failure (HF) and 90.1% in patients without HF.[1][2] Notably, the conversion efficacy of this compound appears to be unaffected by the presence of heart failure.[1][3]

For comparison, other antiarrhythmic agents show varied success rates. Ibutilide has shown conversion rates of approximately 47% for atrial fibrillation and flutter combined, with higher efficacy in atrial flutter (around 63%) compared to atrial fibrillation (around 31%).[4][5] Vernakalant has demonstrated a conversion rate of about 51.7% for short-duration AF (3 hours to 7 days) within 90 minutes.[6][7] Dofetilide, administered orally, has shown a dose-dependent conversion rate for AF and atrial flutter, with the 500 μg twice-daily dose achieving approximately a 30% conversion rate.[8][9]

Table 1: Comparative Efficacy of Atrial Fibrillation Conversion
DrugStudy PopulationEfficacy (Conversion to Sinus Rhythm)Time to ConversionCitation
This compound Paroxysmal & Persistent AF (with and without Heart Failure)Up to 92.8% (cumulative dose of 30 µg/kg)Median: 22-23 minutes[1][2][3]
Ibutilide Atrial Fibrillation & Atrial Flutter~47% (overall); ~31% (AF); ~63% (AFL)Mean: 27 minutes[4][5]
Vernakalant Short-duration AF (3 hours to 7 days)~51.7% (within 90 minutes)Median: 11 minutes[6][7]
Dofetilide Atrial Fibrillation & Atrial Flutter~30% (500 µg twice daily)70% of conversions within 24 hours[8][9]

Safety Profile

The safety of antiarrhythmic drugs is a critical consideration, with a primary focus on the risk of proarrhythmia, particularly Torsade de Pointes (TdP). For this compound, QT prolongation is an expected effect of its mechanism of action. In clinical studies, QT prolongation over 500 ms was observed in 15.5% to 19% of patients.[1][3] The incidence of TdP with this compound appears to be low, with one study reporting it in 0.4% of patients without heart failure.[1] Another study noted QT prolongation >500ms in 8.9% of cases, with one instance of self-terminating TdP.[10]

Ibutilide has a notable risk of polymorphic ventricular tachycardia, with one study reporting an incidence of 8.3%.[5] Vernakalant is generally well-tolerated, with common side effects including dysgeusia and sneezing.[6][7] Dofetilide carries a dose-related risk of Torsade de Pointes, reported to be between 0.3% and 10.5%, necessitating in-hospital initiation for monitoring.[11]

Table 2: Comparative Safety Profiles
DrugCommon Adverse EventsSerious Adverse Events (Proarrhythmia)Citation
This compound QT prolongationTorsade de Pointes (low incidence, ~0.4-1.7%)[1][10]
Ibutilide Nausea, headache, palpitations, bradycardiaPolymorphic ventricular tachycardia (~8.3%)[5][12]
Vernakalant Dysgeusia, sneezing, paresthesiaHypotension, complete atrioventricular block, cardiogenic shock (rare)[6][7][13]
Dofetilide Headache, chest pain, dizzinessTorsade de Pointes (dose-related, 0.3-10.5%)[11]

Experimental Protocols

This compound Dosing and Administration

In a retrospective cohort study, intravenous this compound was administered in a stepwise protocol. Patients received up to four boluses at 15-minute intervals if sinus rhythm was not achieved. The dosing regimen was as follows:

  • Bolus 1: 5 µg/kg

  • Bolus 2: 5 µg/kg (cumulative dose: 10 µg/kg)

  • Bolus 3: 10 µg/kg (cumulative dose: 20 µg/kg)

  • Bolus 4: 10 µg/kg (cumulative dose: 30 µg/kg)

Subsequent doses were withheld if the patient converted to sinus rhythm, experienced bradycardia, had a QT prolongation of >500 ms, or showed signs of proarrhythmia. Continuous Holter monitoring was initiated before the infusion and continued for 24 hours. The primary efficacy endpoint was the restoration of sinus rhythm within 24 hours of the first bolus.[1][3]

Ibutilide Dosing and Administration

In a multicenter phase IV study, patients with atrial fibrillation or flutter received up to two 10-minute intravenous infusions of 1.0 mg of Ibutilide.[12] Another study used a similar protocol with up to two 10-minute infusions of either 1.0 mg and 0.5 mg or 1.0 mg and 1.0 mg of Ibutilide, separated by a 10-minute interval.[5]

Vernakalant Dosing and Administration

In phase 3 trials, Vernakalant was administered as an initial intravenous infusion of 3 mg/kg over 10 minutes. If atrial fibrillation persisted after 15 minutes, a second infusion of 2 mg/kg was administered over 10 minutes.[7]

Dofetilide Dosing and Administration

Dofetilide is administered orally, with the dose individualized based on creatinine clearance and QTc interval. A common starting dose is 500 mcg twice daily. Initiation of Dofetilide therapy requires hospitalization for a minimum of three days for continuous electrocardiographic monitoring and evaluation of renal function.[9][11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. By blocking this current, this compound prolongs the action potential duration and the effective refractory period in atrial and ventricular tissues. This electrophysiological effect is believed to be the basis for its antiarrhythmic properties in terminating atrial fibrillation.

Cavutilide_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane This compound This compound IKr_Channel IKr Potassium Channel (Delayed Rectifier) This compound->IKr_Channel Blocks AP_Prolongation Action Potential Prolongation IKr_Channel->AP_Prolongation Leads to K_ion K+ Ions K_ion->IKr_Channel Outward Current ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Results in AF_Termination Termination of Atrial Fibrillation ERP_Increase->AF_Termination Contributes to

Caption: Mechanism of action of this compound.

Clinical Trial Workflow for Pharmacological Conversion

The general workflow for clinical trials assessing the efficacy of intravenous antiarrhythmic drugs for atrial fibrillation conversion involves several key steps, from patient screening to follow-up.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (ECG, Vitals, History) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (e.g., this compound or Placebo) Randomization->Drug_Administration Monitoring Continuous ECG & Vital Sign Monitoring Drug_Administration->Monitoring Primary_Endpoint Primary Endpoint Assessment (Conversion to Sinus Rhythm) Monitoring->Primary_Endpoint Follow_Up Follow-Up (Safety & Efficacy Assessment) Primary_Endpoint->Follow_Up

Caption: Generalized clinical trial workflow.

References

Benchmarking Cavutilide's Potency Against Novel Antiarrhythmic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cavutilide, a Class III antiarrhythmic agent, against a selection of novel antiarrhythmic drugs: Dronedarone, Vernakalant, and Ranolazine. The objective is to benchmark the potency and electrophysiological effects of these compounds, supported by available preclinical and clinical data. This document is intended for an audience with expertise in cardiovascular pharmacology and drug development.

Executive Summary

This compound is a potent Class III antiarrhythmic drug with high selectivity for the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene. This targeted action effectively prolongs the cardiac action potential, contributing to its high efficacy in the cardioversion of atrial fibrillation (AF), including persistent forms. Novel antiarrhythmic agents, such as Dronedarone, Vernakalant, and Ranolazine, have been developed with diverse mechanisms of action, often targeting multiple ion channels with the aim of improving safety and efficacy profiles. This guide presents a compilation of preclinical and clinical data to facilitate a comparative assessment of these agents.

Mechanism of Action and Electrophysiological Profile

A fundamental aspect of antiarrhythmic drug action is the modulation of cardiac ion channels. The following diagram illustrates the primary ion channels involved in the cardiac action potential and the targets of the compared drugs.

cluster_AP Cardiac Action Potential cluster_Channels Key Ion Channels cluster_Drugs Drug Targets Phase 0 Phase 0 Phase 1 Phase 1 INa I[Na] Phase 0->INa Depolarization Phase 2 Phase 2 Phase 3 Phase 3 ICaL I[Ca,L] Phase 2->ICaL Plateau Phase 4 Phase 4 IKr I[Kr] (hERG) Phase 3->IKr Repolarization IKs I[Ks] Phase 3->IKs IKur I[Kur] IKACh I[K,ACh] This compound This compound This compound->IKr Potent Block Dronedarone Dronedarone Dronedarone->INa Dronedarone->ICaL Dronedarone->IKr Dronedarone->IKs Vernakalant Vernakalant Vernakalant->INa Vernakalant->IKur Atrial-Selective Vernakalant->IKACh Ranolazine Ranolazine Ranolazine->INa Late I[Na] Ranolazine->IKr

Figure 1: Simplified signaling pathway of antiarrhythmic drug action on key cardiac ion channels.

Preclinical Potency: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in blocking a specific ion channel. The following tables summarize the available IC50 data for this compound and the novel antiarrhythmic drugs. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: this compound Potency

Target Ion ChannelIC50Cell LineReference
hERG (IKr)12.8 nMCHO-K1[1]

Table 2: Novel Antiarrhythmic Drug Potency

DrugTarget Ion ChannelIC50Cell Line/SystemReference
Dronedarone SK21.7 µMHEK-293[2]
Fast Na+ Channel0.7 µMGuinea Pig Ventricular Myocytes[3]
Ca2+ Channel0.4 µMGuinea Pig Ventricular Myocytes[3]
HCN41.0 µMCHO[3]
Vernakalant IKur (Kv1.5)13 µM--
Ito15 µM--
INa (peak)9.4 µM (atrial)Human Atrial Myocytes-
IKr (hERG)~100-fold less potent than Class IC drugs-[4]
Ranolazine Late INa5-21 µMCanine Ventricular Myocytes[5]
IKr11.5 µMCanine Ventricular Myocytes[5]
ICa (peak)296 µMCanine Ventricular Myocytes[5]
Late ICa50 µMCanine Ventricular Myocytes[5]
IKs17% inhibition at 30 µMCanine Ventricular Myocytes[5]

Clinical Efficacy in Atrial Fibrillation

Clinical trials provide crucial data on the efficacy of antiarrhythmic drugs in patient populations. This compound has demonstrated high success rates in converting both paroxysmal and persistent AF to sinus rhythm.

Table 3: Clinical Efficacy of this compound in Atrial Fibrillation

Patient PopulationEfficacy (Conversion to Sinus Rhythm)Study DetailsReference
Paroxysmal AF92%Retrospective cohort study
Persistent AF89%Retrospective cohort study
Paroxysmal AF (without Heart Failure)90%Retrospective cohort study
Persistent AF (without Heart Failure)90%Retrospective cohort study
Patients with Heart Failure (cumulative dose of 30 µg/kg)92.8%Retrospective cohort study
Patients without Heart Failure (cumulative dose of 30 µg/kg)90.1%Retrospective cohort study

Direct comparative clinical trials between this compound and these specific novel antiarrhythmics are limited. However, studies comparing Vernakalant to other agents provide some context. For instance, in a head-to-head trial, Vernakalant converted 51.7% of patients with recent-onset AF to sinus rhythm within 90 minutes, compared to 5.2% for amiodarone.[4]

Experimental Protocols

The following provides a general overview of the key experimental methodologies used to generate the data presented in this guide. For detailed protocols, readers are encouraged to consult the referenced publications.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel pharmacology. It allows for the precise measurement of ionic currents across the cell membrane in response to controlled voltage changes.

cluster_workflow Patch-Clamp Workflow Cell_Prep Cell Preparation (e.g., CHO, HEK-293 expressing target channel) Pipette_Prep Micropipette Fabrication (filled with internal solution) Seal Gigaohm Seal Formation (pipette to cell membrane) Pipette_Prep->Seal Whole_Cell Whole-Cell Configuration (membrane rupture) Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol (application of voltage steps/ramps) Whole_Cell->Voltage_Clamp Recording Current Recording (measurement of ion channel activity) Voltage_Clamp->Recording Analysis Data Analysis (IC50 determination) Recording->Analysis

Figure 2: Generalized workflow for whole-cell patch-clamp experiments.

Key Steps:

  • Cell Culture: Stably transfected cell lines (e.g., CHO, HEK-293) expressing the ion channel of interest are cultured.

  • Pipette Preparation: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Access: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: A voltage-clamp amplifier is used to control the cell's membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit and isolate the current of interest.

  • Drug Application: The drug is applied to the external solution at various concentrations to determine its effect on the ion channel current.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Models of Atrial Fibrillation

Animal models are essential for evaluating the antiarrhythmic efficacy of a compound in a more physiologically relevant setting.

cluster_invivo In Vivo AF Model Workflow Animal_Model Animal Selection (e.g., rabbit, dog) Anesthesia Anesthesia and Instrumentation Animal_Model->Anesthesia AF_Induction AF Induction (e.g., rapid atrial pacing, acetylcholine infusion) Anesthesia->AF_Induction Drug_Admin Drug Administration (intravenous bolus or infusion) AF_Induction->Drug_Admin ECG_Monitoring ECG Monitoring (continuous recording) Drug_Admin->ECG_Monitoring Efficacy_Eval Efficacy Evaluation (time to conversion to sinus rhythm, duration of AF) ECG_Monitoring->Efficacy_Eval

Figure 3: Generalized workflow for in vivo atrial fibrillation models.

Commonly Used Models:

  • Rapid Atrial Pacing: High-frequency electrical stimulation of the atria can induce and sustain AF.

  • Acetylcholine-Induced AF: Infusion of acetylcholine can shorten the atrial refractory period and promote the development of AF.

  • Combined Models: Often, a combination of pacing and autonomic stimulation is used to create a more robust and clinically relevant model of AF.

Efficacy Endpoints:

  • Conversion Rate: The percentage of animals in which AF is terminated and sinus rhythm is restored.

  • Time to Conversion: The time elapsed from drug administration to the restoration of sinus rhythm.

  • AF Duration: The total duration of the AF episode following drug administration.

Conclusion

This compound is a highly potent and selective IKr blocker, which translates to high clinical efficacy in converting atrial fibrillation. The novel antiarrhythmic drugs Dronedarone, Vernakalant, and Ranolazine offer more complex pharmacological profiles, targeting multiple ion channels. This multi-target approach may offer advantages in terms of safety and efficacy in specific patient populations. A direct, comprehensive comparison of these agents under identical experimental conditions is needed for a definitive assessment of their relative potencies. The data presented in this guide, compiled from various preclinical and clinical studies, provides a valuable resource for researchers and drug development professionals in the field of antiarrhythmic therapy.

References

A Comparative Guide to Cavutilide and Vernakalant for Rapid Cardioversion of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cavutilide and vernakalant, two pharmacological agents utilized for the rapid cardioversion of atrial fibrillation (AF). The information presented is based on available clinical data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapies.

Introduction

Mechanism of Action

Both this compound and vernakalant exert their antiarrhythmic effects by modulating cardiac ion channels, albeit through different primary mechanisms.

This compound is a class III antiarrhythmic drug.[2] Its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is carried by hERG channels.[3] This action prolongs the action potential duration and the effective refractory period of cardiomyocytes, leading to the termination of re-entrant circuits that sustain atrial fibrillation.[2][4] Notably, this compound's effect is dependent on the frequency of myocardial activation.[5]

Vernakalant is a multi-ion channel blocker that exhibits relative atrial selectivity.[6] Its mechanism is more complex, involving the blockade of several ion channels:

  • Potassium Channels: It blocks atrial-specific potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-dependent potassium current (IKAch).[1][7][8] This contributes to the prolongation of the atrial action potential duration and refractory period.[8][9]

  • Sodium Channels: Vernakalant also blocks atrial voltage-gated sodium channels in a rate and voltage-dependent manner.[1][9][10] This effect is more pronounced at the high heart rates characteristic of atrial fibrillation, leading to a reduction in conduction velocity and excitability in the atria.[1][8]

Signaling Pathway Diagrams

Cavutilide_Mechanism

Vernakalant_Mechanism

Clinical Efficacy

The efficacy of both drugs has been evaluated in various clinical trials, primarily for the conversion of recent-onset AF.

This compound Efficacy

Clinical studies have demonstrated high efficacy for this compound in converting both paroxysmal and persistent AF, including in patients with heart failure.[4][11] In a study involving patients with and without heart failure, this compound was effective in 89% of persistent AF cases and 92% of paroxysmal AF cases.[4] The median time to sinus rhythm restoration was approximately 22-23 minutes.[11] A dose-dependent effect is observed, with increasing conversion rates at higher cumulative doses.[2][4]

This compound Efficacy in Patients with Heart Failure
Cumulative Dose Conversion Rate
5 µg/kg37.9%
10 µg/kg58.6%
20 µg/kg74%
30 µg/kg92.8%
Data from a retrospective cohort study.[2][4]
Vernakalant Efficacy

Vernakalant has been extensively studied in several Phase III clinical trials (ACT I, ACT II, ACT III) and has been shown to be superior to placebo for the rapid conversion of recent-onset AF (lasting 3 hours to 7 days).[1][12][13] Pooled analyses show a conversion rate of approximately 51% within 90 minutes for vernakalant compared to about 4% for placebo.[1] The median time to conversion is rapid, often within 8 to 14 minutes.[1] Vernakalant has also been shown to be more effective than amiodarone for rapid conversion, with a 51.7% conversion rate at 90 minutes compared to 5.2% for amiodarone.[7][14] However, its efficacy decreases with longer AF duration and it is generally ineffective for atrial flutter.[7]

Vernakalant Efficacy in Recent-Onset AF (ACT I Trial)
Treatment Group Conversion Rate within 90 minutes
Vernakalant51.7%
Placebo4.0%
Data from a Phase 3, randomized, placebo-controlled trial.[12][13]
Vernakalant vs. Amiodarone (AVRO Trial)
Treatment Group Conversion Rate within 90 minutes
Vernakalant51.7%
Amiodarone5.2%
Data from a Phase 3 superiority study.[14][15]
Vernakalant vs. Ibutilide
Parameter Vernakalant
Conversion Rate (within 90 min)52.78% - 69%
Median Time to Conversion10 - 11.8 min
Data from randomized controlled trials.[16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies.

This compound Administration Protocol

In a study evaluating this compound in patients with paroxysmal and persistent AF, the drug was administered intravenously in a multi-stage protocol under continuous ECG monitoring in an intensive care unit.[20]

  • Initial Bolus: 5 µg/kg

  • Subsequent Boluses: If sinus rhythm was not restored, subsequent boluses of 5 µg/kg, 10 µg/kg, and 10 µg/kg were administered.[20]

  • Exclusion Criteria: Included congenital or acquired QT interval prolongation >440 ms, bradyasystolic AF, atrioventricular block, acute myocardial infarction, and uncorrectable electrolyte disorders, among others.[4]

Cavutilide_Protocol Start Patient with AF Bolus1 Administer This compound 5 µg/kg Start->Bolus1 Check1 SR Restored? Bolus1->Check1 Bolus2 Administer This compound 5 µg/kg Check1->Bolus2 No End_Success Cardioversion Successful Check1->End_Success Yes Check2 SR Restored? Bolus2->Check2 Bolus3 Administer This compound 10 µg/kg Check2->Bolus3 No Check2->End_Success Yes Check3 SR Restored? Bolus3->Check3 Bolus4 Administer This compound 10 µg/kg Check3->Bolus4 No Check3->End_Success Yes End_Fail Cardioversion Unsuccessful Bolus4->End_Fail

Vernakalant Administration Protocol

In the pivotal ACT I trial, patients with recent-onset AF were randomized to receive either vernakalant or placebo.[13]

  • Initial Infusion: 3 mg/kg of vernakalant or placebo was infused over 10 minutes.[13][21]

  • Second Infusion: If AF persisted after a 15-minute observation period, a second infusion of 2 mg/kg of vernakalant or placebo was administered over 10 minutes.[13][21]

  • Primary Endpoint: The primary efficacy endpoint was the conversion of AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[13]

  • Exclusion Criteria: Included uncorrected QT interval >440 ms, severe aortic stenosis, systolic blood pressure <100 mmHg, and acute coronary syndrome within the previous 30 days.[14]

Vernakalant_Protocol Start Patient with Recent-Onset AF Infusion1 Infuse Vernakalant 3 mg/kg over 10 min Start->Infusion1 Observe Observe for 15 min Infusion1->Observe Check1 AF Persists? Observe->Check1 Infusion2 Infuse Vernakalant 2 mg/kg over 10 min Check1->Infusion2 Yes End_Success Cardioversion Successful Check1->End_Success No Monitor Monitor for 90 min from start Infusion2->Monitor Monitor->End_Success SR Restored End_Fail Cardioversion Unsuccessful Monitor->End_Fail AF Persists

Safety and Tolerability

The safety profiles of both drugs are critical considerations in their clinical application.

This compound Safety

The primary safety concern with this compound, as a class III antiarrhythmic, is the potential for proarrhythmia, specifically Torsade de Pointes (TdP), due to QT interval prolongation.[4] In clinical studies, QT prolongation >500 ms has been observed in 15.5% to 19% of patients.[2][11] The incidence of TdP is reported to be low, around 0.4% to 1.7%.[3][4] Bradyarrhythmias have also been noted, particularly in patients with persistent AF.[4]

Adverse Events with this compound Incidence
QT Prolongation >500 ms15.5% - 19%
Torsade de Pointes0.4% - 1.7%
Bradyarrhythmias10.7%
Data from clinical studies.[2][3][4][11][20]
Vernakalant Safety

Vernakalant is generally well-tolerated.[22][23] Common adverse events are typically transient and include dysgeusia (altered taste), sneezing, and paresthesia.[13][22][23] More serious cardiovascular adverse events are less common but can include hypotension and bradycardia.[13][15] Atrial flutter can occur in some patients following vernakalant administration.[7] The risk of TdP is considered low due to its limited effect on ventricular repolarization.[7]

Adverse Events with Vernakalant Incidence
Dysgeusia~6.9%
Sneezing~3.4%
ParesthesiaCommon
HypotensionCan occur
Atrial Flutter~8.6%
Data from clinical trials.[7][13][14][22][23]

Conclusion

Both this compound and vernakalant are effective options for the rapid pharmacological cardioversion of atrial fibrillation. This compound, a class III agent, demonstrates high efficacy in both paroxysmal and persistent AF, with a primary safety concern of QT prolongation and a low risk of TdP. Vernakalant, a multi-ion channel blocker, provides rapid conversion of recent-onset AF with a favorable safety profile, characterized by transient, non-cardiac side effects. The choice between these agents would depend on the clinical scenario, including the duration of AF, underlying cardiac conditions, and the patient's risk profile. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.

References

A Comparative Analysis of Cavutilide and Catheter Ablation for Atrial Fibrillation: A Long-Term Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent treatments for atrial fibrillation (AF): the novel class III antiarrhythmic drug, Cavutilide, and the established procedure of catheter ablation. This document synthesizes available clinical data to assess their long-term efficacy, safety profiles, and underlying mechanisms, offering a resource for researchers and professionals in the field of cardiovascular drug development and therapy.

Overview of Therapeutic Strategies

Atrial fibrillation, the most common cardiac arrhythmia, poses a significant risk for stroke, heart failure, and mortality.[1] Treatment strategies primarily focus on rhythm control, aiming to restore and maintain normal sinus rhythm.[2] This comparison focuses on a pharmacological approach with this compound and an interventional approach with catheter ablation.

This compound is a new class III antiarrhythmic drug that has demonstrated high efficacy in the pharmacological conversion of both paroxysmal and persistent AF.[3][4] Its mechanism of action involves the inhibition of the rapid delayed rectifier potassium current (IKr) by blocking hERG channels.[5]

Catheter ablation is an invasive procedure that aims to electrically isolate the pulmonary veins, which are often the source of ectopic beats that trigger AF.[1][6] It is a well-established therapy, particularly for patients who are refractory to antiarrhythmic drugs.[2][7]

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and catheter ablation in treating atrial fibrillation. It is important to note that direct long-term comparative trials are limited, and the data presented is synthesized from separate studies.

Table 1: Efficacy of this compound in Achieving Sinus Rhythm

Study PopulationAF TypeEfficacy (Conversion to Sinus Rhythm)Cumulative DoseReference
Patients with Heart FailureParoxysmal & Persistent92.8%30 µg/kg[3][4]
Patients without Heart FailureParoxysmal & Persistent90.1%30 µg/kg[3][4]
Patients with Recurrent AF/AFL post-ablationParoxysmal97.8% (restoration), 93.4% (maintained at 24h)4-stage protocol (up to 30 µg/kg)[8]
Patients with Recurrent AF/AFL post-ablationPersistent100% (restoration and maintained at 24h)4-stage protocol (up to 30 µg/kg)[8]

Table 2: Long-Term Efficacy of Catheter Ablation (Freedom from Atrial Arrhythmia)

Follow-up PeriodAF TypeSingle Procedure Success RateMultiple Procedure Success RateReference
12 monthsParoxysmal60% - 90%-[9]
12 monthsPersistent~51%-[9]
Long-term (≥3 years)All AF53.1%79.8%[10]
3 yearsParoxysmal68.1%-[9]
5 yearsParoxysmal & Persistent71% (among those AF-free at 1 year)81%[11]

Experimental Protocols and Methodologies

This compound Administration Protocol

Clinical studies on this compound have utilized a weight-based, multi-stage intravenous infusion protocol. A common approach involves:

  • Initial Bolus: 5 µg/kg

  • Subsequent Boluses: Incremental increases (e.g., 5 µg/kg, 10 µg/kg, 10 µg/kg) are administered if conversion to sinus rhythm is not achieved, up to a cumulative maximum dose (e.g., 30 µg/kg).[3][4][8]

Efficacy is typically assessed by continuous ECG monitoring for the restoration and maintenance of sinus rhythm within a 24-hour period following the initial bolus.[3]

Catheter Ablation Procedure

The standard methodology for catheter ablation in the treatment of AF is pulmonary vein isolation (PVI).[1] Key aspects of the procedure include:

  • Ablation Energy: Radiofrequency (RF) energy or cryoballoon ablation are the two most common modalities used.[1]

  • Guidance: Three-dimensional electroanatomic mapping systems are used to guide catheter placement and create lesions to isolate the pulmonary veins.[1]

  • Endpoint: The procedural endpoint is the confirmation of electrical isolation of all pulmonary veins.[8]

Long-term efficacy is assessed through various monitoring methods, including Holter monitoring and patient-reported symptoms, at regular follow-up intervals (e.g., 3, 6, and 12 months, and then annually).[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its antiarrhythmic effect by targeting the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the rapid delayed rectifier current (IKr) in cardiomyocytes. This current plays a crucial role in the repolarization phase of the cardiac action potential.

Cavutilide_Mechanism cluster_membrane Cardiomyocyte Membrane This compound This compound hERG hERG K+ Channel (IKr) This compound->hERG Inhibits K_ion K+ Ions hERG->K_ion Blocks Efflux Repolarization Repolarization hERG->Repolarization Decreases Current AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs AF_Termination Termination of Atrial Fibrillation AP_Duration->AF_Termination Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for a Comparative Clinical Trial

A hypothetical experimental workflow for a head-to-head comparison of this compound and catheter ablation is outlined below.

Comparative_Workflow cluster_this compound This compound Arm cluster_Ablation Catheter Ablation Arm Patient_Population Symptomatic AF Patients (Paroxysmal or Persistent) Randomization Randomization Patient_Population->Randomization Cavutilide_Admin Intravenous This compound Administration Randomization->Cavutilide_Admin Group 1 Ablation_Proc Catheter Ablation (PVI) Randomization->Ablation_Proc Group 2 Monitoring_C 24h ECG Monitoring for Conversion to Sinus Rhythm Cavutilide_Admin->Monitoring_C Follow_up_C Long-Term Follow-up (e.g., 1, 3, 5 years) Monitoring_C->Follow_up_C Primary_Endpoint Primary Endpoint: Freedom from Atrial Arrhythmia Follow_up_C->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Quality of Life - Adverse Events - Healthcare Utilization Follow_up_C->Secondary_Endpoints Post_Proc_Care Post-Procedure Monitoring Ablation_Proc->Post_Proc_Care Follow_up_A Long-Term Follow-up (e.g., 1, 3, 5 years) Post_Proc_Care->Follow_up_A Follow_up_A->Primary_Endpoint Follow_up_A->Secondary_Endpoints

Caption: Hypothetical comparative clinical trial workflow.

Discussion and Future Directions

The available data suggests that this compound is a highly effective agent for the acute conversion of both paroxysmal and persistent AF, with success rates exceeding 90% in several studies.[3][4][8] This presents a promising pharmacological option, particularly for patients who may not be suitable candidates for or wish to avoid an invasive procedure.

Catheter ablation, on the other hand, has a well-documented long-term efficacy, especially after multiple procedures, with success rates approaching 80% in maintaining sinus rhythm.[10] However, the success of a single procedure is more variable and generally lower than the acute conversion rates seen with this compound.[9][10]

Limitations and Gaps in Knowledge:

  • Lack of Head-to-Head Long-Term Data: The most significant limitation is the absence of randomized controlled trials directly comparing the long-term efficacy of this compound with catheter ablation.

  • Long-Term Efficacy of this compound: While highly effective for acute conversion, the long-term efficacy of this compound in preventing AF recurrence after a single course of treatment is not yet well-established.

  • Patient Selection: Further research is needed to identify the optimal patient populations for each treatment modality. Factors such as AF duration, left atrial size, and the presence of structural heart disease may influence outcomes.[11]

Future research should focus on:

  • Conducting large-scale, randomized controlled trials with long-term follow-up to directly compare this compound and catheter ablation.

  • Investigating the role of this compound as a maintenance therapy or as a "pill-in-the-pocket" approach for recurrent AF.

  • Exploring the combination of pharmacological therapy with this compound and catheter ablation to potentially improve long-term outcomes.

References

A Comparative Analysis of Cavutilide and Ibutilide for Atrial Arrhythmia Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Cavutilide and ibutilide, two class III antiarrhythmic agents utilized for the pharmacological conversion of atrial fibrillation and atrial flutter to sinus rhythm. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on the efficacy, safety, and mechanisms of action of these two compounds. While a direct head-to-head meta-analysis is not currently available, this document compiles and compares findings from various clinical studies to offer a comprehensive overview.

Efficacy in Atrial Fibrillation and Flutter Conversion

Both this compound and ibutilide have demonstrated efficacy in terminating atrial arrhythmias, although success rates can vary based on the duration of the arrhythmia and the specific patient population.

Table 1: Comparative Efficacy of this compound and Ibutilide in Converting Atrial Fibrillation (AF) and Atrial Flutter (AFL) to Sinus Rhythm

DrugIndicationEfficacy RateStudy Details and Patient Population
This compound Persistent AF84.6%Mean AF duration of 3 months.[1][2]
Paroxysmal and Persistent AF with Heart Failure92% (paroxysmal), 89% (persistent)Median AF duration of 36 hours for paroxysmal and 70.5 days for persistent.[3]
Recurrent AF/AFL post-ablation98.2%Patients in the 90-day blanking period after catheter ablation.[4]
Ibutilide Recent-onset AF and AFL33-49%Placebo-controlled trials in patients with sustained arrhythmia.[5]
Post-cardiac surgery AF/AFL57%[5]
Recent-onset AFHigher than placeboMeta-analysis of 13 RCTs showed superiority over placebo.[6][7]
Atrial Flutter90%Comparison with propafenone.[8]

Safety Profile and Adverse Events

The primary safety concern with class III antiarrhythmic agents is the risk of proarrhythmia, particularly Torsade de Pointes (TdP).

Table 2: Comparative Safety Profile of this compound and Ibutilide

Adverse EventThis compoundIbutilide
Torsade de Pointes (TdP) 1.7%[1][2]Up to 4%[9]
Polymorphic Ventricular Tachycardia Noted as a risk[3]3.78 times higher risk compared to other AADs[6][7]
Monomorphic Ventricular Tachycardia -4.9%[9]
QT Prolongation >500ms 15.5-19%[3]A known effect, dose-dependent[10]
Hypotension -Lower risk than other AADs (RR 0.23)[6][7]
Bradycardia 10.7% (not requiring urgent therapy)[4]More common with propafenone than ibutilide[8]

Mechanism of Action

Both this compound and ibutilide are class III antiarrhythmic drugs that primarily act by prolonging the cardiac action potential duration and, consequently, the effective refractory period. However, they exhibit distinct ionic mechanisms.

Ibutilide exerts its effect by blocking the rapid component of the delayed rectifier potassium current (IKr) and also by activating a slow inward sodium current (INa-s).[10][11][12] This dual action contributes to its ability to terminate re-entrant arrhythmias.

This compound is also a potent blocker of the IKr (hERG channels).[1][2] Studies suggest it binds to both open and inactivated channels, leading to a more pronounced effect in rapidly firing atrial cells compared to ventricular cells, which may contribute to its high efficacy and relatively low proarrhythmic risk.[1][2] It also inhibits the L-type calcium current (ICaL).[3]

cluster_cardiomyocyte Cardiac Myocyte Action Potential cluster_ion Ion Channels AP Action Potential Prolongation IKr IKr (Delayed Rectifier K+ Current) IKr->AP Contributes to Repolarization INas INa-s (Slow Inward Na+ Current) INas->AP Contributes to Depolarization ICaL ICaL (L-type Ca2+ Current) ICaL->AP Contributes to Plateau Phase This compound This compound This compound->IKr Inhibits This compound->ICaL Inhibits Ibutilide Ibutilide Ibutilide->IKr Inhibits Ibutilide->INas Activates

Figure 1. Simplified signaling pathway of this compound and ibutilide on cardiac ion channels.

Experimental Protocols

While detailed protocols for every cited study are extensive, a general methodology for clinical trials comparing these antiarrhythmic agents can be outlined.

Study Design: Randomized, controlled trials are the standard.[6][7][8][13] These may be placebo-controlled or compare the investigational drug to another active antiarrhythmic agent.

Patient Population: Inclusion criteria typically involve adult patients with documented atrial fibrillation or atrial flutter of a specified duration (e.g., recent onset within 90 days).[6][7][8] Exclusion criteria often include patients with severe heart failure, long QT syndrome, significant electrolyte abnormalities, and those taking other QT-prolonging medications.

Drug Administration: Both this compound and ibutilide are administered intravenously.[3][5] Dosing regimens are protocol-specific, with ibutilide often given as one or two infusions.[8] this compound has been studied with escalating doses.[2][3]

Efficacy Endpoint: The primary efficacy endpoint is typically the conversion of the atrial arrhythmia to sinus rhythm within a specified timeframe (e.g., 4 hours) after drug administration, confirmed by electrocardiogram (ECG).[6][7]

Safety Monitoring: Continuous ECG monitoring is crucial during and after drug infusion (for at least 4-6 hours) to detect any proarrhythmic events, such as ventricular tachycardia or Torsade de Pointes.[6][7][9] Vital signs and other potential adverse events are also closely monitored.

cluster_workflow Comparative Clinical Trial Workflow Patient Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient->Randomization GroupA Group A (this compound Infusion) Randomization->GroupA GroupB Group B (Ibutilide Infusion) Randomization->GroupB Monitoring Continuous ECG & Vital Sign Monitoring (During & Post-Infusion) GroupA->Monitoring GroupB->Monitoring Efficacy Primary Efficacy Assessment (Conversion to Sinus Rhythm) Monitoring->Efficacy Safety Safety Assessment (Adverse Events) Monitoring->Safety Data Data Analysis Efficacy->Data Safety->Data

References

Safety Operating Guide

Navigating the Safe Disposal of Cavutilide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Cavutilide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with safety standards and fostering a culture of responsible chemical management.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to its disposal is paramount. The following procedures are based on general best practices for the disposal of potent, biologically active compounds and their common solvents.

I. Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (butyl rubber gloves are recommended when working with Dimethyl Sulfoxide (DMSO)).

  • A lab coat to protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Characterization of Waste

For proper disposal, it's essential to characterize the waste stream. This compound is often used in research settings dissolved in DMSO. Therefore, the waste will likely be a solution of this compound in an organic solvent.

Substance Key Properties for Disposal Consideration
This compound - Potent antiarrhythmic drug.[1] - Biologically active small molecule. - Often used in research quantities.
DMSO - A combustible liquid. - Can penetrate the skin, potentially carrying dissolved substances with it. - Miscible with water and many organic solvents.

III. Step-by-Step Disposal Procedure

The disposal of this compound and its solutions should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • If this compound is in a solid form, it should be collected in a clearly labeled, sealed container.

    • Solutions of this compound in DMSO should be collected in a separate, compatible, and clearly labeled waste container.

  • Waste Container and Labeling:

    • Use a designated, leak-proof hazardous waste container. The container should be compatible with the solvent (e.g., a polyethylene container for DMSO solutions).

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent ("Dimethyl Sulfoxide"), and the estimated concentration. Include any other components of the mixture.

    • Keep the container sealed when not in use.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

    • Follow your institution's guidelines for the storage of flammable or combustible liquids if the solvent is as such.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the composition of the waste.

    • Disposal will likely be through high-temperature incineration by a licensed chemical waste disposal company.[2][3]

IV. Spill Management

In the event of a small spill of a this compound solution:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's protocol.

V. Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Cavutilide_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid this compound? start->is_solid collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Yes is_solution Is the waste a solution? is_solid->is_solution No store_waste Store waste in a designated, secure area. collect_solid->store_waste identify_solvent Identify the solvent (e.g., DMSO). is_solution->identify_solvent Yes collect_solution Collect in a labeled, compatible hazardous waste container for liquid waste. identify_solvent->collect_solution collect_solution->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal Disposal via licensed hazardous waste vendor (likely incineration). contact_ehs->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your EHS department for guidance.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Cavutilide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Cavutilide, a potent cytotoxic compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedural guidelines to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

Occupational exposure to cytotoxic agents like this compound can occur through inhalation, skin contact, or accidental ingestion.[1] Therefore, stringent adherence to PPE protocols is mandatory. The following tables outline the required PPE for various tasks involving this compound.

Table 1: PPE for Compounding and Preparation

TaskRequired PPERationale
Weighing, reconstituting, and dilutingDouble nitrile gloves (chemotherapy-grade), disposable gown (fluid-resistant), eye protection (goggles or face shield), and a fit-tested N95 respirator.[1][2][3]To prevent inhalation of aerosolized particles and protect skin and eyes from splashes.[1]
Handling vials and packagingSingle pair of chemotherapy-grade nitrile gloves.To prevent dermal exposure from potentially contaminated surfaces.
Working within a Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI)Double nitrile gloves, disposable gown.[2][4]To maintain sterility and provide an additional layer of protection against contamination.

Table 2: PPE for Administration and Animal Handling

TaskRequired PPERationale
Intravenous administrationDouble nitrile gloves, disposable gown, eye protection.[2]To protect against splashes and direct contact with the drug.
Handling of animals treated with this compoundDouble nitrile gloves, disposable gown.Excreta from treated animals may contain the hazardous drug or its metabolites.[5][6]
Cage changing for treated animalsDouble nitrile gloves, disposable gown, N95 respirator.To prevent inhalation of aerosolized drug from contaminated bedding.

Table 3: PPE for Spill and Waste Management

TaskRequired PPERationale
Cleaning up spillsTwo pairs of chemotherapy-grade gloves, disposable gown, eye protection (face shield), and an N95 respirator.[1]To provide maximum protection during direct contact with a concentrated amount of the hazardous drug.
Handling hazardous waste containersSingle pair of chemotherapy-grade nitrile gloves, lab coat.To prevent contact with potentially contaminated external surfaces of waste containers.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling & Administration cluster_disposal Disposal Phase receiving Receiving Shipment unpacking Unpacking in Designated Area receiving->unpacking storage Secure Storage unpacking->storage don_ppe Don Appropriate PPE storage->don_ppe prep_area Prepare in BSC/CACI compound Compounding/Dilution prep_area->compound don_ppe->prep_area administer Administration compound->administer spill_kit Spill Kit Accessible compound->spill_kit doff_ppe Doff PPE Correctly administer->doff_ppe administer->spill_kit waste_seg Segregate Hazardous Waste doff_ppe->waste_seg waste_collect Collect in Labeled Bins waste_seg->waste_collect incineration Dispose via Incineration waste_collect->incineration

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for this compound and Contaminated Materials

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[7]

Operational Plan:

  • Segregation: Immediately after use, all sharps, vials, syringes, tubing, gloves, gowns, and other disposable items contaminated with this compound must be placed in designated, leak-proof, and puncture-resistant hazardous waste containers.[7] These containers must be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste".[7]

  • Storage: Filled hazardous waste containers should be securely sealed and stored in a designated, secure area with restricted access while awaiting pickup.

  • Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste contractor. The primary method of disposal for cytotoxic pharmaceutical waste is incineration at a permitted facility.[8][9] Under no circumstances should this compound waste be disposed of in regular trash, sharps containers for non-hazardous materials, or flushed down the drain.[8]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Immediate Steps:

  • Alert Others: Immediately alert all personnel in the vicinity of the spill.

  • Secure the Area: Cordon off the spill area to prevent further spread and unauthorized entry.[1]

  • Don PPE: Before attempting to clean the spill, personnel must don the appropriate PPE as outlined in Table 3, including a respirator.[1]

Cleanup Procedure:

  • Containment: Use a spill kit containing absorbent pads to gently cover and contain the spill.[1]

  • Decontamination: Once the liquid is absorbed, clean the area with a detergent solution, followed by a disinfectant.

  • Disposal: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1]

The following decision tree illustrates the logical steps for responding to a this compound spill.

G spill Spill Occurs alert Alert Personnel spill->alert secure Secure Area alert->secure don_ppe Don Spill PPE secure->don_ppe contain Contain Spill with Kit don_ppe->contain clean Clean & Decontaminate contain->clean dispose Dispose of all materials as Hazardous Waste clean->dispose report Report Incident dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.